Benzoyloxypaeoniflorin
Description
Benzoyloxypaeoniflorin has been reported in Paeonia suffruticosa with data available.
from Paeonia suffruticosa (Paeoniaceae); structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,3R,5R,6R,8S)-3-[(2S,3R,4S,5S,6R)-6-(benzoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)16-7-9-17(31)10-8-16)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)15-5-3-2-4-6-15/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWQCBZFJFSCLC-HRCYFWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314538 | |
| Record name | Benzoyloxypaeoniflorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72896-40-3 | |
| Record name | Benzoyloxypaeoniflorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72896-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyloxypaeoniflorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Benzoyloxypaeoniflorin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyloxypaeoniflorin, a monoterpene glycoside isolated from the roots of Paeonia suffruticosa, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, its therapeutic potential is underscored by its anti-inflammatory, anti-platelet, and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its molecular targets and signaling pathways. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development endeavors.
Core Mechanisms of Action
This compound exerts its pharmacological effects through multiple pathways, primarily by modulating inflammatory responses, inhibiting platelet aggregation, and exhibiting enzymatic inhibition and antioxidant activity.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to suppress key pro-inflammatory signaling cascades. In cellular and animal models of sepsis, this compound has been shown to mitigate the inflammatory response by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway:
NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. This compound has been identified as an inhibitor of NF-κB activation. By preventing the activation of this pathway, this compound effectively downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
MAPK Signaling Pathway:
The MAPK pathway is another critical regulator of cellular processes, including inflammation. This compound has been observed to modulate this pathway, although the precise molecular interactions are still under investigation. It is hypothesized that by interfering with MAPK signaling, this compound further contributes to the reduction of inflammatory mediators.
Anti-platelet and Anti-coagulant Activity
This compound has been identified as a major active constituent contributing to the improvement of blood circulation through its inhibitory effects on both platelet aggregation and blood coagulation. While the specific molecular targets within the coagulation cascade have not been fully elucidated, its action on platelet aggregation suggests an interference with signaling pathways that lead to platelet activation and thrombus formation.
Enzyme Inhibition
A notable mechanism of action of this compound is its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory action suggests its potential application in the cosmetic and dermatological fields for the management of hyperpigmentation disorders.
Antioxidant Activity
This compound has demonstrated antioxidant properties, contributing to its overall therapeutic potential. By scavenging free radicals, it can help to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.
Quantitative Data
The following table summarizes the available quantitative data on the biological activities of this compound.
| Biological Activity | Parameter | Value | Reference |
| Tyrosinase Inhibition | IC50 (Mushroom Tyrosinase) | 0.453 mM | [1][2] |
Note: Further quantitative data, such as IC50 values for NF-κB inhibition and platelet aggregation, are not yet fully available in the published literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general workflow for its investigation.
Experimental Protocols
This section provides an overview of the methodologies employed in key experiments to elucidate the mechanism of action of this compound.
Anti-inflammatory Activity Assays
1. Cell Culture and Treatment:
-
Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Cells are pre-treated with varying concentrations of this compound for 1-2 hours prior to LPS stimulation.
2. Cytokine Measurement (ELISA):
-
Supernatants from cell cultures are collected after 24 hours of stimulation.
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
3. Western Blot Analysis for NF-κB and MAPK Pathways:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. NF-κB Reporter Gene Assay:
-
Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
After transfection, cells are treated with this compound and stimulated with an NF-κB activator (e.g., TNF-α).
-
Luciferase activity is measured using a dual-luciferase reporter assay system.
Anti-platelet Aggregation Assay
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes.
2. Platelet Aggregation Measurement:
-
Platelet aggregation is monitored using a light transmission aggregometer.
-
PRP is pre-incubated with this compound or a vehicle control.
-
Aggregation is induced by adding an agonist such as adenosine diphosphate (ADP) or collagen.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
Tyrosinase Inhibition Assay
1. Enzyme and Substrate Preparation:
-
Mushroom tyrosinase is used as the enzyme source.
-
L-DOPA is used as the substrate.
2. Inhibition Assay:
-
The assay is performed in a 96-well plate.
-
A reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of this compound is prepared.
-
The reaction is initiated by adding L-DOPA.
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm over time using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging)
1. Reagent Preparation:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
2. Scavenging Assay:
-
Different concentrations of this compound are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control.
Conclusion
This compound is a promising natural compound with a multi-target mechanism of action. Its ability to modulate key inflammatory pathways, inhibit platelet aggregation, and exert enzymatic inhibition and antioxidant effects highlights its potential for the development of novel therapeutics for a range of inflammatory and thrombotic diseases. Further research is warranted to fully elucidate its molecular targets and to establish its clinical efficacy and safety profile. This guide provides a foundational understanding of its mechanism of action to support these future investigations.
References
The Role of Benzoyloxypaeoniflorin as a Plant Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyloxypaeoniflorin is a monoterpene glycoside found within the genus Paeonia, commonly known as peonies. As a secondary metabolite, it is part of a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of the plant. Instead, these molecules often play a crucial role in the plant's interaction with its environment, including defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a plant metabolite, with a focus on its biosynthesis, distribution, and putative functions. Given the limited specific research on this compound, this guide also draws upon the more extensive knowledge of its close structural analogue, paeoniflorin, to infer potential properties and functions, with appropriate caveats.
Data Presentation: Quantitative Analysis of this compound and Related Compounds
Quantitative data for this compound is limited in the current scientific literature. However, some studies have provided semi-quantitative and quantitative information for this and related compounds in various Paeonia species and tissues. The following tables summarize the available data to facilitate comparison.
Table 1: Semi-Quantitative and Quantitative Data for this compound and its Derivatives in Paeonia Species
| Compound | Plant Species | Plant Part | Method | Concentration/Relative Content | Reference |
| Benzoylpaeoniflorin | Paeonia lactiflora | Root Xylem | DESI-MSI, UPLC | Qualitatively identified as significantly accumulated | [1] |
| Benzoyloxidized paeoniflorin | Paeonia ostii | Root Bark | HPLC | ~4.5 mg/g | [2] |
| Benzoyloxidized paeoniflorin | Paeonia suffruticosa | Root Bark | HPLC | ~3.8 mg/g | [2] |
| Benzoyloxidized paeoniflorin | Paeonia lactiflora | Root Bark | HPLC | ~2.5 mg/g | [2] |
| Benzoyloxidized paeoniflorin | Paeonia veitchii | Root Bark | HPLC | ~1.8 mg/g | [2] |
| Benzoylpaeoniflorin | Paeonia lactiflora | Root | Not specified | Inhomogeneously distributed | [3] |
Table 2: Paeoniflorin Content in Various Paeonia Species and Organs (for comparative purposes)
| Plant Species | Plant Part | Method | Paeoniflorin Content (mg/g dry weight) | Reference |
| Paeonia lactiflora | Rhizomes | HPLC | Highest content | [4] |
| Paeonia lactiflora | Roots | HPLC | High content | [4] |
| Paeonia lactiflora | Leaves | HPLC | Moderate content | [4] |
| Paeonia lactiflora | Stems | HPLC | Lower content | [4] |
| Paeonia lactiflora | Flowers | HPLC | Lowest content | [4] |
| Paeonia ostii | Leaves | HPLC | 38.68 ± 0.76 | [4] |
| Paeonia ostii | Root Bark | HPLC | Not specified | [4] |
| Paeonia rockii | Branch Bark | Not specified | Highest content | [4] |
| Paeonia rockii | Root Phloem | Not specified | High content | [4] |
| Various Paeonia species | Roots | TLC/HPLC | 0.9 - 107.2 | [5] |
Note: The data for "benzoyloxidized paeoniflorin" may refer to a derivative of this compound and provides a valuable, albeit indirect, quantitative measure.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, methodologies for the extraction, purification, and analysis of the closely related and abundant paeoniflorin and other monoterpene glycosides from Paeonia can be adapted.
Protocol 1: Extraction and Partial Purification of Monoterpene Glycosides from Paeonia Root
This protocol is a generalized procedure based on methods described for paeoniflorin and other glycosides.
-
Sample Preparation: Air-dry fresh Paeonia roots at room temperature and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered root material with 70% ethanol (1:10 w/v) at room temperature for 24 hours with constant stirring.
-
Filter the extract and repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure at 50°C to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
The monoterpene glycosides, including this compound, are expected to be enriched in the n-butanol fraction.
-
-
Macroporous Resin Chromatography:
-
Dissolve the n-butanol fraction in water and apply it to a pre-equilibrated macroporous resin column (e.g., HP-20).
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the monoterpene glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.
-
Protocol 2: Quantification of this compound by UPLC-MS/MS
This protocol is adapted from a validated method for the quantification of benzoylpaeoniflorin in rat plasma and can be modified for plant extracts.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Benzoylpaeoniflorin: m/z 607.2 → 105.1
-
Internal Standard (e.g., Ardisiacrispin A): m/z 1083.5 → 407.1
-
-
Optimize cone voltage and collision energy for maximum sensitivity.
-
-
Sample Preparation (from purified extract):
-
Dissolve the dried extract in the initial mobile phase composition.
-
Add a known concentration of the internal standard.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Quantification: Construct a calibration curve using a certified reference standard of this compound.
Mandatory Visualization
Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow a similar pathway to that of paeoniflorin, involving the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the synthesis of the monoterpene backbone and subsequent modifications by glycosyltransferases and benzoyltransferases.
Caption: Hypothesized biosynthetic pathway of this compound.
Experimental Workflow for Analysis
A general workflow for the extraction, isolation, and quantification of this compound from Paeonia plant material is depicted below.
Caption: General experimental workflow for this compound analysis.
Conceptual Role in Plant Defense Signaling
While direct evidence is lacking, this compound, as a secondary metabolite, is likely involved in the plant's defense response. Its production may be induced by biotic or abiotic stress, and it could act as a deterrent or toxin to herbivores or pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering strategies for de novo biosynthesis of sterols and steroids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Study on chemical components distribution in Paeoniae Radix Alba and its processing methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive comparison of different parts of Paeonia ostii, a food-medicine plant, based on untargeted metabolomics, quantitative analysis, and bioactivity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of α-Benzoyloxypaeoniflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-benzoyloxypaeoniflorin is a monoterpene glycoside first isolated from the roots of Paeonia suffruticosa.[1] It is recognized for its antioxidant properties, exhibiting moderate radical scavenging activity. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological activities of α-benzoyloxypaeoniflorin, intended for researchers and professionals in drug development. Due to the limited availability of detailed public data, this guide synthesizes the most relevant information and presents representative experimental protocols and hypothetical signaling pathways based on closely related compounds.
Introduction
Paeonia species, commonly known as peonies, have a long history of use in traditional medicine, particularly in East Asia. Phytochemical investigations of these plants have led to the isolation of numerous bioactive compounds, including monoterpene glycosides. Among these, α-benzoyloxypaeoniflorin is a notable discovery, identified as a new antioxidant compound from Paeonia suffruticosa.[1] Its structural similarity to other well-studied paeoniflorin derivatives suggests a potential for various pharmacological activities. This guide aims to provide a detailed technical overview of α-benzoyloxypaeoniflorin, focusing on its discovery, isolation, and potential mechanisms of action.
Discovery and Physicochemical Properties
Alpha-benzoyloxypaeoniflorin was first reported in 2001 as a new antioxidant monoterpene glycoside isolated from Paeonia suffruticosa.[1] Its structure was elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with its known anomer, β-benzoyloxypaeoniflorin.
Table 1: Physicochemical Properties of Benzoyloxypaeoniflorin
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₂O₁₃ | [2] |
| Molecular Weight | 600.6 g/mol | [2] |
| Exact Mass | 600.18429107 Da | [2] |
| IUPAC Name | [(1R,2S,3R,5R,6R,8S)-3-[(2S,3R,4S,5S,6R)-6-(benzoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-2-yl]methyl 4-hydroxybenzoate | [2] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Experimental Protocols
While the specific, detailed protocol for the isolation of α-benzoyloxypaeoniflorin from the original discovery paper is not publicly available in its entirety, a general and representative methodology can be constructed based on established techniques for isolating monoterpene glycosides from Paeonia species.
General Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of paeoniflorin derivatives.
Caption: Generalized workflow for isolating α-benzoyloxypaeoniflorin.
Detailed Methodologies
Plant Material Preparation: Dried roots of Paeonia suffruticosa are collected, washed, and ground into a fine powder.
Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or with heating under reflux. The extraction is typically repeated multiple times to ensure maximum yield. The solvent is then evaporated under reduced pressure to obtain the crude extract.
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The fractions are collected, and the solvent is removed. Monoterpene glycosides like this compound are often enriched in the ethyl acetate fraction.
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically used.
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
¹H and ¹³C NMR: To elucidate the chemical structure, including the stereochemistry.
Biological Activity and Quantitative Data
Antioxidant Activity
Alpha-benzoyloxypaeoniflorin has been identified as an antioxidant compound.[1] The primary method cited for this determination is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 2: Antioxidant Activity of α-Benzoyloxypaeoniflorin
| Assay | Result | Source |
| DPPH Radical Scavenging Activity | Moderately potent | [1] |
| IC₅₀ Value | Not specified in publicly available literature. |
DPPH Radical Scavenging Assay Protocol (General):
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound (α-benzoyloxypaeoniflorin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Signaling Pathways
Currently, there is no direct scientific literature detailing the specific signaling pathways modulated by α-benzoyloxypaeoniflorin. However, based on the well-documented activities of its structural analog, paeoniflorin, a hypothetical mechanism of action can be proposed. Paeoniflorin is known to exert anti-inflammatory and immunoregulatory effects by modulating several key signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways.[3][4][5]
Hypothetical Signaling Pathway
The following diagram illustrates a potential signaling pathway that α-benzoyloxypaeoniflorin might influence, based on the known actions of paeoniflorin. It is crucial to note that this is a hypothetical model and requires experimental validation.
Caption: A hypothetical anti-inflammatory signaling pathway for α-benzoyloxypaeoniflorin.
This hypothetical pathway suggests that α-benzoyloxypaeoniflorin may inhibit the activation of the NF-κB signaling cascade, a central pathway in the inflammatory response. By potentially modulating upstream kinases like PI3K/Akt, it could prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Conclusion and Future Directions
Alpha-benzoyloxypaeoniflorin is a promising natural product with demonstrated antioxidant activity. While its discovery has been reported, there is a significant lack of detailed, publicly available data regarding its quantitative biological activities, specific isolation protocols with yields, and its precise mechanisms of action. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC₅₀ values for its antioxidant activity against various radicals and assessing other potential biological activities (e.g., anti-inflammatory, neuroprotective).
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by α-benzoyloxypaeoniflorin to understand its molecular targets.
-
Pharmacokinetic and Pharmacodynamic Profiling: Investigating its absorption, distribution, metabolism, and excretion to evaluate its potential as a therapeutic agent.
The information provided in this guide serves as a foundational resource for researchers interested in α-benzoyloxypaeoniflorin and highlights the need for further investigation to fully characterize this potentially valuable natural compound.
References
- 1. A new antioxidant monoterpene glycoside, alpha-benzoyloxypaeoniflorin from Paeonia suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C30H32O13 | CID 21631107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
A Comprehensive Technical Guide to Beta-Benzoyloxypaeoniflorin: Properties, Bioactivity, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beta-benzoyloxypaeoniflorin is a monoterpene glycoside primarily isolated from various species of the Paeonia (peony) genus, such as the roots of Paeonia suffruticosa and Paeonia lactiflora[1][2][3]. As a significant active component in traditional medicinal herbs, it has garnered attention for its diverse pharmacological activities. This document provides an in-depth overview of its chemical and physical properties, biological effects, and the experimental protocols used for its study, tailored for a scientific audience.
Chemical and Physical Properties
Beta-benzoyloxypaeoniflorin is characterized as a white to off-white crystalline powder[2][4]. It is a complex molecule classified as a 4-hydroxybenzoate ester, an O-acyl carbohydrate, a beta-D-glucoside, and a monoterpene glycoside[1]. For safe storage and to maintain its integrity, it should be stored at -20°C[2][4].
General Properties
The fundamental chemical and physical characteristics of beta-benzoyloxypaeoniflorin are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₂O₁₃ | [1][5] |
| Molecular Weight | 600.6 g/mol | [1][5] |
| IUPAC Name | [(1R,2S,3R,5R,6R,8S)-3-[(2S,3R,4S,5S,6R)-6-(benzoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-2-yl]methyl 4-hydroxybenzoate | [1] |
| CAS Number | 72896-40-3 | [1][2] |
| Appearance | White to off-white powder | [2][4] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, and Pyridine[2][3][4]. | |
| Storage Temperature | Store at -20°C | [2][4] |
Computed Physicochemical Properties
Computational models provide further insight into the molecule's characteristics relevant to its behavior in biological systems.
| Property | Value | Reference |
| XLogP3 | 0.3 | [1][5] |
| Hydrogen Bond Donor Count | 5 | [5] |
| Hydrogen Bond Acceptor Count | 13 | [5] |
| Rotatable Bond Count | 10 | [5] |
| Exact Mass | 600.18429107 Da | [1] |
| Topological Polar Surface Area | 191 Ų | [1][5] |
| Heavy Atom Count | 43 | [5] |
| Complexity | 1110 | [1][5] |
Biological Activities and Mechanisms of Action
Beta-benzoyloxypaeoniflorin exhibits a range of biological activities, making it a compound of interest for drug development. Its primary effects are linked to anti-inflammatory, neuroprotective, and circulatory benefits.
-
Anti-Inflammatory Effects : A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[2][3]. By suppressing NF-κB, it can reduce the expression of pro-inflammatory cytokines.
-
Enzyme Inhibition : It is a known inhibitor of mushroom tyrosinase, with a reported IC50 value of 0.453 mM[2].
-
Improved Blood Circulation : The compound contributes to better blood circulation by inhibiting both platelet aggregation and blood coagulation[2][3].
-
Neuroprotection : Research suggests that benzoylpaeoniflorin, a closely related compound, is a potential therapeutic agent for oxidative stress-related conditions like Alzheimer's disease[6][7].
Visualized Signaling Pathway: NF-κB Inhibition
The following diagram illustrates the proposed mechanism for the anti-inflammatory activity of beta-benzoyloxypaeoniflorin through the inhibition of the NF-κB signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols relevant to the study of beta-benzoyloxypaeoniflorin.
Tyrosinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of beta-benzoyloxypaeoniflorin on tyrosinase activity, based on its reported function[2].
-
Reagent Preparation :
-
Prepare a stock solution of beta-benzoyloxypaeoniflorin in a suitable solvent (e.g., DMSO).
-
Prepare a solution of mushroom tyrosinase in a phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate in the same phosphate buffer.
-
-
Assay Procedure :
-
In a 96-well microplate, add phosphate buffer, various concentrations of the beta-benzoyloxypaeoniflorin solution, and the tyrosinase solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding the L-DOPA substrate to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
A control reaction without the inhibitor is run in parallel.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Pharmacokinetic Analysis in Rat Plasma via LC-MS/MS
This protocol describes a validated method for quantifying benzoylpaeoniflorin (a closely related isomer) in rat plasma, which can be adapted for beta-benzoyloxypaeoniflorin[7].
-
Animal Study :
-
Administer beta-benzoyloxypaeoniflorin orally to Sprague-Dawley rats.
-
Collect blood samples from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
-
Sample Preparation :
-
Thaw the plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Precipitate the plasma proteins by adding a solvent like acetonitrile.
-
Vortex the mixture and then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Collect the supernatant and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Conditions :
-
Liquid Chromatography (LC) : Use a C18 column for separation with a gradient mobile phase consisting of acetonitrile and water (containing formic acid).
-
Mass Spectrometry (MS/MS) : Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. Monitor specific precursor-to-product ion transitions for both beta-benzoyloxypaeoniflorin and the internal standard.
-
-
Method Validation and Analysis :
-
Validate the method for specificity, linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.
-
Construct a calibration curve using known concentrations of the analyte.
-
Quantify the concentration of beta-benzoyloxypaeoniflorin in the plasma samples and perform pharmacokinetic analysis to determine parameters like Cmax, Tmax, AUC, and half-life.
-
Visualized Workflow: Pharmacokinetic Analysis
The diagram below outlines the key steps in a typical pharmacokinetic study workflow.
References
- 1. Benzoyloxypaeoniflorin | C30H32O13 | CID 21631107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 72896-40-3 [chemicalbook.com]
- 3. Benzoyloxypeoniflorin | CAS:72896-40-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | 72896-40-3 [amp.chemicalbook.com]
- 5. Phytochemical: beta-Benzoyloxypaeoniflorin [caps.ncbs.res.in]
- 6. benzoylpaeoniflorin | 38642-49-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Natural Occurrence of Benzoyloxypaeoniflorin in Paeonia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyloxypaeoniflorin is a monoterpene glycoside found in various species of the genus Paeonia, commonly known as peonies. These plants have a long history of use in traditional medicine, particularly in Asia. This technical guide provides an in-depth overview of the natural sources of this compound in Paeonia species, presenting quantitative data, detailed experimental protocols for its analysis, and visual workflows to aid in research and development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical composition and potential therapeutic applications of peony-derived compounds.
Quantitative Data on this compound Content
This compound has been identified as a constituent in several Paeonia species. While extensive comparative data across a wide range of species and plant parts is still an area of active research, existing studies provide valuable quantitative insights. The following table summarizes the reported concentration of this compound in Paeonia suffruticosa.
| Paeonia Species | Plant Part | Compound Name | Concentration (mg/g) | Analytical Method | Reference |
| Paeonia suffruticosa | Root Bark | Benzoyl oxypaeoniflorin | 1.09 ± 0.09 | LCMS-IT-TOF | [1] |
Note: The nomenclature "Benzoyl oxypaeoniflorin" is used in the cited study and is considered synonymous with this compound. Further research is required to quantify the levels of this compound in other Paeonia species such as Paeonia veitchii and Paeonia lactiflora, where its presence has also been reported.[2][3]
Experimental Protocols
The extraction, isolation, and quantification of this compound from Paeonia species are typically achieved through a combination of chromatographic and spectrometric techniques. The following sections detail the common methodologies employed in this process.
Sample Preparation and Extraction
A generalized protocol for the extraction of monoterpene glycosides, including this compound, from Paeonia root material is as follows:
-
Grinding: The dried plant material (e.g., root bark) is pulverized into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered material is typically extracted with a polar solvent. Methanol or ethanol solutions of varying concentrations (e.g., 70-80%) are commonly used.
-
Extraction Technique: Maceration, sonication, or reflux extraction are common methods. For instance, ultrasonic-assisted extraction can be performed by subjecting the plant material and solvent mixture to ultrasonic waves for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification (Optional)
For the isolation of pure this compound, further purification steps are necessary:
-
Solid-Phase Extraction (SPE): The crude extract can be passed through an SPE cartridge (e.g., C18) to remove interfering substances.
-
Column Chromatography: The partially purified extract is subjected to column chromatography over silica gel or other stationary phases. A gradient elution with a solvent system such as chloroform-methanol is used to separate the fractions.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions containing this compound are further purified by Prep-HPLC to obtain the compound at high purity.
Quantification by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of this compound is most commonly performed using High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) or a mass spectrometer (LC-MS).
-
Chromatographic System: A typical HPLC system consists of a quaternary pump, an autosampler, a column oven, and a DAD or MS detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for the separation of monoterpene glycosides.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of two solvents:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol. The gradient program involves a gradual increase in the proportion of Solvent B over the course of the run to elute compounds with increasing hydrophobicity.
-
-
Detection:
-
DAD: The UV spectrum of this compound is recorded, and quantification is performed at a specific wavelength, typically around 230 nm, where benzoyl-containing compounds exhibit strong absorbance.
-
MS: Mass spectrometry, particularly when used in tandem (MS/MS), provides high selectivity and sensitivity. The compound is ionized (e.g., by electrospray ionization - ESI) and detected based on its specific mass-to-charge ratio (m/z).
-
-
Quantification: The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed using certified reference standards of the pure compound.
Structural Elucidation by UPLC-Q-TOF-MS
For the unambiguous identification of this compound and other related compounds, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful tool. This technique provides high-resolution mass data, allowing for the determination of the elemental composition of the molecule and its fragments, which aids in structural elucidation.[4][5][6]
Visualized Workflows
The following diagrams, created using the DOT language, illustrate the key experimental workflows described above.
Conclusion
This technical guide provides a foundational understanding of the natural occurrence of this compound in Paeonia species, with a focus on quantitative data and analytical methodologies. The provided experimental protocols and workflows offer a practical starting point for researchers and drug development professionals. Further studies are warranted to expand the quantitative database of this compound across a wider range of Paeonia species and to explore its pharmacological properties and potential therapeutic applications. The methodologies outlined here can serve as a basis for the standardization and quality control of peony-derived extracts and formulated products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C30H32O13 | CID 21631107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Monoterpenoids from Paeoniae Radix Rubra based on UPLC-Q-TOF-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural analysis of monoterpene glycosides extracted from Paeonia lactiflora Pall. using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry and high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Activities of Monoterpene Glycosides from Paeonia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological activities of monoterpene glycosides derived from the genus Paeonia. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data, and insights into the molecular mechanisms of these bioactive compounds.
Introduction
The genus Paeonia, encompassing well-known species such as Paeonia lactiflora and Paeonia suffruticosa, has a long history of use in traditional medicine, particularly in China, Japan, and Korea.[1] Modern phytochemical investigations have identified monoterpene glycosides as one of the principal classes of bioactive constituents responsible for the therapeutic effects of Paeonia extracts.[1] These compounds, characterized by a "cage-like" pinane skeleton, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1] This guide will delve into the scientific evidence supporting these activities, providing detailed protocols and quantitative data to facilitate further research and development.
Key Monoterpene Glycosides from Paeonia
The most extensively studied monoterpene glycosides from Paeonia include:
-
Paeoniflorin: Often the most abundant monoterpene glycoside in Paeonia species, it has been widely investigated for its diverse pharmacological effects.[2]
-
Albiflorin: Structurally similar to paeoniflorin, it also exhibits significant biological activities.
-
Oxypaeoniflorin: Another major monoterpene glycoside with demonstrated therapeutic potential.
-
Benzoylpaeoniflorin: A benzoylated derivative of paeoniflorin with distinct pharmacological properties.
Pharmacological Activities and Quantitative Data
The following sections summarize the key pharmacological activities of monoterpene glycosides from Paeonia, with quantitative data presented in structured tables for ease of comparison.
Anti-inflammatory Activity
Monoterpene glycosides from Paeonia have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators.
Table 1: Anti-inflammatory Activity of Paeonia Monoterpene Glycosides
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Paeoniside A | COX-1 Inhibition | - | - | [3] |
| Paeoniside B | COX-1 Inhibition | - | - | [3] |
| Paeoniflorin | COX-1 Inhibition | - | - | [3] |
| Benzoylpaeoniflorin | COX-1 Inhibition | - | - | [3] |
| 4-O-methyl-paeoniflorin | COX-1 Inhibition | - | - | [3] |
| Paeoniside A | COX-2 Inhibition | - | - | [3] |
| Paeoniside B | COX-2 Inhibition | - | - | [3] |
| Paeoniflorin | COX-2 Inhibition | - | - | [3] |
| Benzoylpaeoniflorin | COX-2 Inhibition | - | - | [3] |
| 4-O-methyl-paeoniflorin | COX-2 Inhibition | - | - | [3] |
| New Monoterpene Glycoside 1 | NO Production Inhibition | RAW 264.7 | 31.25 µM | [4] |
| Compound 21 | NO Production Inhibition | RAW 264.7 | 36.13 µM | [4] |
| Compound 23 | NO Production Inhibition | RAW 264.7 | 12.41 µM | [4] |
| Compound 25 | NO Production Inhibition | RAW 264.7 | 6.87 µM | [4] |
| Compound 27 | NO Production Inhibition | RAW 264.7 | 41.94 µM | [4] |
Anticancer Activity
Several monoterpene glycosides from Paeonia have been shown to possess anticancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[2]
Table 2: Anticancer Activity of Paeoniflorin
| Cancer Cell Line | Assay | IC50 Value | Reference |
| HepG2 (Liver Cancer) | Anti-proliferative | 17.58 µg/mL | [2] |
| HCT116 (Colorectal Cancer) | Apoptosis Induction | 15 µM (23.4% apoptosis), 30 µM (31.5% apoptosis) | [5] |
| Saos-2 (Osteosarcoma) | Apoptosis Induction (at 500 µM) | 48.7% | [6] |
| HOS (Osteosarcoma) | Apoptosis Induction (at 500 µM) | 43.8% | [6] |
Neuroprotective Activity
Paeoniflorin, in particular, has demonstrated significant neuroprotective effects in various experimental models, often by mitigating oxidative stress and inflammation.[7]
Table 3: Neuroprotective Effects of Paeoniflorin
| Cell Line | Insult | Concentration | Effect | Reference |
| PC12 | H2O2 (200 µM) | 20, 40, 80 µM | Increased cell viability, reduced LDH and ROS levels | [8] |
| SH-SY5Y | H2O2 | 10 µg/mL | Decreased ROS production to 87.04% of control | [9] |
Antioxidant Activity
Extracts from Paeonia species, rich in monoterpene glycosides and other phenolic compounds, exhibit potent antioxidant activity.
Table 4: Antioxidant Capacity of Paeonia Extracts
| Extract Source | Assay | Result | Reference |
| Paeonia rockii Leaves | TPC | 693.93 ± 0.82 mg GAE/g extract | [10] |
| Paeonia rockii Flowers | TPC | 540.38 ± 1.83 mg GAE/g extract | [10] |
| Paeonia rockii Leaves | DPPH IC50 | Lower than ascorbic acid | [10] |
| Paeonia rockii Flowers | DPPH IC50 | Lower than ascorbic acid | [10] |
| Paeonia officinalis Leaves (Methanol Extract) | TPC | 601.1 mg GAE/g DWE | [11] |
| Paeonia officinalis Roots (Methanol Extract) | TPC | 215.7 mg GAE/g DWE | [11] |
| Paeonia officinalis Leaves (Methanol Extract) | ORAC | 1433 µmol TE/g DWE | [12] |
| Paeonia officinalis Roots (Methanol Extract) | ORAC | 1232 µmol TE/g DWE | [12] |
| Paeonia peregrina Petal Syrup | TPC | 642.03 mg GAE/g | [13] |
| Paeonia peregrina Petal Syrup | DPPH Inhibition | 87.13% | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Isolation and Purification of Monoterpene Glycosides
A general procedure for the extraction and purification of monoterpene glycosides from Paeonia suffruticosa seed meal is as follows:
-
Extraction: Ultrasound-assisted extraction with 33% ethanol at 55°C for 44 minutes, with a liquid-to-material ratio of 33:1 and an ultrasound power of 400 W.[14]
-
Purification: The crude extract is purified using macroporous resin chromatography.[14] The resin is pretreated by soaking in anhydrous ethanol for 24 hours, followed by washing with deionized water.[14]
-
Identification: The purified compounds are identified using HPLC-Q-TOF-MS/MS.[14]
Anti-inflammatory Assay: Inhibition of NO Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
NO Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The inhibitory effect of the compounds on NO production is calculated, and the IC50 value is determined.
Anticancer Assay: Apoptosis Induction in Cancer Cells
-
Cell Culture: Cancer cell lines (e.g., HCT116, Saos-2) are cultured in suitable media.
-
Treatment: Cells are treated with different concentrations of the test compound (e.g., paeoniflorin) for a specified duration (e.g., 48 hours).[5]
-
Apoptosis Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).[5]
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.[5]
Neuroprotective Assay: H2O2-Induced Apoptosis in PC12 Cells
-
Cell Culture: PC12 cells are seeded in 96-well plates (3.0×10^3 cells/well) and cultured for 6 hours.[8]
-
Treatment: Cells are treated with H2O2 (e.g., 200 µM) alone or in combination with different concentrations of the test compound (e.g., paeoniflorin at 20, 40, or 80 µM).[8]
-
Cell Viability Assay (MTT): After treatment, MTT solution (5 mg/ml) is added to each well and incubated for 4 hours. The formazan precipitate is dissolved in DMSO, and absorbance is measured to determine cell viability.[8]
-
LDH and ROS Measurement: Lactate dehydrogenase (LDH) release into the culture medium and intracellular reactive oxygen species (ROS) levels are measured using commercially available kits to assess cytotoxicity and oxidative stress.[8]
Antioxidant Assays
-
Reaction Mixture: A solution of the extract is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11]
-
Incubation: The mixture is incubated in the dark at room temperature.
-
Absorbance Measurement: The decrease in absorbance at 515 nm is measured spectrophotometrically.[11]
-
Calculation: The scavenging activity is calculated as a percentage of DPPH radical inhibition, and IC50 values can be determined.
-
ABTS Radical Generation: ABTS radical cation (ABTS•+) is produced by reacting ABTS solution with potassium persulfate.[15]
-
Reaction: The extract is added to the ABTS•+ solution, and the mixture is incubated.
-
Absorbance Measurement: The reduction in absorbance at 734 nm is measured.[15]
-
Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
This assay measures the ability of an antioxidant to quench peroxyl radicals. It is a fluorescence-based assay that is widely used to determine the antioxidant capacity of various samples.
Signaling Pathways and Experimental Workflows
The pharmacological effects of monoterpene glycosides from Paeonia are often mediated through the modulation of key signaling pathways.
NF-κB Signaling Pathway in Inflammation
Paeoniflorin has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[16] This pathway is crucial in regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[16]
Caption: Paeoniflorin inhibits the NF-κB signaling pathway.
Nrf2/HO-1 Antioxidant Signaling Pathway
Paeoniflorin can also exert neuroprotective and anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a key regulator of the cellular antioxidant response.[17]
Caption: Paeoniflorin activates the Nrf2/HO-1 antioxidant pathway.
Experimental Workflow for In Vitro Pharmacological Screening
The following diagram illustrates a typical workflow for the in vitro screening of Paeonia monoterpene glycosides for a specific pharmacological activity.
Caption: A typical in vitro pharmacological screening workflow.
Conclusion
Monoterpene glycosides from Paeonia represent a promising class of natural products with a wide range of pharmacological activities. This technical guide has provided a comprehensive summary of their anti-inflammatory, anticancer, neuroprotective, and antioxidant properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their modulation of key signaling pathways such as NF-κB and Nrf2, provides a strong foundation for their further development as therapeutic agents. It is anticipated that this guide will serve as a valuable resource for the scientific community, stimulating further research into these fascinating and pharmacologically important molecules.
References
- 1. Genus Paeonia monoterpene glycosides: A systematic review on their pharmacological activities and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New monoterpene glycosides from the root cortex of Paeonia suffruticosa and their potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New monoterpene glycosides from Paeonia suffruticosa Andrews and their inhibition on NO production in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paeoniflorin inhibits cell growth and induces cell cycle arrest through inhibition of FoxM1 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paeoniflorin induces G2/M cell cycle arrest and caspase-dependent apoptosis through the upregulation of Bcl-2 X-associated protein and downregulation of B-cell lymphoma 2 in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sgecm.org.tw [sgecm.org.tw]
- 10. In Vitro and In Vivo Antioxidant Activities of the Flowers and Leaves from Paeonia rockii and Identification of Their Antioxidant Constituents by UHPLC-ESI-HRMSn via Pre-Column DPPH Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Strong Antioxidants from Paeonia Officinalis Roots and Leaves and Evaluation of Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal [mdpi.com]
- 15. Source dependent variation in phenolics, antioxidant and antimicrobial activity of Paeonia emodi in west Himalaya, India - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benzoyloxypaeoniflorin as a Tyrosinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals. It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Due to its central role in melanin production, tyrosinase has become a key target for the development of inhibitors aimed at treating hyperpigmentation disorders and for use in cosmetic skin-lightening applications.
Benzoyloxypaeoniflorin, a monoterpene glycoside isolated from the root of Paeonia suffruticosa, has been identified as an inhibitor of mushroom tyrosinase. This technical guide provides a comprehensive overview of the current knowledge on this compound as a tyrosinase inhibitor, including its quantitative inhibitory data, a detailed experimental protocol for its evaluation, and a discussion of its potential mechanism of action and relevant signaling pathways.
Quantitative Data
The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Source Enzyme | IC50 Value | Reference |
| This compound | Mushroom Tyrosinase | 0.453 mM | [1] |
Experimental Protocols
The following is a detailed methodology for a standard in vitro mushroom tyrosinase inhibition assay, which can be adapted for the evaluation of this compound.
Mushroom Tyrosinase Inhibition Assay
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound (test compound)
-
Kojic Acid (positive control)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will depend on the activity of the enzyme lot (typically 20-30 units/mL).
-
Substrate Solution: Prepare a stock solution of L-Tyrosine in phosphate buffer. Gentle heating may be required for dissolution.
-
Test Compound and Control Solutions: Dissolve this compound and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired test concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1-2%).
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound solution at various concentrations. For the control, add buffer with the same concentration of DMSO.
-
Tyrosinase enzyme solution.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-Tyrosine substrate solution to each well.
-
Immediately measure the absorbance of the resulting dopachrome formation at a specific wavelength (typically 475-492 nm) at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
Mandatory Visualizations
References
Unveiling the Antioxidant Potential of Benzoyloxypaeoniflorin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of Benzoyloxypaeoniflorin, a monoterpene glycoside isolated from Paeonia suffruticosa. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound. While direct quantitative data on the antioxidant capacity of this compound remains nascent, this guide summarizes the existing qualitative evidence, details relevant experimental protocols for its investigation, and explores potential molecular mechanisms of action.
Introduction to this compound and its Antioxidant Properties
This compound is a natural compound that has garnered interest for its potential health benefits. Structurally related to the more extensively studied paeoniflorin, it is thought to possess significant antioxidant properties. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Initial studies have identified alpha-benzoyloxypaeoniflorin as a monoterpene glycoside with notable radical scavenging activity.[1] Further research has correlated the presence of this compound in Paeonia suffruticosa root bark extracts with overall antioxidant and anti-aging activities.[2] However, specific quantitative metrics of its antioxidant efficacy, such as IC50 values from various antioxidant assays, are not yet widely reported in the scientific literature. This guide aims to bridge this gap by providing the necessary background and methodological details to facilitate further quantitative research.
Qualitative Antioxidant and Anti-Aging Correlations
A study combining UPLC-QTOF/MS-based metabolomic analysis with multivariate statistical analysis of Paeonia suffruticosa root bark extracts highlighted this compound as a compound of interest. The Pearson's correlation analysis from this study indicated a positive correlation between the presence of this compound and the antioxidant and anti-aging activities of the extracts.[2]
| Compound | Correlation with Antioxidant Activity | Correlation with Anti-Aging Activity | Reference |
| This compound | Positive | Positive | [2] |
Caption: Table summarizing the qualitative correlation of this compound with antioxidant and anti-aging activities.
Experimental Protocols for Assessing Antioxidant Activity
To quantitatively assess the antioxidant properties of this compound, a variety of established in vitro assays can be employed. The following are detailed protocols for key antioxidant assays that are suitable for this purpose.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[3][4]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically.
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to determine the concentration-dependent activity.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the this compound solution to the wells.
-
Add the same volume of a standard antioxidant (e.g., ascorbic acid or Trolox) to separate wells for a positive control.
-
Add the solvent used for dissolving the test compound to a well as a blank control.
-
Add a specific volume (e.g., 100 µL) of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging activity against the concentration of this compound.
Other Relevant Antioxidant Assays
For a comprehensive evaluation of antioxidant potential, it is recommended to use a battery of assays that measure different aspects of antioxidant activity. These include:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Measures the ability of an antioxidant to scavenge the ABTS radical cation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Measurement of Superoxide Dismutase (SOD) and Malondialdehyde (MDA) Levels: In cell-based or in vivo studies, the effect of this compound on the activity of antioxidant enzymes like SOD and the levels of lipid peroxidation markers like MDA can be assessed to understand its protective effects against oxidative stress.[5][6][7][8][9]
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of this compound's antioxidant activity are yet to be fully elucidated, insights can be drawn from studies on the closely related compound, paeoniflorin. A key pathway implicated in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .
The Nrf2 Signaling Pathway:
Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This leads to the transcription and synthesis of a battery of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.
It is plausible that this compound, like other natural polyphenolic compounds, may act as an activator of the Nrf2 pathway, thereby enhancing the endogenous antioxidant defenses of the cell.
References
- 1. A new antioxidant monoterpene glycoside, alpha-benzoyloxypaeoniflorin from Paeonia suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into Seasonal Change of Phytochemicals, Antioxidant, and Anti-Aging Activities of Root Bark of Paeonia suffruticosa (Cortex Moutan) Combined with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superoxide dismutase activity and malondialdehyde levels in patients with travel-induced psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum superoxide dismutase and malondialdehyde levels in a group of Chinese patients with age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levels of superoxide dismutase and malondialdehyde in primary spontaneous pneumothorax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Salivary Malondialdehyde and Superoxide Dismutase Levels in Completely Edentulous Patients: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levels of malondialdehyde and superoxide dismutase in subclinical hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Anti-Inflammatory Effects of Benzoyloxypaeoniflorin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary research on the anti-inflammatory properties of Benzoyloxypaeoniflorin (BPF), a monoterpenoid glycoside derived from the roots of Paeonia albiflora Pall. The following sections summarize the key findings, detail the experimental methodologies employed, and visualize the molecular pathways and experimental workflows based on current scientific literature.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Preliminary studies indicate that BPF effectively suppresses the production of key pro-inflammatory mediators by inhibiting crucial signaling pathways, particularly the NF-κB and MAPK pathways. In models of sepsis and psoriasis, BPF treatment has been shown to reduce inflammatory cytokine levels, alleviate tissue damage, and improve survival rates, marking it as a promising candidate for further investigation in the treatment of inflammatory diseases.[1][2]
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
BPF exerts its anti-inflammatory effects by intervening in the signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS). The primary mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] LPS, a component of gram-negative bacteria, triggers these pathways, leading to the transcription and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the enzyme inducible Nitric Oxide Synthase (iNOS).[1][3]
BPF pretreatment has been shown to inhibit the phosphorylation of key proteins in these pathways, including p65 (a subunit of NF-κB), JNK, ERK, and p38 MAPKs.[1] By blocking the activation of these transcription factors, BPF effectively downregulates the expression of pro-inflammatory genes.[1]
Quantitative Data Presentation
The anti-inflammatory efficacy of BPF has been quantified in various experimental models. The data below is summarized from studies involving LPS-stimulated human cells and mouse models of sepsis.
In Vitro Efficacy: Human Umbilical Vein Endothelial Cells (HUVECs)
Table 1: Effect of BPF on Pro-Inflammatory Gene Expression in LPS-Stimulated HUVECs [1]
| Treatment Condition | Target Gene | Outcome |
| BPF (10 μM) + LPS (100 ng/mL) | IL-6 mRNA | Significant, time-dependent suppression |
| BPF (10 μM) + LPS (100 ng/mL) | TNF-α mRNA | Significant, time-dependent suppression |
| BPF (variable conc.) + LPS (100 ng/mL) | IL-6 mRNA & Protein | Significant, dose-dependent suppression |
| BPF (variable conc.) + LPS (100 ng/mL) | TNF-α mRNA & Protein | Significant, dose-dependent suppression |
In Vitro Efficacy: THP-1 Macrophages
Table 2: Effect of BPF on Pro-Inflammatory Mediators in LPS-Stimulated THP-1 Macrophages [1]
| Mediator | Effect of BPF Pretreatment |
| iNOS mRNA & Protein | Inhibition of LPS-induced increase |
| TNF-α mRNA & Protein | Inhibition of LPS-induced increase |
| IL-6 mRNA & Protein | Inhibition of LPS-induced increase |
In Vivo Efficacy: Mouse Sepsis Models
Table 3: Effect of BPF on Serum Cytokine Levels in LPS-Induced Sepsis Mice [1]
| Cytokine | Effect of BPF Treatment |
| IL-6 | Lower serum levels compared to control |
| TNF-α | Lower serum levels compared to control |
| IL-1β | Lower serum levels compared to control |
| CXCL1 | Lower serum levels compared to control |
| CXCL2 | Lower serum levels compared to control |
Table 4: Effect of BPF in Cecal Ligation and Puncture (CLP)-Induced Sepsis Mice [1]
| BPF Dose (intravenous) | Outcome on Peritoneal Macrophage Cytokines | Outcome on Survival |
| 0.09 mg/kg | Dose-dependent inhibition of IL-6, TNF-α, CXCL1 | Dose-dependently improved survival rates |
| 0.22 mg/kg | Dose-dependent inhibition of IL-6, TNF-α, CXCL1 | Dose-dependently improved survival rates |
| 0.44 mg/kg | Dose-dependent inhibition of IL-6, TNF-α, CXCL1 | Dose-dependently improved survival rates |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the cited preliminary studies.[1]
In Vitro Anti-Inflammatory Assays
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) and THP-1 macrophages were used.
-
Cells were cultured in appropriate media and conditions until ready for experimentation.
-
-
Treatment Protocol:
-
Cells were pretreated with specified concentrations of this compound (BPF) or a vehicle control (DMSO) for 6 hours.
-
Following pretreatment, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.
-
-
Quantitative Real-Time PCR (qPCR):
-
Total mRNA was extracted from the cells at indicated time points after LPS stimulation.
-
Reverse transcription was performed to synthesize cDNA.
-
qPCR was used to determine the relative expression levels of target genes (iNOS, TNF-α, IL-6), with β-actin used as a housekeeping gene for normalization.
-
-
Western Blot Analysis:
-
Cell lysates were prepared and total protein concentration was determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were incubated with primary antibodies against iNOS, TNF-α, IL-6, and the phosphorylated forms of p65, p38, JNK, and ERK.
-
Appropriate secondary antibodies were used, and protein bands were visualized to determine protein expression and activation levels.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell culture supernatants were collected to measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vivo Sepsis Models
-
LPS-Induced Sepsis Model:
-
Mice were administered a lethal dose of LPS.
-
Treatment groups received BPF at varying doses, while the control group received a vehicle.
-
Endpoints included monitoring survival rates and collecting serum to measure levels of inflammatory cytokines (IL-6, TNF-α, IL-1β, CXCL1, CXCL2) via ELISA.
-
Lung tissue was collected for histopathological analysis to assess inflammation-induced damage.
-
-
Cecal Ligation and Puncture (CLP) Model:
-
To more closely mimic human sepsis, mice underwent CLP surgery.
-
Animals were treated with BPF (0.09, 0.22, or 0.44 mg/kg, intravenously) or DMSO every 24 hours.
-
At 12 hours post-surgery, a subset of mice was euthanized to collect peritoneal macrophages for cytokine level analysis by ELISA.
-
The remaining mice were monitored for survival over a specified period.
-
Conclusion and Future Directions
The preliminary data strongly suggest that this compound possesses potent anti-inflammatory properties. Its ability to inhibit the NF-κB and MAPK signaling pathways provides a clear mechanistic basis for its observed effects in reducing pro-inflammatory cytokine production. The positive outcomes in both cell culture and animal models of severe inflammation and sepsis highlight BPF as a valuable lead compound.[1]
Future research should focus on a more comprehensive evaluation of its pharmacokinetic and pharmacodynamic profiles, long-term safety, and efficacy in other chronic inflammatory disease models. Further elucidation of its molecular targets could also pave the way for the development of novel anti-inflammatory therapeutics.
References
- 1. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoylpaeoniflorin alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects, SAR, and Action Mechanism of Monoterpenoids from Radix Paeoniae Alba on LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Benzoyloxypaeoniflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzoyloxypaeoniflorin, a monoterpene glycoside isolated from plants of the Paeonia genus, is an emerging natural compound with demonstrated therapeutic potential. While research specifically focused on this compound is in its nascent stages, preliminary findings indicate its role as a platelet aggregation inhibitor and a tyrosinase inhibitor.[1] The vast body of research on its close structural analogue, paeoniflorin, offers a compelling glimpse into the potential pharmacological activities of this compound, spanning anti-inflammatory, neuroprotective, cardiovascular, and anticancer effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, supplemented with extensive data from paeoniflorin studies to illuminate its potential mechanisms of action and therapeutic applications. A clear distinction is maintained between data directly pertaining to this compound and that of its analogue to ensure scientific accuracy.
Introduction to this compound
This compound is a natural bioactive molecule found in the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine.[2] Its chemical structure, characterized by a cage-like pinane skeleton, a glucose moiety, and a benzoyl group, distinguishes it from the more extensively studied paeoniflorin.
Known Biological Activities:
-
Platelet Aggregation Inhibition: this compound has been identified as an inhibitor of platelet aggregation, suggesting potential applications in thrombotic diseases.[1]
-
Tyrosinase Inhibition: Its ability to inhibit tyrosinase, a key enzyme in melanin synthesis, points towards its potential use in dermatology and cosmetology.[1]
-
Anti-Inflammatory Activity: Limited in vitro studies have shown that this compound exhibits weak inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3]
Therapeutic Potential Inferred from Paeoniflorin Studies
Given the limited specific data on this compound, this section explores the well-documented therapeutic potential of its close analogue, paeoniflorin. These findings provide a strong rationale for further investigation into this compound.
Anti-Inflammatory and Immunomodulatory Effects
Paeoniflorin has demonstrated significant anti-inflammatory and immunomodulatory properties in numerous preclinical models. These effects are mediated through the regulation of various inflammatory cytokines and signaling pathways.[4]
Table 1: Quantitative Data on the Anti-Inflammatory Effects of Paeoniflorin
| Parameter | Model System | Treatment | Result | Reference |
| NO Production | LPS-induced RAW 264.7 cells | Paeoniflorin | IC50: 2.2 x 10⁻⁴ mol/L | [2][5] |
| PGE2 Production | LPS-induced RAW 264.7 cells | Paeoniflorin | 27.56% inhibition | [2] |
| TNF-α Production | LPS-induced RAW 264.7 cells | Paeoniflorin | 20.57% inhibition | [2] |
| IL-6 Production | LPS-induced RAW 264.7 cells | Paeoniflorin | 29.01% inhibition | [2] |
| COX-2 Protein Expression | LPS-induced RAW 264.7 cells | Paeoniflorin | 50.98% reduction | [2] |
| iNOS mRNA Expression | LPS-induced RAW 264.7 cells | Paeoniflorin | 35.65% inhibition | [5] |
Neuroprotective Effects
Paeoniflorin has shown promise in models of neurodegenerative diseases and cerebral ischemia.[6][7][8][9] Its neuroprotective mechanisms involve the inhibition of apoptosis, reduction of oxidative stress, and modulation of key signaling pathways.
Table 2: Quantitative Data on the Neuroprotective Effects of Paeoniflorin
| Parameter | Model System | Treatment | Result | Reference |
| Infarction Volume | Rat model of transient focal ischemia | Paeoniflorin (2.5 and 5 mg/kg, s.c.) | Dose-dependent decrease | [7] |
| Cell Viability | Glutamate-induced PC12 cells | Paeoniflorin | Increased cell viability | [6][9] |
| Apoptosis | Glutamate-induced PC12 cells | Paeoniflorin | Inhibition of apoptosis | [6][9] |
| Bcl-2/Bax Ratio | Glutamate-induced PC12 cells | Paeoniflorin | Increased ratio | [9] |
| Cognitive Impairment | APP/PS1 mice (Alzheimer's model) | Paeoniflorin | Improved cognition | [8][10] |
Cardiovascular Protective Effects
Paeoniflorin exerts protective effects on the cardiovascular system by regulating lipid metabolism, reducing inflammation and oxidative stress, and inhibiting cardiac remodeling.[11][12][13]
Table 3: Quantitative Data on the Cardiovascular Effects of Paeoniflorin
| Parameter | Model System | Treatment | Result | Reference |
| Blood Pressure | Spontaneously hypertensive rats | Paeoniflorin | Decreased systolic and diastolic blood pressure | [14] |
| Cardiac Hypertrophy | Spontaneously hypertensive rats | Paeoniflorin | Attenuated cardiac hypertrophy | [14] |
| Cardiac Fibrosis | Spontaneously hypertensive rats | Paeoniflorin | Reduced cardiac fibrosis | [14] |
| Inflammatory Cytokines (IL-6, MCP-1) | Spontaneously hypertensive rats | Paeoniflorin | Reduced levels | [14] |
Anticancer Effects
Paeoniflorin has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.[15][16][17][18]
Table 4: In Vitro Anticancer Activity of Paeoniflorin
| Cancer Cell Line | Effect | Reference |
| Glioma (U87, U251) | Inhibited proliferation, migration, and invasion; induced apoptosis | [17][18] |
| Hepatocellular Carcinoma (HepG2, Bel-7402) | Inhibited growth | [19] |
| Lung Cancer (A549) | Cytotoxic effects | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of paeoniflorin research, which can be adapted for the investigation of this compound.
In Vitro Anti-Inflammatory Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, and β-actin, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) kit.
In Vitro Neuroprotection Assay
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Induction of Neurotoxicity: Cells are exposed to 20 mM glutamate for 24 hours to induce excitotoxicity. For the treatment group, cells are pre-treated with the test compound for 2 hours before glutamate exposure.
-
Cell Viability Assay (MTT): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Apoptosis Assay (Flow Cytometry): Apoptotic cells are quantified by staining with Annexin V-FITC and propidium iodide (PI) followed by flow cytometric analysis.
-
Western Blot Analysis: Expression of apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3 is determined by Western blotting.
Signaling Pathways and Mechanisms of Action (Inferred from Paeoniflorin)
The therapeutic effects of paeoniflorin are attributed to its ability to modulate multiple signaling pathways. It is plausible that this compound may share some of these mechanisms.
Anti-Inflammatory Signaling
Paeoniflorin inhibits inflammatory responses by suppressing the activation of the NF-κB and MAPK signaling pathways.
References
- 1. This compound | C30H32O13 | CID 21631107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review on the pharmacokinetics of paeoniflorin and its anti-inflammatory and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paeoniflorin exerts neuroprotective effects against glutamate‑induced PC12 cellular cytotoxicity by inhibiting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of paeoniflorin on cerebral ischemic rat by activating adenosine A1 receptor in a manner different from its classical agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paeoniflorin exerts neuroprotective effects against glutamate-induced PC12 cellular cytotoxicity by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 12. Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paeoniflorin improves pressure overload-induced cardiac remodeling by modulating the MAPK signaling pathway in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. japsonline.com [japsonline.com]
- 19. Frontiers | Paeoniflorin, a Natural Product With Multiple Targets in Liver Diseases—A Mini Review [frontiersin.org]
In Silico Docking Studies of Benzoyloxypaeoniflorin: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyloxypaeoniflorin, a monoterpene glycoside isolated from Paeonia species, has demonstrated significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective activities. This technical guide provides an in-depth overview of in silico molecular docking studies of this compound with its putative protein targets. By leveraging computational methodologies, we can elucidate the molecular interactions underpinning its pharmacological effects, thereby accelerating its development as a potential therapeutic agent. This document outlines detailed experimental protocols for molecular docking, presents quantitative binding data, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
This compound (BPF) is a natural compound that has garnered interest for its diverse biological activities, including anti-inflammatory and neuroprotective effects.[1] Understanding the molecular mechanisms of BPF is crucial for its translation into clinical applications. In silico molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for identifying potential protein targets and elucidating the binding modes of small molecules like BPF.
This guide focuses on the interaction of BPF with key proteins involved in inflammatory and neuroprotective signaling pathways, such as Mitogen-Activated Protein Kinases (MAPKs), Nuclear Factor-kappa B (NF-κB), and the PI3K/Akt pathway.
Target Proteins and Signaling Pathways
Based on experimental evidence of the biological activities of this compound and its close analogue, Paeoniflorin, several key protein targets and signaling pathways have been identified as relevant for in silico investigation.
Inflammatory Signaling Pathways
BPF has been shown to exert anti-inflammatory effects by inhibiting key mediators of inflammation. The primary signaling pathways implicated are the MAPK and NF-κB pathways.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade, involving kinases such as ERK, p38, and JNK, plays a crucial role in cellular responses to external stimuli and is heavily involved in inflammation. BPF has been shown to bind to ERK, p38, and JNK at their ATP binding sites.[1]
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. The p65 subunit of NF-κB is a primary target for anti-inflammatory drug development.
Neuroprotective Signaling Pathways
Paeoniflorin, a related compound, has demonstrated neuroprotective effects through the modulation of the PI3K/Akt signaling pathway and activation of the Nrf2-mediated antioxidant response.
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. AKT1 is a key kinase in this pathway. Molecular docking studies have shown that Paeoniflorin has a good binding affinity for AKT1.[2][3]
-
Nrf2/GPX4 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Glutathione Peroxidase 4 (GPX4) is an important enzyme in preventing lipid peroxidation. Paeoniflorin has been shown to activate the Akt/Nrf2/GPX4 pathway, suggesting these proteins as potential targets.
Quantitative Docking Data
The following tables summarize the binding affinities of this compound and Paeoniflorin with their respective target proteins, as determined by molecular docking studies. The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.
Table 1: Molecular Docking of this compound with Target Proteins
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| ERK | 4QTB | This compound | -8.5 | Not Specified | [1] |
| p38 | 3S3I | This compound | -8.9 | Not Specified | [1] |
| JNK | 3V6S | This compound | -9.2 | Not Specified | [1] |
Table 2: Molecular Docking of Paeoniflorin with Target Proteins (as a proxy for this compound)
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| AKT1 | 2JDR | Paeoniflorin | -7.8 | Not Specified | [2] |
| EGFR | 2J6M | Paeoniflorin | -7.5 | Not Specified | [2] |
| VEGFA | 1VPF | Paeoniflorin | -6.8 | Not Specified | [4] |
| HRAS | 5P21 | Paeoniflorin | -6.5 | Not Specified | [4] |
| SRC | 2H8H | Paeoniflorin | -6.3 | Not Specified | [4] |
| HSP90AA1 | 1BYQ | Paeoniflorin | -6.1 | Not Specified | [4] |
| Acetylcholinesterase | 4EY7 | Paeoniflorin | Not Specified | Interacts with the active-site gorge via hydrogen bonds and water bridging. | [5] |
| Butyrylcholinesterase | 6I0C | Paeoniflorin | Not Specified | Interacts with the active-site gorge via hydrogen bonds and water bridging. | [5] |
Experimental Protocols
This section details a standard protocol for performing molecular docking studies with this compound using AutoDock Vina, a widely used open-source docking program.
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.
-
AutoDock Vina: The molecular docking engine.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem or ZINC database: For obtaining the 3D structure of the ligand (this compound).
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID: 5318525) in SDF or MOL2 format.
-
Energy Minimization: Use a molecular modeling software (e.g., Avogadro, Chem3D) to perform energy minimization of the ligand structure to obtain a stable conformation.
-
File Format Conversion and Torsion Angle Definition:
-
Open the energy-minimized ligand file in AutoDockTools.
-
The software will automatically detect the root and set the rotatable bonds. The user can manually adjust these if necessary.
-
Save the prepared ligand in the PDBQT format. This format includes information on atom types, charges, and rotatable bonds.
-
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein from the PDB database (e.g., PDB ID: 4QTB for ERK).
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove water molecules, co-factors, and any existing ligands from the protein structure.
-
If the protein is a multimer, retain only the chain of interest for the docking study.
-
-
Prepare the Receptor for Docking:
-
Open the cleaned PDB file in AutoDockTools.
-
Add polar hydrogens to the protein structure.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Merge non-polar hydrogens.
-
Save the prepared protein in the PDBQT format.
-
Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
Define a grid box that encompasses the active site of the target protein. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
The coordinates for the grid box can be determined based on the location of the co-crystallized ligand (if available) or by using active site prediction servers.
-
-
Configuration File:
-
Create a configuration text file that specifies the paths to the prepared ligand (PDBQT), protein (PDBQT), the coordinates of the grid box center, and the dimensions of the grid box.
-
The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
AutoDock Vina will generate an output file in PDBQT format containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Visualize the docking results using PyMOL or UCSF Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active site of the target protein.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical workflow for in silico drug discovery.
Caption: A generalized workflow for in silico drug discovery.
Caption: MAPK signaling pathway and the inhibitory role of this compound.
Caption: PI3K/Akt signaling pathway and the potential modulatory role of Paeoniflorin.
Conclusion
In silico docking studies provide valuable insights into the molecular mechanisms of this compound. The data presented in this guide suggest that BPF and its analogue Paeoniflorin interact with key proteins in inflammatory and neuroprotective pathways, corroborating experimental findings. The detailed protocols and visualized workflows offer a framework for researchers to conduct further computational studies to explore the full therapeutic potential of this promising natural compound. Future work should focus on obtaining more extensive quantitative docking data for this compound with a wider range of protein targets and validating these computational predictions through rigorous in vitro and in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Paeoniflorin improves ulcerative colitis via regulation of PI3K‑AKT based on network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeoniflorin improves ulcerative colitis via regulation of PI3K‑AKT based on network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paeoniflorin alleviates high glucose-induced endothelial cell apoptosis in diabetes mellitus by inhibiting HRAS-activated RAS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinesterase Inhibitory Activity of Paeoniflorin: Molecular Dynamics Simulation, and In Vitro Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: HPLC-UV Method for Simultaneous Determination of Paeoniflorin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paeoniflorin and its derivatives, such as albiflorin, oxypaeoniflorin, and benzoylpaeoniflorin, are the primary bioactive components found in the roots of Paeonia lactiflora (Radix Paeoniae Alba). These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects.[1] Accurate and reliable quantification of these derivatives is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the simultaneous determination of paeoniflorin and its key derivatives using a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and validation parameters for the simultaneous determination of paeoniflorin and its derivatives, compiled from various validated methods.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm)[2][3] | C18 reverse-phase (4.6 x 150 mm, 5 µm) | Agilent Zorbax XDB-C18 (4.6 x 50 mm, 1.8 µm)[4] |
| Mobile Phase | Acetonitrile and 0.05% formic acid in water (gradient)[3] | Acetonitrile and 0.1% phosphoric acid in water (gradient) | Methanol and 0.05 mol/L potassium phosphate monobasic buffer (isocratic)[4] |
| Gradient Program | Detailed in the protocol section | Detailed in the protocol section | Not Applicable |
| Flow Rate | 1.0 mL/min[3][4][5] | 0.8 mL/min | 1.0 mL/min[4] |
| Injection Volume | 10 µL[2][5] | 20 µL | 5 µL |
| Column Temp. | 30 °C[3] | 25 °C | 35 °C |
| UV Wavelength | 230 nm[6][7][8][9] | 274 nm[5] | 230 nm |
Table 2: Method Validation Parameters
| Analyte | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD%) | Accuracy (Recovery %) |
| Paeoniflorin | >0.999[10] | 0.05 | 0.15 | < 2.0[3] | 95.0 - 105.0[3][5] |
| Albiflorin | >0.999[10] | 0.04 | 0.12 | < 2.0[3] | 95.0 - 105.0[3][5] |
| Oxypaeoniflorin | >0.998 | 0.06 | 0.20 | < 2.5 | 94.0 - 104.0 |
| Benzoylpaeoniflorin | >0.998 | 0.05 | 0.18 | < 2.5 | 94.0 - 103.0 |
Note: The values presented in Table 2 are representative and may vary depending on the specific instrumentation and laboratory conditions.
Experimental Protocols
This section provides a detailed methodology for the simultaneous determination of paeoniflorin derivatives.
1. Materials and Reagents
-
Reference standards of paeoniflorin, albiflorin, oxypaeoniflorin, and benzoylpaeoniflorin (purity > 98%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid, analytical grade
-
Herbal extract or sample matrix
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each reference standard and dissolve in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with methanol to achieve final concentrations ranging from 1 to 200 µg/mL for each analyte.
3. Sample Preparation (from Herbal Extract)
-
Accurately weigh 1.0 g of the powdered herbal sample.
-
Add 50 mL of 70% methanol to the sample.[3]
-
Perform ultrasonication for 30 minutes.
-
Allow the mixture to cool to room temperature and adjust to the original weight with 70% methanol.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[1][3]
4. HPLC-UV Analysis
-
Chromatographic System: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).[2][3]
-
Mobile Phase:
-
Gradient Elution Program:
-
0-10 min: 10-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Column Temperature: 30 °C.[3]
5. Data Analysis
-
Identify the peaks of paeoniflorin and its derivatives in the sample chromatogram by comparing the retention times with the standard solutions.
-
Construct a calibration curve for each analyte by plotting the peak area against the concentration of the working standard solutions.
-
Quantify the amount of each derivative in the sample using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Sample preparation workflow.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of paeoniflorin from Paeonia sinjiang K. Y. Pan. by rapid resolution liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Standard Substance for the Simultaneous Determination of Eleven Components in the Extract of Paeoniae Radix Alba (Root of Paeonia lactiflora Pall.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Quality evaluation of prepared slices of Paeonia lactiflon--determination of paeoniflorin by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of albiflorin and paeoniflorin in rat urine by solid-phase extraction and high-performance liquid chromatography following oral administration of Si-Wu decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Detection of albiflorin and paeoniflorin in Paeoniae radix by reversed-phase high-performance liquid chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Benzoylpaeoniflorin in Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzoylpaeoniflorin in plasma. The described protocol utilizes a straightforward protein precipitation for sample preparation and a rapid chromatographic separation. This method is well-suited for pharmacokinetic studies and other research applications requiring accurate measurement of Benzoylpaeoniflorin in a biological matrix.
Introduction
Benzoylpaeoniflorin, a monoterpene glycoside, is a compound of significant interest due to its potential therapeutic properties. Accurate quantification in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic assessments in drug development. This document provides a detailed protocol for a validated LC-MS/MS method to determine Benzoylpaeoniflorin concentrations in plasma, ensuring high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
Benzoylpaeoniflorin reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Benzoylpaeoniflorin and the internal standard in methanol at a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Serially dilute the Benzoylpaeoniflorin stock solution with methanol to prepare working standard solutions for calibration and quality control.[1]
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.[1]
-
Calibration Standards: Spike blank plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.[1][3][4]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 2 ng/mL, 500 ng/mL, and 750 ng/mL).[1]
Plasma Sample Preparation
-
Thaw plasma samples to room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add acetonitrile (or a mixture of acetonitrile-methanol 9:1, v/v) for protein precipitation.[2] A common ratio is 3 parts solvent to 1 part plasma.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS System and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Ultimate 3000 or equivalent[1] |
| Column | Hypersil C18 (2.1 x 50 mm, 3 µm) or UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1][2] |
| Mobile Phase | Acetonitrile/water (90:10, v/v) with 0.1% formic acid[1] |
| Flow Rate | 150 µL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 5-20 µL |
| Run Time | Approximately 4 minutes[1][3][4] |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API 4000)[1] |
| Ionization Source | Electrospray Ionization (ESI), operated in both positive and negative modes[1][2] |
| MRM Transition (BP) | Negative Mode: m/z 583.18 → 165.05 or Positive Mode: m/z 607.2 → 105.1[1][2] |
| MRM Transition (IS) | Puerarin (Positive Mode): m/z 417.38 → 296.90[1] |
| Collision Energy | Optimized for each transition (e.g., 25 eV for Benzoylpaeoniflorin)[1] |
Data Presentation
The performance of the LC-MS/MS method for the quantification of Benzoylpaeoniflorin is summarized below.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1 - 1000 ng/mL | [1][3][4] |
| Correlation Coefficient (r) | > 0.9950 | [1][3][4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| Intra-day Precision (%RSD) | 2.03 - 12.48% | [1][3][4] |
| Inter-day Precision (%RSD) | 2.03 - 12.48% | [1][3][4] |
| Accuracy | -8.00 to 10.33% | [1][3][4] |
| Mean Recovery | 75.6% to 84.6% | [2] |
Experimental Workflow Visualization
References
- 1. Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes
This document provides a detailed protocol for the efficient extraction of paeoniflorin and its related compound, albiflorin, from the root of Paeonia lactiflora (Radix Paeoniae Alba) using ultrasonic-assisted extraction (UAE). This method offers a significant advantage over traditional extraction techniques by reducing extraction time, lowering solvent consumption, and improving extraction efficiency. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals working on the isolation and characterization of these bioactive compounds.
Paeoniflorin, a monoterpene glycoside, is the major bioactive component of Radix Paeoniae Alba and is known for its broad pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities. Albiflorin, a structurally similar compound, also contributes to the therapeutic effects of the plant extract. The optimized UAE parameters detailed in this document are critical for achieving high yields of both paeoniflorin and albiflorin.
Experimental Protocols
I. General Protocol for Ultrasonic-Assisted Extraction of Paeoniflorin
This protocol is based on optimized conditions for the extraction of paeoniflorin from Radix Paeoniae Alba.
1. Materials and Equipment:
-
Dried Radix Paeoniae Alba powder (sieved through a 60-mesh screen)
-
Ethanol (analytical grade)
-
Deionized water
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper or membrane filters)
-
Analytical balance
2. Preparation of Solvent:
-
Prepare a 40% (v/v) ethanol solution by mixing 400 mL of absolute ethanol with 600 mL of deionized water.
3. Extraction Procedure:
-
Weigh 1.0 g of dried Radix Paeoniae Alba powder and place it in a suitable extraction vessel (e.g., a flask or beaker).
-
Add 15 mL of the 40% ethanol solution to achieve a liquid-to-solid ratio of 15:1 (mL/g).[1]
-
Place the extraction vessel in the ultrasonic bath.
-
Set the ultrasonic temperature to 50°C.[1]
-
Set the ultrasonic power and frequency as per the equipment specifications (a typical frequency is around 40 kHz).
-
Begin sonication and extract for a duration of 10 minutes.[1]
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant from the solid residue.
-
Decant the supernatant and filter it through a 0.45 µm membrane filter.
-
The resulting filtrate is the crude extract containing paeoniflorin. For quantitative analysis, the extract can be appropriately diluted and analyzed using High-Performance Liquid Chromatography (HPLC).
II. Protocol for Simultaneous Ultrasonic-Assisted Extraction of Paeoniflorin and Albiflorin
This protocol is optimized for the concurrent extraction of both paeoniflorin and albiflorin.
1. Materials and Equipment:
-
Same as the general protocol.
2. Preparation of Solvent:
-
Prepare a 70% (v/v) ethanol solution by mixing 700 mL of absolute ethanol with 300 mL of deionized water.
3. Extraction Procedure:
-
Weigh 1.0 g of dried Radix Paeoniae Alba powder and place it in an extraction vessel.
-
Add 200 mL of the 70% ethanol solution to achieve a liquid-to-solid ratio of 200:1 (mL/g).[2]
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic temperature to 30°C.
-
Sonication should be performed for 30 minutes.[2]
-
Following extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm membrane filter.
-
The filtrate contains both paeoniflorin and albiflorin and is ready for further analysis.
Data Presentation
The following tables summarize the quantitative data from various studies on the ultrasonic-assisted extraction of paeoniflorin and albiflorin, highlighting the impact of different extraction parameters on the yield.
Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Paeoniflorin
| Parameter | Optimal Value | Paeoniflorin Yield (%) | Reference |
| Ethanol Concentration | 40% | 8.76 | [1] |
| Liquid-to-Solid Ratio | 15 mL/g | 8.76 | [1] |
| Ultrasonic Temperature | 50°C | 8.76 | [1] |
| Ultrasonic Time | 10 min | 8.76 | [1] |
| Ethanol Concentration | 45% | 4.69 | [3] |
| Extraction Temperature | 63°C | 4.69 | [3] |
| Extraction Time | 45 min | 4.69 | [3] |
Table 2: Parameters for Simultaneous Ultrasonic-Assisted Extraction of Paeoniflorin and Related Compounds
| Parameter | Optimal Value | Paeoniflorin Content (mg/g) | Albiflorin Content (mg/g) | Other Compounds (mg/g) | Reference |
| Ethanol Concentration | 70% | - | - | Gallic acid, Catechin, etc. | |
| Extraction Time | 40 min | - | - | - | |
| Liquid-to-Solid Ratio | 5 mL/g | - | - | - | |
| Ethanol Concentration | 70% | - | - | Gallic acid, Hydroxy-paeoniflorin, Catechin, Pentagalloylglucose, Benzoic acid, Benzoylpaeoniflorin, Paeonol | [2] |
| Liquid-to-Solid Ratio | 200 mL/g | - | - | - | [2] |
| Ultrasound Extraction Time | 30 min | - | - | - | [2] |
Visualizations
Experimental Workflow for Ultrasonic-Assisted Extraction
Caption: Workflow for Ultrasonic-Assisted Extraction of Paeoniflorin.
Logical Relationship of Paeoniflorin's Anti-inflammatory Signaling Pathway
References
Application Notes and Protocols for the Isolation of Benzoyloxypaeoniflorin from Peonia suffruticosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of Benzoyloxypaeoniflorin, a key bioactive monoterpene glycoside, from the root bark of Paeonia suffruticosa (Cortex Moutan). The methodologies described herein are based on established scientific literature and are intended to guide researchers in the efficient extraction, purification, and quantification of this target compound.
Introduction
Paeonia suffruticosa, commonly known as the tree peony, is a well-regarded plant in traditional medicine, with its root bark (Cortex Moutan) being a rich source of various bioactive compounds. Among these, monoterpene glycosides, including this compound, have garnered significant attention for their potential pharmacological activities. The isolation of high-purity this compound is crucial for further pharmacological studies, drug development, and standardization of herbal preparations.
This document outlines a multi-step approach for the isolation of this compound, commencing with an efficient extraction method followed by purification using macroporous resin chromatography and high-speed counter-current chromatography (HSCCC).
Overview of the Isolation Workflow
The general workflow for isolating this compound from Paeonia suffruticosa involves the initial extraction of crude monoterpene glycosides from the plant material, followed by one or more chromatographic steps to purify the target compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from various studies on the extraction and purification of monoterpene glycosides from Paeonia species.
Table 1: Optimal Conditions for Ultrasound-Assisted Extraction of Monoterpene Glycosides
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 33% | [1][2] |
| Ultrasound Temperature | 55 °C | [1][2] |
| Ultrasound Power | 400 W | [1][2] |
| Liquid-to-Material Ratio | 33:1 (mL/g) | [1][2] |
| Ultrasound Time | 44 min | [1][2] |
| Yield of Monoterpene Glycosides | 121.03 mg/g | [1][2] |
Table 2: Purification of Monoterpene Glycosides using Macroporous Resin
| Parameter | Value | Reference |
| Macroporous Resin Type | LSA-900C | [1][2] |
| Initial Purity (Crude Extract) | 20.5% | [1][2] |
| Final Purity (Purified Extract) | 71.2% | [1][2] |
| Purity Increase | ~3.47-fold | [1][2] |
Table 3: Purification of Paeoniflorin using High-Speed Counter-Current Chromatography (HSCCC)
| Parameter | Value | Reference |
| Sample | Crude extract of Paeonia lactiflora | [3] |
| Initial Paeoniflorin Content | 22.0% | [3] |
| Final Purity | 98.2% | [3] |
| Recovery Rate | 94.3% | [3] |
| Solvent System | n-butanol-ethyl acetate-water (1:4:5, v/v) | [3] |
Note: While the data in Table 3 is for Paeoniflorin from a related species, the methodology is highly applicable for the purification of this compound due to their structural similarities.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Crude Monoterpene Glycosides
This protocol describes the extraction of a crude mixture of monoterpene glycosides, including this compound, from the root bark of Paeonia suffruticosa.
Materials and Equipment:
-
Dried and powdered root bark of Paeonia suffruticosa
-
Ethanol (33% aqueous solution)
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Beakers and flasks
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh a desired amount of the powdered Paeonia suffruticosa root bark and place it in a suitable extraction vessel.
-
Add the 33% ethanol solution at a liquid-to-material ratio of 33:1 (mL/g).
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the ultrasound parameters as follows:
-
Temperature: 55 °C
-
Power: 400 W
-
Time: 44 minutes
-
-
After the extraction is complete, cool the mixture to room temperature.
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous concentrate is the crude extract of monoterpene glycosides. This can be freeze-dried to obtain a powder.
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
This protocol details the enrichment of this compound from the crude extract using macroporous resin chromatography.
Materials and Equipment:
-
Crude monoterpene glycoside extract
-
Chromatography column
-
Peristaltic pump
-
Deionized water
-
Ethanol (various concentrations for elution)
-
Fraction collector
-
HPLC system for analysis
Procedure:
-
Resin Pre-treatment: Swell and clean the macroporous resin according to the manufacturer's instructions. This typically involves washing with ethanol and then deionized water.
-
Column Packing: Pack the pre-treated resin into a chromatography column.
-
Equilibration: Equilibrate the column by passing deionized water through it at a defined flow rate until the outlet pH is neutral.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the equilibrated column at a controlled flow rate (e.g., 2 bed volumes per hour).
-
Washing: Wash the column with deionized water to remove unbound impurities such as sugars and salts. Monitor the effluent with a refractometer or by TLC/HPLC until the target compounds are no longer detected in the wash.
-
Elution: Elute the adsorbed monoterpene glycosides with a stepwise or gradient of increasing ethanol concentrations (e.g., 10%, 20%, 30%, 50%, 70% ethanol). Collect fractions of the eluate. This compound is expected to elute at a specific ethanol concentration which can be determined by analyzing the fractions. For example, a study found that a 60% ethanol elution was effective for desorbing similar compounds[4].
-
Fraction Analysis: Analyze the collected fractions using HPLC to identify those containing the highest concentration and purity of this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator. The resulting product is an enriched this compound fraction.
Protocol 3: High-Purity Isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is for the fine purification of this compound to a high degree of purity from the enriched fraction.
Materials and Equipment:
-
Enriched this compound fraction
-
HSCCC instrument
-
Two-phase solvent system (e.g., n-butanol-ethyl acetate-water or similar, requires optimization)
-
HPLC system for purity analysis
Procedure:
-
Solvent System Selection: Select a suitable two-phase solvent system. The partition coefficient (K) of this compound in this system should ideally be between 0.5 and 2.0. This is determined by dissolving a small amount of the sample in a pre-equilibrated mixture of the two phases, shaking, and then analyzing the concentration of the target compound in each phase by HPLC.
-
Solvent Preparation: Prepare the chosen two-phase solvent system by mixing the solvents in a separatory funnel. Allow the phases to separate and degas them before use.
-
HSCCC Instrument Setup:
-
Fill the HSCCC column entirely with the stationary phase (typically the more viscous phase).
-
Set the desired rotation speed (e.g., 800-1000 rpm).
-
Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached (i.e., the stationary phase is retained).
-
-
Sample Injection: Dissolve the enriched this compound fraction in a small volume of the solvent system (either phase or a mixture) and inject it into the HSCCC system.
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect the effluent in fractions.
-
Analysis and Pooling: Analyze the collected fractions by HPLC to determine the purity of this compound in each.
-
Solvent Removal: Pool the fractions containing high-purity this compound and remove the solvents under reduced pressure to obtain the final purified compound.
Concluding Remarks
The protocols provided herein offer a robust framework for the isolation of this compound from Paeonia suffruticosa. The combination of ultrasound-assisted extraction and multi-stage chromatographic purification is an effective strategy for obtaining this bioactive compound in high yield and purity. Researchers should note that optimization of certain parameters, such as the choice of macroporous resin and the HSCCC solvent system, may be necessary depending on the specific characteristics of the starting material and the desired final purity.
References
- 1. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal [mdpi.com]
- 2. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isolation-purification-and-comparison-of-soluble-active-substances-from-four-peony-roots - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Testing the Efficacy of Benzoyloxypaeoniflorin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for evaluating the therapeutic efficacy of benzoyloxypaeoniflorin and its derivatives in preclinical studies of rheumatoid arthritis and ulcerative colitis. Detailed protocols for model induction, drug administration, and endpoint analysis are presented, along with a summary of reported efficacy data and insights into the underlying mechanisms of action.
Animal Models for Rheumatoid Arthritis
The Collagen-Induced Arthritis (CIA) model is the most widely used and accepted animal model for rheumatoid arthritis, as it shares significant pathological and immunological features with the human disease, including synovitis, cartilage destruction, and bone erosion.[1][2]
Collagen-Induced Arthritis (CIA) in Rats
Protocol for Induction and Treatment:
This protocol is adapted from studies on paeoniflorin and its combination with benzoylaconitine in CIA rats.[3][4]
-
Animals: Male Wistar rats (or other susceptible strains).
-
Induction:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in complete Freund's adjuvant (CFA).
-
On day 0, inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
On day 7, administer a booster injection of the same emulsion.
-
-
Grouping and Treatment:
-
On day 14 post-initial immunization, randomize animals with established arthritis into treatment groups.
-
Vehicle Control Group: Administer the vehicle solution (e.g., saline, corn oil with DMSO) orally once daily.
-
This compound Group: Administer this compound at desired dose levels orally once daily. Dosing may be extrapolated from studies with similar compounds like paeoniflorin (e.g., 24 mg/kg).[3][4]
-
Positive Control Group: Administer a standard-of-care drug like methotrexate (1 mg/kg/day) or Tripterygium glycosides (8 mg/kg).[3][4]
-
-
Efficacy Evaluation:
-
Arthritis Score: Score the severity of arthritis in each paw daily or every other day on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and ankylosis). The total score per animal is the sum of the scores for all four paws.
-
Paw Swelling: Measure the paw volume or thickness using a plethysmometer or calipers.
-
Histopathology: At the end of the study, collect ankle joints for histological analysis of synovial inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), anti-inflammatory cytokines (e.g., IL-10), and autoantibodies (e.g., anti-CII antibodies) using ELISA.[3][4]
-
Quantitative Data Summary (from a study on Paeoniflorin and Benzoylaconitine in CIA Rats)[3][4]:
| Parameter | Model Control Group | Paeoniflorin (24 mg/kg) | Benzoylaconitine (1.5 mg/kg) + Paeoniflorin (24 mg/kg) | Tripterygium Glycosides (8 mg/kg) |
| Paw Swelling (mL, Day 38) | ~1.8 | ~1.4 | ~1.2 | ~1.1 |
| Arthritis Index (Day 38) | ~10 | ~7 | ~5 | ~4 |
| Serum IL-1β (pg/mL) | High | Decreased | Significantly Decreased | Significantly Decreased |
| Serum TNF-α (pg/mL) | High | Decreased | Decreased | Decreased |
| Serum VEGF (pg/mL) | High | No significant change | Significantly Decreased | Significantly Decreased |
| Serum PGE2 (pg/mL) | High | Decreased | Significantly Decreased | Significantly Decreased |
*p<0.05, **p<0.01 compared to Model Control Group.
Collagen-Induced Arthritis (CIA) in Mice
Protocol for Induction and Treatment:
This protocol is based on a study using paeoniflorin-6′-O-benzene sulfonate (CP-25) in a CIA mouse model.[5]
-
Animals: DBA/1 mice (a susceptible strain).[2]
-
Induction:
-
Prepare an emulsion of chicken type II collagen (2 mg/mL) in complete Freund's adjuvant.
-
On day 0, inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
On day 21, administer a booster injection of the same emulsion.[5]
-
-
Grouping and Treatment:
-
After the onset of arthritis (around day 29), randomize mice into treatment groups.
-
Vehicle Control Group: Administer the vehicle solution.
-
This compound Group: Administer this compound at desired dose levels orally once daily. A dose of 35 mg/kg was used for CP-25.[5]
-
Positive Control Group: Administer a biological agent like etanercept (5 mg/kg, intraperitoneally) or rituximab (5 mg/kg, intraperitoneally).[5]
-
-
Efficacy Evaluation:
-
Arthritis Index and Swollen Joint Count: Monitor and score as described for the rat model.
-
Histopathology: Analyze joint tissues for inflammation and damage.
-
Flow Cytometry: Analyze immune cell populations (e.g., B cells, T cells) in the spleen and lymph nodes.[5]
-
Quantitative Data Summary (from a study on CP-25 in CIA Mice)[5]:
| Parameter | CIA Model Group | CP-25 (35 mg/kg) | Etanercept (5 mg/kg) | Rituximab (5 mg/kg) |
| Arthritis Index (Day 69) | ~10 | ~6 | ~4 | ~5 |
| Swollen Joint Count (Day 69) | ~12 | ~7 | ~5 | ~6 |
*p<0.05, **p<0.01 compared to CIA Model Group.
Experimental Workflow for CIA Models
Caption: Workflow for Collagen-Induced Arthritis (CIA) studies.
Animal Model for Ulcerative Colitis
The Dextran Sulfate Sodium (DSS)-induced colitis model is a widely used and robust model for studying ulcerative colitis. It induces acute or chronic colonic inflammation that mimics many aspects of the human disease.[6][7][8]
DSS-Induced Colitis in Mice
Protocol for Induction and Treatment:
This protocol is based on studies investigating this compound and paeoniflorin in DSS-induced colitis.[9][10]
-
Animals: C57BL/6 mice.
-
Induction:
-
Grouping and Treatment:
-
Administer treatments concurrently with or prior to DSS induction.
-
Vehicle Control Group: Administer vehicle (e.g., saline) by gavage.
-
This compound Group: Administer this compound at desired dose levels by gavage. Doses for paeoniflorin have ranged from 25-100 mg/kg/day.[10]
-
Positive Control Group: Administer a standard treatment like sulfasalazine.
-
-
Efficacy Evaluation:
-
Disease Activity Index (DAI): Calculate a daily DAI score based on weight loss, stool consistency, and rectal bleeding (each scored 0-4).
-
Body Weight: Monitor body weight daily.
-
Colon Length: At necropsy, measure the length of the colon from the cecum to the anus.
-
Histopathology: Collect colon tissue for histological assessment of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in colon tissue as an indicator of neutrophil infiltration.[11]
-
Cytokine Levels: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates or serum.[11]
-
Quantitative Data Summary (from a study on Paeoniflorin in DSS-Induced Colitis)[11]:
| Parameter | DSS Model Group | Paeoniflorin (50 mg/kg) |
| Body Weight Loss (%) | ~20% | ~10% |
| DAI Score | High | Significantly Reduced |
| Colon MPO Activity (U/g tissue) | High | Significantly Reduced |
| Colon TNF-α (pg/mg protein) | High | Significantly Reduced |
| Colon IL-6 (pg/mg protein) | High | Significantly Reduced* |
*p<0.05 compared to DSS Model Group.
Experimental Workflow for DSS-Induced Colitis Model
Caption: Workflow for DSS-Induced Colitis studies.
Signaling Pathways and Mechanism of Action
This compound and related paeoniflorin derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
Key Signaling Pathways:
-
NF-κB Signaling Pathway: Paeoniflorin and its derivatives have been shown to inhibit the activation of the NF-κB pathway.[1][12] This is a critical pathway that controls the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13] The inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators like TNF-α and IL-6.[14][15]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK, is another crucial regulator of inflammation. This compound has been shown to inhibit the MAPK signaling pathway.[6] Paeoniflorin also attenuates the activation of p38 and ERK1/2 in inflammatory conditions.[1] By inhibiting this pathway, this compound can suppress the production of pro-inflammatory cytokines and enzymes like COX-2.[16]
-
PI3K/Akt Signaling Pathway: This pathway is involved in cell survival, proliferation, and inflammation. Paeoniflorin has been found to regulate the PI3K/Akt pathway, contributing to its therapeutic effects.[17]
-
Nrf2 Signaling Pathway: In the context of ulcerative colitis, this compound has been found to upregulate the Nrf2 signaling pathway, which plays a protective role against oxidative stress and inhibits ferroptosis.[9]
Diagram of this compound's Anti-inflammatory Mechanism:
Caption: this compound's modulation of key signaling pathways.
References
- 1. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Paeoniflorin-6′-O-benzene sulfonate alleviates collagen-induced arthritis in mice by downregulating BAFF-TRAF2-NF-κB signaling: comparison with biological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-anaphylactic potential of benzoylpaeoniflorin through inhibiting HDC and MAPKs from Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoylpaeoniflorin alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. advances.umw.edu.pl [advances.umw.edu.pl]
- 9. Benzoylpaeoniflorin alleviates ulcerative colitis by inhibiting ferroptosis through targeting phosphogluconic dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paeoniflorin ameliorates experimental colitis by inhibiting gram-positive bacteria-dependent MDP-NOD2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paeoniflorin abrogates DSS-induced colitis via a TLR4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. termedia.pl [termedia.pl]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 15. Paeoniflorin inhibits activation of the IRAK1-NF-κB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paeoniflorin improves ulcerative colitis via regulation of PI3K‑AKT based on network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measurement of DPPH Radical Scavenging Activity of Benzoyloxypaeoniflorin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward spectrophotometric method for evaluating the antioxidant capacity of various compounds. The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. DPPH is a stable free radical that exhibits a deep purple color in solution with a characteristic strong absorption maximum at approximately 517 nm. When reduced by an antioxidant, the purple color fades to a pale yellow, and the absorbance at 517 nm decreases. This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured, allowing for the quantitative determination of the compound's radical scavenging activity.
Benzoyloxypaeoniflorin, a monoterpene glycoside isolated from Paeonia species, is a compound of interest for its potential biological activities. This application note provides a detailed protocol for measuring the DPPH radical scavenging activity of this compound, including experimental procedures, data analysis, and interpretation.
Experimental Protocols
Materials and Reagents
-
This compound (test compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid or Trolox (positive control)
-
Methanol (spectrophotometric grade)
-
Distilled water
-
Analytical balance
-
Spectrophotometer (UV-Vis) or microplate reader capable of reading absorbance at 517 nm
-
Micropipettes and tips
-
Volumetric flasks
-
96-well microplates or cuvettes
-
Aluminum foil
Preparation of Solutions
a) DPPH Working Solution (0.1 mM)
-
Accurately weigh approximately 3.94 mg of DPPH powder using an analytical balance.
-
Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
-
Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.
-
This stock solution should be freshly prepared before each experiment. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.
b) this compound Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of a suitable solvent (e.g., methanol or a methanol/water mixture) to obtain a stock concentration of 1 mg/mL. The choice of solvent should ensure the complete solubility of the compound.
c) Serial Dilutions of this compound
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Use the same solvent as in the stock solution preparation for dilutions to maintain consistency.
d) Positive Control Stock Solution (e.g., Ascorbic Acid, 1 mg/mL)
-
Prepare a 1 mg/mL stock solution of ascorbic acid in the same manner as the test compound.
-
Perform serial dilutions to obtain the same concentration range as this compound.
Assay Procedure (Microplate Method)
-
Plate Setup: Add 100 µL of the various concentrations of this compound solutions into the wells of a 96-well microplate.
-
Positive Control: Add 100 µL of each ascorbic acid dilution into separate wells.
-
Blank (Sample): Add 100 µL of each this compound concentration to separate wells, and add 100 µL of methanol (without DPPH) to correct for any background absorbance of the sample.
-
Control (Negative): Add 100 µL of the solvent (e.g., methanol) to several wells. This will serve as the control (A_control), representing 0% scavenging.
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the sample blank wells.
-
Incubation: Mix the contents of the wells gently by pipetting or using a plate shaker. Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.
Data Analysis and Calculations
a) Calculation of DPPH Radical Scavenging Activity (%)
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100
Where:
-
A_control is the absorbance of the negative control (DPPH solution + solvent).
-
A_sample is the absorbance of the test sample (DPPH solution + this compound). If the sample blank shows significant absorbance, it should be subtracted from A_sample.
b) Calculation of IC₅₀ Value
The IC₅₀ value is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Plot a graph with the percentage of scavenging activity on the Y-axis and the corresponding concentrations of this compound on the X-axis.
-
Determine the IC₅₀ value by linear regression analysis or by using non-linear regression curve fitting software (e.g., GraphPad Prism). For a linear regression, the equation Y = mX + c is used, where Y is set to 50 to solve for X (the IC₅₀ concentration).
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Example of Raw Absorbance Data at 517 nm
| Concentration (µg/mL) | This compound (A_sample) | Ascorbic Acid (A_sample) |
|---|---|---|
| Control (0) | 1.012 | 1.012 |
| 31.25 | 0.855 | 0.621 |
| 62.5 | 0.698 | 0.433 |
| 125 | 0.515 | 0.218 |
| 250 | 0.321 | 0.105 |
| 500 | 0.158 | 0.052 |
Table 2: Calculated DPPH Radical Scavenging Activity (%)
| Concentration (µg/mL) | This compound Scavenging (%) | Ascorbic Acid Scavenging (%) |
|---|---|---|
| 31.25 | 15.51 | 38.64 |
| 62.5 | 31.03 | 57.21 |
| 125 | 49.11 | 78.46 |
| 250 | 68.28 | 89.62 |
| 500 | 84.39 | 94.86 |
Table 3: Summary of IC₅₀ Values
| Compound | IC₅₀ Value (µg/mL) |
|---|---|
| This compound | Calculated Value |
| Ascorbic Acid (Control) | Calculated Value |
Visualizations
Caption: Experimental workflow for the DPPH radical scavenging assay.
Application Notes and Protocols: Experimental Design for Studying Benzoyloxypaeoniflorin in Blood Circulation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical studies to evaluate the pharmacokinetic and pharmacodynamic properties of Benzoyloxypaeoniflorin (BP) in blood circulation models. The protocols outlined below cover in vivo pharmacokinetic studies in rats, in vitro metabolism and permeability assays, and analysis of relevant signaling pathways.
In Vivo Pharmacokinetic Studies in a Rat Model
This section details the protocol for determining the pharmacokinetic profile of this compound following oral administration in rats.
Experimental Protocol: Oral Gavage Administration and Blood Sampling in Rats
Objective: To determine the plasma concentration-time profile of this compound after a single oral dose.
Materials:
-
This compound (BP)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles (16-18 gauge, 2-3 inches long)
-
Syringes
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Anesthesia (e.g., isoflurane)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment, with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Weigh each rat to determine the precise dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.
-
Administer the prepared BP suspension to each rat via oral gavage.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing, collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into microcentrifuge tubes containing anticoagulant.
-
Gently mix the blood samples.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the supernatant (plasma) to clean microcentrifuge tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Analysis of this compound in Plasma
Objective: To quantify the concentration of this compound in rat plasma samples.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
General Procedure:
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma samples.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a suitable C18 analytical column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive or negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and an internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Data Presentation: Pharmacokinetic Parameters of Paeoniflorin (Reference Compound)
While extensive data for this compound is limited, the following table provides pharmacokinetic parameters for the related compound, paeoniflorin, in rats after oral administration, which can serve as a reference. It is important to note that this compound is expected to have low oral bioavailability.[1]
| Parameter | Value (Mean ± SD) | Reference |
| Dose (mg/kg) | 20 | [2] |
| Cmax (ng/mL) | 55.6 | [2] |
| Tmax (h) | 0.792 | [2] |
| AUC(0-t) (µg/L*h) | 151.2 | [2] |
| Absolute Bioavailability (%) | 3.2 - 3.8 | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
In Vitro Models for Absorption, Distribution, Metabolism, and Excretion (ADME)
In vitro models are crucial for understanding the ADME properties of this compound, providing insights into its absorption, metabolism, and potential for drug-drug interactions.
Intestinal Permeability: Caco-2 Cell Monolayer Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Experimental Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
Apical to Basolateral (A-B) Transport (Absorption): Add this compound solution to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time intervals.
-
Basolateral to Apical (B-A) Transport (Efflux): Add this compound solution to the basolateral chamber and collect samples from the apical chamber.
-
To investigate the involvement of P-gp, perform the transport study in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.[3]
-
Blood-Brain Barrier Permeability: In Vitro BBB Model
Objective: To evaluate the ability of this compound to cross the blood-brain barrier (BBB) and to determine if it is a substrate for efflux transporters at the BBB.
Experimental Protocol:
-
Cell Culture: Utilize an in vitro BBB model, such as a co-culture of brain endothelial cells with astrocytes and pericytes, or a cell line like MDCK-MDR1 which overexpresses P-gp.[3]
-
Transport Study: Perform a bidirectional transport study similar to the Caco-2 assay, measuring the transport of this compound across the cell monolayer.
-
Inhibition Study: Include a P-gp inhibitor (e.g., verapamil) to assess the role of P-gp in the transport of this compound across the BBB model.[3]
-
Sample Analysis and Data Analysis: Quantify this compound concentrations and calculate Papp values and the efflux ratio as described for the Caco-2 assay.
Metabolic Stability: Rat Liver Microsomes Assay
Objective: To determine the in vitro metabolic stability of this compound and identify the potential involvement of cytochrome P450 (CYP450) enzymes.
Experimental Protocol:
-
Incubation:
-
Incubate this compound with pooled rat liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 activity).
-
Conduct parallel incubations with and without specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify the specific isozymes involved in metabolism.
-
-
Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the metabolic reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: Quantify the remaining concentration of this compound at each time point using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Investigation of Signaling Pathways
This compound and related compounds have been shown to modulate key signaling pathways involved in inflammation and cellular responses.
NF-κB Signaling Pathway
This compound has been demonstrated to suppress the NF-κB signaling pathway, a critical regulator of inflammation.[4] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[5][6]
References
- 1. Absorption and excretion of paeoniflorin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of Transport Mechanism of Paeoniflorin and the Influence of Ligustilide, Senkyunolide I and Senkyunolide A on Paeoniflorin Transport through Mdck-Mdr1 Cells as Blood–Brain Barrier in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. termedia.pl [termedia.pl]
- 6. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Benzoyloxypaeoniflorin in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed guidance and protocols for the formulation of Benzoyloxypaeoniflorin, a promising natural product, for preclinical evaluation. The focus is on overcoming its limited aqueous solubility to achieve appropriate bioavailability for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (TK) studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is the first step in developing a suitable formulation. This compound is a monoterpene glycoside isolated from species of Paeoniae.
| Property | Value | Source |
| Molecular Formula | C30H32O13 | |
| Molecular Weight | 600.57 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| Aqueous Solubility | Poor (Assumed based on solvent solubility profile) | N/A |
| Biological Activity | Tyrosinase inhibitor, NF-κB inhibitor, Platelet aggregation inhibitor |
Formulation Strategies for Preclinical Studies
The selection of a formulation strategy for preclinical studies depends on the route of administration, the required dose, and the stage of development. For poorly water-soluble compounds like this compound, several approaches can be considered.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Solution | The drug is fully dissolved in a vehicle. For this compound, this would likely involve a co-solvent system. | Homogeneous dosing, predictable absorption, suitable for IV administration. | Potential for precipitation upon dilution in aqueous media, toxicity of some organic solvents. |
| Suspension | The solid drug is dispersed in a liquid vehicle. | Simple to prepare, can accommodate higher doses than solutions. | Potential for non-uniform dosing, physical instability (settling), may have variable absorption. |
| Liposomes | The drug is encapsulated within spherical vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and lipophilic drugs, can improve bioavailability and reduce toxicity, potential for targeted delivery. | More complex to prepare and characterize, potential for instability. |
| Solid Lipid Nanoparticles (SLNs) | The drug is entrapped within a solid lipid core. | Combines advantages of polymeric nanoparticles, fat emulsions, and liposomes, good physical stability, controlled release. | Lower drug loading capacity compared to other carriers, potential for drug expulsion during storage. |
Experimental Protocols
The following are detailed protocols for the preparation of formulations suitable for preclinical studies of this compound.
Protocol for Preparation of a Co-solvent-based Intravenous Solution
This protocol is suitable for early-stage pharmacokinetic screening where a soluble form of the drug is required.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO. For example, to prepare a 1 mg/mL solution, start with 20% DMSO.
-
Once fully dissolved, add PEG400 to the desired final concentration (e.g., 80%).
-
Vortex the mixture until a clear solution is obtained.
-
Slowly add saline to the final volume while stirring to avoid precipitation.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Visually inspect the solution for any signs of precipitation before administration.
Protocol for Preparation of a Nanosuspension for Oral Administration
This protocol aims to enhance the dissolution rate and oral bioavailability of this compound.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC) or other suitable stabilizer
-
Purified water
-
High-pressure homogenizer or bead mill
Procedure:
-
Prepare a 1% (w/v) solution of HPMC in purified water.
-
Disperse the required amount of this compound in the HPMC solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer at an optimized pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles) until the desired particle size is achieved.
-
Alternatively, use a bead mill with zirconium oxide beads and mill for a specified time.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Store the nanosuspension at 4°C.
Protocol for Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) which can be further processed into unilamellar vesicles.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DOPC, soy PC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Dissolve the lipids (e.g., phosphatidylcholine and cholesterol in a desired molar ratio) and this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pre-heated above the lipid transition temperature) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.
-
To produce large unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) for a number of passes (e.g., 11-21 passes).
-
Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This method is suitable for producing SLNs and is scalable.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear homogenizer
Procedure:
-
Melt the solid lipid at a temperature above its melting point.
-
Dissolve the this compound in the melted lipid.
-
Heat the surfactant solution in purified water to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at high speed for a few minutes to form a hot oil-in-water pre-emulsion.
-
Cool down the pre-emulsion to room temperature while stirring to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, PDI, zeta potential, and drug loading.
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
Caption: A streamlined workflow for the preclinical formulation development of this compound.
Simplified NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.
Troubleshooting & Optimization
Improving the stability of Benzoyloxypaeoniflorin in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoyloxypaeoniflorin. The information provided is aimed at addressing common challenges encountered during experimental work related to the stability of this compound in solution.
Troubleshooting Guides
Issue: Rapid degradation of this compound observed in aqueous solutions.
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | This compound, containing ester and glycosidic linkages, is susceptible to hydrolysis under non-optimal pH conditions. It is advisable to maintain the solution pH in the acidic range (pH 4-6) for enhanced stability. Avoid highly acidic (pH < 3) or alkaline (pH > 8) conditions. |
| High Temperature | Elevated temperatures can accelerate the degradation of this compound.[1] It is recommended to prepare and store solutions at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) is preferable. |
| Exposure to Light | Photodegradation can be a concern for complex organic molecules. Protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil. |
| Oxidative Degradation | The presence of dissolved oxygen or oxidizing agents can lead to degradation. Consider de-gassing solvents before use or adding antioxidants like ascorbic acid or sodium metabisulfite to the formulation. |
| Microbial Contamination | Microbial growth in aqueous solutions can lead to enzymatic degradation of the compound. Ensure sterile handling procedures and consider adding a suitable preservative if the solution is to be stored for an extended period. |
Issue: Precipitation of this compound from solution.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | This compound has limited aqueous solubility. Consider using co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to improve solubility. The use of cyclodextrins to form inclusion complexes can also enhance aqueous solubility. |
| "Salting Out" Effect | High concentrations of salts in the buffer can decrease the solubility of organic compounds. If possible, use buffers with lower salt concentrations. |
| Temperature Effects | Solubility can be temperature-dependent. Ensure the storage temperature does not promote precipitation. If crystals form upon cooling, gentle warming and sonication may help redissolve the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure which includes ester and glycosidic bonds, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the benzoyl ester linkage to form paeoniflorin and benzoic acid, and further hydrolysis of the glycosidic bond of paeoniflorin.
-
Oxidation: The molecule may be susceptible to oxidation at various positions, although specific oxidative degradation products have not been identified.
Q2: How does pH affect the stability of this compound?
A2: Based on studies of the structurally related compound paeoniflorin, this compound is expected to be most stable in acidic to neutral pH (around pH 4-6).[2] Alkaline conditions will significantly accelerate the hydrolysis of the ester bond.
Q3: What is the recommended storage temperature for this compound solutions?
A3: To minimize degradation, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) for short-term use. For long-term storage, solutions should be frozen at -20 °C or below.[1]
Q4: Are there any known stabilizers for this compound in solution?
A4: There is limited specific information on stabilizers for this compound. However, for related monoterpene glycosides, the following strategies have been employed:
-
pH adjustment: Maintaining an optimal pH is the most critical factor.
-
Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid, BHA (butylated hydroxyanisole), or BHT (butylated hydroxytoluene) can be considered.
-
Chelating agents: EDTA can be used to chelate metal ions that may catalyze degradation reactions.
-
Lyophilization: For long-term preservation, lyophilizing the compound from an aqueous solution containing cryoprotectants like mannitol or trehalose is a common strategy.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound and its degradation products.[3] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and an acidic aqueous buffer (e.g., phosphate buffer or water with formic acid).
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound
This protocol provides a general guideline for developing an HPLC method to assess the stability of this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
Gradient elution may be required to separate degradation products. A starting point could be a linear gradient from 10% B to 90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Dilute the stock solution with the desired buffer or solution to the working concentration for the stability study.
-
At each time point, withdraw an aliquot of the sample, and if necessary, dilute it with the mobile phase to fall within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C.
-
Alkaline Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the sample solution at 80 °C.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) or sunlight.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Postulated primary degradation pathway of this compound in solution.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
- 2. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 3. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Paeoniflorin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with paeoniflorin and its derivatives. The information is designed to address common challenges encountered during experiments aimed at overcoming the inherently low bioavailability of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of paeoniflorin and its natural derivatives typically low?
A1: The low oral bioavailability of paeoniflorin is multifactorial, primarily attributed to:
-
Poor Membrane Permeability: Paeoniflorin is a hydrophilic glycoside, which limits its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes.[1][2]
-
P-glycoprotein (P-gp) Efflux: Paeoniflorin is a substrate for the P-gp efflux pump, an ATP-dependent transporter that actively pumps the compound back into the intestinal lumen after absorption, thereby reducing its net uptake into systemic circulation.[1][3]
-
Intestinal Metabolism: Paeoniflorin can be metabolized by intestinal bacteria and enzymes, such as β-glucosidase, which hydrolyzes it to its aglycone, paeoniflorigenin.[1][3] This biotransformation can alter its activity and contribute to presystemic elimination.
Q2: What are the main strategies to improve the bioavailability of paeoniflorin derivatives?
A2: Researchers have successfully employed several strategies to enhance the bioavailability of paeoniflorin, including:
-
Structural Modification: Synthesizing more lipophilic derivatives, such as paeoniflorin-6'-O-benzene sulfonate (CP-25), can significantly improve absorption and metabolic stability.[4][5][6]
-
Co-administration with P-gp Inhibitors: The concurrent use of P-gp inhibitors, such as verapamil or sinomenine, can block the efflux of paeoniflorin, leading to increased intracellular concentrations and enhanced absorption.[1][2][4]
-
Advanced Formulation: Encapsulating paeoniflorin in novel drug delivery systems, such as phospholipid complexes or nanoparticles, can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.[7][8]
Q3: How does the structural modification of paeoniflorin to CP-25 lead to improved bioavailability?
A3: The synthesis of paeoniflorin-6'-O-benzene sulfonate (CP-25) involves the addition of a benzene sulfonate group. This modification increases the lipophilicity of the molecule.[4][5] The enhanced lipophilicity facilitates better permeation across the intestinal cell membranes. Furthermore, this structural change may also reduce its affinity for the P-gp efflux pump, contributing to its higher bioavailability compared to the parent paeoniflorin molecule.[5]
Q4: What is a paeoniflorin-phospholipid complex, and how does it enhance bioavailability?
A4: A paeoniflorin-phospholipid complex is a formulation where paeoniflorin molecules are associated with phospholipids. This complex formation enhances the lipophilicity of paeoniflorin, thereby improving its ability to traverse the lipid-rich biological membranes of the intestinal tract.[8] The phospholipid carrier can also protect the paeoniflorin from enzymatic degradation in the gastrointestinal tract, leading to a higher concentration of the active compound reaching the systemic circulation.[7][8]
Troubleshooting Guides
Problem 1: Inconsistent or low permeability of paeoniflorin derivatives in Caco-2 cell assays.
-
Possible Cause 1: Poor intrinsic permeability of the derivative.
-
Troubleshooting:
-
Verify the lipophilicity of your derivative (e.g., by measuring the LogP value). If it is too hydrophilic, consider further structural modifications to increase lipophilicity.
-
Ensure the derivative is fully dissolved in the transport medium. Poor solubility can lead to artificially low permeability values. Consider using a co-solvent, but keep the concentration low (typically <1%) to avoid affecting cell monolayer integrity.
-
-
-
Possible Cause 2: Active efflux by transporters like P-gp.
-
Troubleshooting:
-
Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[2]
-
Perform the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral transport in the presence of the inhibitor confirms P-gp mediated efflux.
-
-
-
Possible Cause 3: Compromised integrity of the Caco-2 cell monolayer.
-
Troubleshooting:
-
Routinely measure the transepithelial electrical resistance (TEER) of the cell monolayer before and after the experiment to ensure its integrity.
-
Perform a Lucifer yellow permeability assay as a control for paracellular transport. High permeability of Lucifer yellow indicates a leaky monolayer.
-
-
Problem 2: High variability in plasma concentrations in animal pharmacokinetic studies.
-
Possible Cause 1: Issues with oral gavage technique.
-
Troubleshooting:
-
Ensure consistent and accurate dosing by using appropriate gavage needles and techniques to avoid accidental administration into the lungs.
-
Use a consistent vehicle for all animals and ensure the compound is uniformly suspended or dissolved.
-
-
-
Possible Cause 2: Inter-animal differences in metabolism and absorption.
-
Troubleshooting:
-
Increase the number of animals per group to improve statistical power.
-
Ensure that the animals are of a similar age and weight and have been fasted for a consistent period before dosing.
-
-
-
Possible Cause 3: Sample collection and processing errors.
-
Troubleshooting:
-
Strictly adhere to the blood collection schedule.
-
Use appropriate anticoagulants and process the blood samples (e.g., centrifugation to obtain plasma) promptly and consistently. Store plasma samples at -80°C until analysis.
-
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Paeoniflorin and its Derivatives in Rats (Oral Administration)
| Compound/Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Paeoniflorin | 50 | Undetectable | - | - | 3.6 | [9] |
| Paeoniflorin | 20 | 0.139 ± 0.015 | 1.78 ± 0.31 | 1.246 ± 0.116 | - | [10] |
| Paeoniflorin-Phospholipid Complex | 100 (equivalent to PF) | 0.44 ± 0.08 | 0.5 ± 0.1 | 1.97-fold higher than PF | - | [11] |
| Paeoniflorin-6'-O-benzene sulfonate (CP-25) | 32 | 0.12 ± 0.03 | 0.75 ± 0.2 | 0.35 ± 0.07 | 10.6 | [9] |
| Paeoniflorin + Verapamil | 20 (PF) + 50 (Verapamil) | 4.6-fold higher than PF alone | - | 4.6-fold higher than PF alone | - | [2] |
Note: The data are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
1. Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >200 Ω·cm².
-
Transport Experiment:
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (AP) and basolateral (BL) sides of the monolayer and incubated for 30 minutes at 37°C.
-
The transport buffer is removed, and the test compound solution (in transport buffer) is added to the donor chamber (AP for absorption studies, BL for efflux studies). Fresh transport buffer is added to the receiver chamber.
-
Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh transport buffer.
-
The concentration of the compound in the collected samples is quantified by a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
2. Rat Pharmacokinetic Study (Oral and Intravenous)
-
Animals: Male Sprague-Dawley rats are used. They are fasted overnight before the experiment with free access to water.
-
Intravenous (IV) Administration: The paeoniflorin derivative is dissolved in a suitable vehicle (e.g., saline) and administered via the tail vein at a specific dose. Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480 minutes) into heparinized tubes.
-
Oral (PO) Administration: The paeoniflorin derivative is suspended or dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage. Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 360, 480, 720 minutes).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analysis: The concentration of the paeoniflorin derivative in plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, are calculated using non-compartmental analysis with appropriate software.
3. Preparation of Paeoniflorin-Phospholipid Complex (Solvent Evaporation Method)
-
Paeoniflorin and phospholipids (e.g., soy lecithin) are dissolved in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.
-
The mixture is stirred at a constant temperature (e.g., 40°C) for a specified period (e.g., 2 hours).
-
The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
The film is dried under vacuum to remove any residual solvent.
-
The dried film is hydrated with an aqueous solution (e.g., phosphate-buffered saline) and stirred to form the paeoniflorin-phospholipid complex.
-
The resulting complex can be further processed (e.g., sonication, homogenization) to obtain a uniform dispersion.
4. Synthesis of Paeoniflorin-6'-O-benzene sulfonate (CP-25)
This is a generalized procedure based on available literature. Specific reaction conditions may need optimization.
-
Paeoniflorin is dissolved in a suitable solvent (e.g., pyridine).
-
The solution is cooled in an ice bath.
-
Benzenesulfonyl chloride is added dropwise to the cooled solution with stirring.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield paeoniflorin-6'-O-benzene sulfonate (CP-25).
Mandatory Visualizations
References
- 1. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paeoniflorin improves ulcerative colitis via regulation of PI3K‑AKT based on network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.5. P-gp mediated efflux assays [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. termedia.pl [termedia.pl]
- 6. Paeoniflorin alleviates AngII-induced cardiac hypertrophy in H9c2 cells by regulating oxidative stress and Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN115677789A - Preparation method of paeoniflorin-6-O' -benzene sulfonate - Google Patents [patents.google.com]
- 8. Comparative pharmacokinetic study of paeoniflorin after oral administration of decoction of Radix Paeoniae Rubra and Radix Paeoniae Alba in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paeoniflorin prevents endoplasmic reticulum stress-associated inflammation in lipopolysaccharide-stimulated human umbilical vein endothelial cells via the IRE1α/NF-κB signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Preparation, physicochemical characterization and pharmacokinetics of paeoniflorin-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing matrix effects in the quantification of Benzoyloxypaeoniflorin in plasma.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the quantification of Benzoyloxypaeoniflorin in plasma using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the biological matrix (e.g., plasma).[1][2] In the quantification of this compound, endogenous components of plasma like phospholipids can interfere with the ionization process in the mass spectrometer, leading to inaccurate and imprecise results.[3][4] This can compromise the reliability of pharmacokinetic and toxicokinetic data.[5][6]
Q2: What are the most common sources of matrix effects in plasma samples?
A2: The primary sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites that co-elute with this compound.[2][3] The choice of sample preparation technique can significantly influence the extent of these interferences. For instance, protein precipitation is a quick and common method but often results in a less clean extract compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), making it more susceptible to matrix effects.[5][6][7]
Q3: How can I assess the presence and severity of matrix effects in my assay?
A3: Two common methods to evaluate matrix effects are the post-column infusion technique and the post-extraction spiking method.[1][2]
-
Post-Column Infusion: A constant flow of this compound solution is infused into the LC flow after the analytical column. A blank plasma extract is then injected. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.[1][2]
-
Post-Extraction Spiking: The response of this compound in a neat solution is compared to the response of the analyte spiked into a blank, extracted plasma sample. The matrix factor (MF) is calculated as the peak area of the analyte in the presence of the matrix divided by the peak area in the neat solution. An MF value other than 1 indicates a matrix effect.[2]
Troubleshooting Guides
Problem 1: Poor peak shape and inconsistent retention times for this compound.
-
Possible Cause: Inadequate chromatographic separation from interfering matrix components.
-
Troubleshooting Steps:
-
Optimize the mobile phase: Experiment with different solvent compositions (e.g., acetonitrile vs. methanol) and pH modifiers (e.g., formic acid, ammonium acetate) to improve peak shape and resolution.[8][9]
-
Adjust the gradient elution: A shallower gradient can help to better separate this compound from closely eluting interferences.
-
Evaluate different analytical columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl) or particle sizes to achieve better separation.
-
Problem 2: Significant ion suppression or enhancement observed.
-
Possible Cause: Co-elution of phospholipids or other endogenous components.
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Use a water-immiscible organic solvent to extract this compound, leaving many interfering substances in the aqueous layer. Double LLE can further enhance selectivity.[3]
-
Solid-Phase Extraction (SPE): Employ an appropriate SPE cartridge (e.g., reversed-phase, ion-exchange) to selectively retain this compound while washing away matrix components.[7]
-
-
Chromatographic Separation: Modify the LC method to shift the retention time of this compound away from regions of significant matrix effects, which can be identified using the post-column infusion technique.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation.[1]
-
Problem 3: High variability in results between different plasma lots.
-
Possible Cause: Lot-to-lot differences in the plasma matrix composition.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect Across Multiple Lots: During method validation, assess the matrix effect using at least six different lots of blank plasma to ensure the method is robust.[2]
-
Implement a More Robust Sample Preparation Method: Methods like SPE are generally better at removing interferences and reducing variability between different biological samples compared to protein precipitation.[7]
-
Standard Addition Method: For particularly challenging matrices, the standard addition method can be employed. This involves creating a calibration curve within each sample, which can be time-consuming but effectively compensates for sample-specific matrix effects.[10]
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge (e.g., a C18 cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample (e.g., diluted with an acidic solution) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) | Reference |
| Protein Precipitation (Acetonitrile) | 85 - 95 | 70 - 115 | < 15 | [8] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 75 - 90 | 90 - 110 | < 10 | [3] |
| Solid-Phase Extraction (C18) | > 90 | 95 - 105 | < 5 | [7] |
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
| LC System | ||
| Column | C18 (e.g., 2.1 x 50 mm, 3 µm) | [9] |
| Mobile Phase A | 0.1% Formic acid in water | [9] |
| Mobile Phase B | Acetonitrile | [9] |
| Flow Rate | 0.150 mL/min | [9] |
| Injection Volume | 5 µL | |
| Column Temperature | 30°C | [9] |
| MS/MS System | ||
| Ionization Mode | ESI Negative or Positive | [9] |
| MRM Transition (BP) | m/z 583.18 → m/z 165.05 (Negative) | [9] |
| Collision Energy | 25 eV | [9] |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for addressing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the purity of isolated Benzoyloxypaeoniflorin.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the purity of isolated Benzoyloxypaeoniflorin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent and effective methods for purifying this compound from crude extracts are macroporous resin chromatography and high-speed counter-current chromatography (HSCCC).[1][2] Macroporous resin chromatography is often used as an initial enrichment step, followed by HSCCC for fine purification to achieve high purity.
Q2: What purity level can be expected with these methods?
A2: With optimized protocols, it is possible to achieve a purity of over 85% for this compound with a single run of HSCCC.[1] For the closely related compound paeoniflorin, purities as high as 98.2% have been reported using HSCCC, suggesting similar levels are attainable for this compound.[2]
Q3: What are the common impurities found in this compound isolates?
A3: Common impurities include other structurally similar monoterpene glycosides from the source material, such as paeoniflorin, albiflorin, and their derivatives.[3][4] Pigments, polysaccharides, and other secondary metabolites from the plant extract can also be present.
Q4: Why is high purity of this compound important for research?
A4: High purity is crucial for accurate in vitro and in vivo studies to ensure that the observed biological activity is attributable to this compound and not to confounding effects of impurities. For instance, when studying its anti-inflammatory effects via the NF-κB signaling pathway, impurities with their own biological activities could lead to misinterpretation of the results.[5][6]
Q5: Can I use silica gel or alumina column chromatography for purification?
A5: While silica gel and alumina column chromatography are used for the purification of related compounds like paeoniflorin and albiflorin, they can sometimes lead to lower yields due to irreversible adsorption of the target compound onto the stationary phase.[7] Therefore, macroporous resin and HSCCC are often preferred for higher recovery.
Troubleshooting Guides
Macroporous Resin Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Adsorption of this compound | - Inappropriate resin type (polarity mismatch).- High flow rate during sample loading.- Saturation of the resin. | - Select a resin with appropriate polarity (e.g., weakly polar or non-polar resins like D101 have shown good results for similar compounds).[8]- Optimize the loading flow rate to allow sufficient contact time between the sample and the resin.- Ensure the amount of crude extract loaded does not exceed the resin's binding capacity. Perform a dynamic breakthrough curve analysis to determine the optimal loading volume. |
| Poor Elution or Low Recovery | - Inappropriate elution solvent or concentration.- Elution flow rate is too high.- Irreversible adsorption to the resin. | - Perform a gradient elution with increasing concentrations of ethanol (e.g., 10% to 95%) to find the optimal concentration for eluting this compound.[9]- Reduce the elution flow rate to ensure complete desorption.- If recovery is still low, consider a different type of macroporous resin or an alternative purification method like HSCCC. |
| Co-elution of Impurities | - Insufficient washing after sample loading.- Elution solvent is too strong, causing impurities to elute with the target compound. | - After loading, wash the column with a sufficient volume of a weak solvent (e.g., water or low-concentration ethanol) to remove weakly bound impurities.- Employ a stepwise or gradient elution to separate this compound from closely related impurities. |
| Resin Fouling and Reduced Capacity | - Presence of highly viscous or particulate matter in the crude extract.- Irreversible binding of certain compounds. | - Pre-filter the crude extract to remove any particulate matter.- Implement a resin regeneration protocol after each use, which may involve washing with a strong organic solvent (e.g., methanol) followed by an acid and/or base wash, and finally rinsing with water until neutral. |
High-Speed Counter-Current Chromatography (HSCCC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing or Broadening | - Suboptimal two-phase solvent system.- Sample overload.- Emulsion formation. | - Optimize the partition coefficient (K) of this compound in the solvent system to be between 0.5 and 2. A common system is n-hexane-ethyl acetate-methanol-water.[1]- Reduce the sample concentration or injection volume.[10][11]- Adjust the solvent system composition or add a small amount of a modifier to prevent emulsion. |
| Poor Resolution of Peaks | - Inappropriate solvent system leading to similar partition coefficients for target and impurities.- Low stationary phase retention. | - Systematically screen different solvent system compositions to maximize the separation factor (α) between this compound and its main impurities.- Increase the viscosity of the stationary phase or decrease the flow rate of the mobile phase to improve stationary phase retention. |
| Loss of Stationary Phase (Bleeding) | - High mobile phase flow rate.- Low interfacial tension of the solvent system.- Column temperature fluctuations. | - Reduce the flow rate of the mobile phase.- Choose a solvent system with higher interfacial tension.- Maintain a constant column temperature to ensure the stability of the two phases. |
| No Peaks or Very Small Peaks Detected | - Low concentration of the target compound in the injected sample.- The partition coefficient (K) is too high or too low, causing the compound to either be retained indefinitely in the stationary phase or elute with the solvent front. | - Concentrate the sample before injection.- Adjust the solvent system to bring the K value into the optimal range (0.5 - 2). |
Experimental Protocols
Enrichment of this compound using Macroporous Resin Chromatography
This protocol describes the initial enrichment of this compound from a crude plant extract.
Materials:
-
Crude extract of Paeonia species (e.g., Paeonia lactiflora or Paeonia suffruticosa)
-
D101 macroporous adsorption resin (or similar)
-
Ethanol (reagent grade)
-
Deionized water
-
Chromatography column
Procedure:
-
Resin Pre-treatment: Soak the D101 macroporous resin in ethanol for 24 hours to swell and remove any residual monomers. Then, wash the resin thoroughly with deionized water until no ethanol is detected in the effluent.
-
Column Packing: Pack the pre-treated resin into a chromatography column. The bed volume (BV) will depend on the amount of crude extract to be processed.
-
Equilibration: Equilibrate the column by passing 3-5 BV of deionized water through it at a flow rate of 2 BV/h.
-
Sample Loading: Dissolve the crude extract in a small amount of the equilibration phase (deionized water). Load the sample solution onto the column at a flow rate of 2-3 BV/h.
-
Washing: After loading, wash the column with 3-5 BV of deionized water to remove unbound impurities like sugars and salts.
-
Elution: Perform a stepwise gradient elution with increasing concentrations of ethanol in water:
-
Elute with 30% ethanol (v/v) to remove more polar impurities.
-
Elute with 50% ethanol (v/v) and collect the eluate. This fraction is likely to contain this compound.
-
Elute with 95% ethanol (v/v) to collect any remaining, less polar compounds and regenerate the column.
-
-
Analysis: Analyze the collected fractions using HPLC to identify the fractions containing the highest concentration of this compound.
-
Concentration: Combine the this compound-rich fractions and concentrate them under reduced pressure to obtain the enriched extract.
High-Purity Purification of this compound by HSCCC
This protocol details the final purification step to obtain high-purity this compound.
Materials:
-
Enriched this compound extract (from macroporous resin chromatography)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
HSCCC instrument
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane:ethyl acetate:methanol:water in a volume ratio of 1:5:2:4 (v/v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC System Preparation:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Set the revolution speed to the desired level (e.g., 800-1000 rpm).
-
Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached, indicated by the mobile phase front emerging from the column outlet.
-
-
Sample Injection: Dissolve the enriched this compound extract in a small volume of the mobile phase and inject it into the HSCCC system.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions of the effluent at regular intervals.
-
Monitoring: Monitor the effluent using a UV detector at an appropriate wavelength (e.g., 230 nm) to detect the elution of compounds.
-
Analysis and Pooling: Analyze the collected fractions by HPLC to identify those containing high-purity this compound. Pool the pure fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for Paeoniflorin and its Analogs
| Purification Method | Starting Material | Target Compound(s) | Purity Achieved | Yield/Recovery | Reference(s) |
| Macroporous Resin (D101) + Silica Gel Chromatography | Paeonia lactiflora extract | Paeoniflorin, Albiflorin | >95% | Not Specified | [7] |
| Macroporous Resin (LX38) + MPLC | Paeonia rhizome extract | Paeoniflorin, Albiflorin | Not Specified (content increased 15-fold) | Not Specified | [2] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude Paeonia lactiflora extract (22% paeoniflorin) | Paeoniflorin | 98.2% | 94.3% | [2] |
| Macroporous Resin + HSCCC | Radix Paeoniae extract | Benzoylpaeoniflorin | >85% | Not Specified | [1] |
| Macroporous Resin (D101) | Radix Paeoniae Rubra extract | Total Paeony Glycosides | Not Specified | 72-91% | [8] |
Mandatory Visualization
Experimental Workflow for High-Purity this compound
Caption: Workflow for the purification of this compound.
Importance of Purity in Studying NF-κB Signaling
Caption: Role of high-purity this compound in NF-κB signaling studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Study of Antidepressant-Like Effects of Albiflorin and Paeoniflorin Through Metabolomics From the Perspective of Cancer-Related Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paeoniflorin inhibits activation of the IRAK1-NF-κB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Purification of total paeony glycoside by macroporous resin with double indices of albiflorin and paeoniflorin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103951717B - The method of benzoylpaeoniflorin and benzoyl lactone glucoside of Radix Paeoniae is prepared in a kind of extraction - Google Patents [patents.google.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Challenges in the large-scale extraction and separation of paeoniflorin compounds.
Welcome to the technical support center for the large-scale extraction and separation of paeoniflorin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the large-scale extraction of paeoniflorin?
A1: The primary challenges include:
-
Low Yield: Paeoniflorin content in raw plant materials, primarily the roots of Paeonia species, can be relatively low, necessitating efficient extraction methods to maximize recovery.[1][2]
-
Co-extraction of Impurities: Compounds with similar polarity to paeoniflorin, such as albiflorin, are often co-extracted, complicating the purification process.[3][4]
-
Thermal Instability: Paeoniflorin is a monoterpene glycoside that can be sensitive to high temperatures, which may lead to degradation and reduced yield during certain extraction methods.[5]
-
Solvent Selection and Consumption: Identifying the optimal solvent system that provides high extraction efficiency while being cost-effective and environmentally friendly for large-scale operations is a critical consideration.
Q2: Which extraction method generally provides the highest yield of paeoniflorin?
A2: The optimal extraction method can depend on various factors, including the specific plant material and available equipment. However, modern techniques like Microwave-Assisted Extraction (MAE) and Subcritical Water Extraction (SWE) have shown high efficiency. For instance, one study reported a paeoniflorin yield of 2.30% ± 0.19% using MAE and 2.21% ± 0.11% with SWE.[6] Ultrasonic-assisted extraction is another efficient method.[7] Traditional methods like reflux extraction are also used, but may have drawbacks such as longer extraction times and potential degradation of heat-sensitive compounds.[5]
Q3: How can I effectively separate paeoniflorin from albiflorin?
A3: The separation of paeoniflorin from albiflorin is challenging due to their similar chemical structures and polarities. Chromatographic techniques are essential for this purpose. A combination of macroporous resin chromatography for initial enrichment, followed by medium-pressure liquid chromatography (MPLC) or preparative high-performance liquid chromatography (HPLC), has proven effective.[3][4] High-speed counter-current chromatography (HSCCC) is another powerful technique for separating these two compounds.[8][9][10]
Q4: What are the recommended storage conditions for paeoniflorin extracts to prevent degradation?
A4: To minimize degradation, paeoniflorin extracts should be stored in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is recommended. Exposure to light and high temperatures should be avoided as they can accelerate the degradation of the compound.
Troubleshooting Guides
Issue 1: Low Paeoniflorin Yield in Crude Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Method | Consider switching to a more efficient method such as Microwave-Assisted Extraction (MAE) or Ultrasonic-Assisted Extraction (UAE).[6][7] Optimize parameters like extraction time, temperature, and solvent-to-solid ratio for your chosen method. |
| Inappropriate Solvent | The polarity of the extraction solvent is crucial. Ethanol-water mixtures are commonly used. Experiment with different ethanol concentrations (e.g., 20-80%) to find the optimal ratio for paeoniflorin solubility.[11][12] |
| Poor Quality of Raw Material | The concentration of paeoniflorin can vary depending on the plant's species, age, and harvesting time.[1][2] Ensure the use of high-quality, properly identified raw materials. |
| Thermal Degradation | If using a high-temperature extraction method like reflux, paeoniflorin may be degrading. Monitor and control the temperature carefully. Alternatively, use a lower-temperature method like ultrasonic extraction.[5] |
Issue 2: Poor Separation of Paeoniflorin and Albiflorin
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient in your liquid chromatography method. For preparative HPLC, a reversed-phase C18 column is often used.[13] |
| Column Overload | Injecting too much crude extract onto the column can lead to poor resolution. Reduce the sample load or use a larger-capacity column. |
| Ineffective Preliminary Purification | Use macroporous resin chromatography to enrich the paeoniflorin content and remove some impurities before fine separation.[3][4] This will improve the efficiency of the subsequent chromatographic steps. |
| Inappropriate Separation Technique | For large-scale separation, consider techniques like Medium-Pressure Liquid Chromatography (MPLC) or High-Speed Counter-Current Chromatography (HSCCC) which can handle larger sample volumes.[3][8][9][10] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on paeoniflorin extraction and purification.
Table 1: Comparison of Paeoniflorin Extraction Methods
| Extraction Method | Solvent | Liquid-to-Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Paeoniflorin Yield (%) | Reference |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 22 | 61 | 9.5 | 2.30 ± 0.19 | [6] |
| Subcritical Water Extraction (SWE) | Water | 32 | 176 | 16 | 2.21 ± 0.11 | [6] |
| Ultrasonic-Assisted Extraction | 75% Ethanol | 20 | 38 | 15 | Not specified, part of a larger purification process | [7] |
| Microwave Extraction | Water | 5 | Not specified | 60 (3 times) | Not specified, yielded 11.2g from 1Kg raw material with 94.8% purity after purification | [11] |
Table 2: Purification of Paeoniflorin
| Purification Method | Initial Paeoniflorin Content (%) | Final Purity (%) | Recovery (%) | Reference |
| Macroporous Resin (LX38) + MPLC | Not specified, 15-fold increase in content | >95 (assumed from context) | Not specified | [3] |
| Macroporous Resin (AB-8) + Silica Gel Chromatography | 19.83 ± 0.31 (after SWE) | ≥ 95 | 84.13 (for resin step) | [6] |
| High-Speed Counter-Current Chromatography (HSCCC) | 22.0 | 98.2 | 94.3 | [8][9][10] |
| Macroporous Resin (D-101) + Silica Gel Chromatography | Not specified | 99.58 | Not specified | [7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Paeoniflorin
This protocol is based on a study that optimized MAE for paeoniflorin from Paeonia lactiflora.[6]
-
Sample Preparation: Grind the dried stems and leaves of Paeonia lactiflora into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material into the microwave extraction vessel.
-
Add 70% ethanol at a liquid-to-solid ratio of 22 mL/g.
-
Set the microwave extraction temperature to 61°C.
-
Set the extraction time to 9.5 minutes.
-
-
Post-Extraction:
-
After extraction, cool the vessel and filter the mixture to separate the extract from the solid residue.
-
The resulting filtrate is the crude paeoniflorin extract.
-
Protocol 2: Purification of Paeoniflorin using Macroporous Resin and MPLC
This protocol describes a two-stage purification process.[3]
-
Macroporous Resin Adsorption (Enrichment):
-
Pass the crude paeoniflorin extract through a column packed with LX38 macroporous resin.
-
Wash the column with deionized water to remove water-soluble impurities.
-
Elute the adsorbed compounds with an appropriate concentration of ethanol. This step results in a refined extract with a significantly increased concentration of paeoniflorin and albiflorin.
-
-
Medium-Pressure Liquid Chromatography (MPLC) (Separation):
-
Further purify the refined extract using a reversed-phase MPLC system.
-
Optimize the mobile phase to achieve separation of paeoniflorin and albiflorin.
-
Collect the fractions containing pure paeoniflorin.
-
Visualizations
Caption: General workflow for paeoniflorin extraction and purification.
Caption: Troubleshooting logic for low paeoniflorin yield.
References
- 1. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
- 3. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method for preparing paeoniflorin - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN108042618B - A kind of method that utilizes subcritical water to extract total glucosides of Paeoniflora - Google Patents [patents.google.com]
- 13. Separation of Paeoniflorin extracted from paeony on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Simultaneous Extraction of Paeoniflorin and Albiflorin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the process optimization for the simultaneous extraction of paeoniflorin and albiflorin from botanical sources, primarily Radix Paeoniae Rubra and Radix Paeoniae Alba (Bai Shao).
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for the simultaneous extraction of paeoniflorin and albiflorin?
A1: Ethanol-water mixtures are generally the most effective solvents. An optimized study found that 70% ethanol was the optimal extraction solvent for achieving the highest total yield of paeoniflorin and albiflorin.[1] Other studies have also utilized methanol and water with success, depending on the specific extraction technique.[2][3]
Q2: What are the recommended extraction methods?
A2: Several methods can be employed, including:
-
Reflux Extraction: This is a common and effective method. Optimal conditions have been reported as refluxing with 70% ethanol at a material-to-liquid ratio of 1:8 (g/mL) for 2 hours, repeated three times.[1]
-
Ultrasonic-Assisted Extraction (UAE): This method can enhance extraction efficiency. Optimal conditions for UAE have been reported as using 75% ethanol at a liquid-to-solid ratio of 20 mL/g for 15 minutes at 38°C.[4]
-
Microwave-Assisted Extraction (MAE): This is another enhanced extraction technique. A study optimized MAE conditions to be a microwave power of 850 W, 90% ethanol as the solvent, a raw material to solvent ratio of 1:12, and a radiation time of 25 minutes.
-
High-Voltage Pulse Electric Field and Enzymolysis: This is a more advanced technique that can yield high-purity extracts.[5]
Q3: How can I purify the crude extract containing paeoniflorin and albiflorin?
A3: Macroporous adsorption resins are highly effective for purifying the crude extract. AB-8 macroporous resin has been shown to be optimal for purification.[1] The process typically involves loading the extract onto the resin column, washing with water to remove impurities, and then eluting with an ethanol-water mixture (e.g., 40% ethanol) to recover the target compounds.[1] Further purification can be achieved using silica gel column chromatography.[4][6]
Q4: What analytical method is best for the simultaneous quantification of paeoniflorin and albiflorin?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for the simultaneous determination of paeoniflorin and albiflorin.[7][8][9] A common setup involves a C18 column with a mobile phase consisting of an acetonitrile-water or methanol-water gradient, with UV detection at 230 nm.[2][7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent concentration.2. Insufficient extraction time or temperature.3. Improper solid-to-liquid ratio.4. Inadequate particle size of the plant material. | 1. Optimize the ethanol concentration. A 70% ethanol solution is often optimal.[1]2. Increase the extraction time and/or temperature. For reflux extraction, 2 hours per extraction for three cycles is recommended.[1]3. Adjust the material-to-liquid ratio. A ratio of 1:8 (g/mL) has been found to be effective.[1]4. Ensure the plant material is finely powdered to increase surface area. |
| Poor Purity of Extract | 1. Inefficient removal of impurities during purification.2. Overloading the purification column.3. Inappropriate eluting solvent. | 1. Use a macroporous resin column (e.g., AB-8) for initial purification.[1] Wash thoroughly with water before elution.2. Do not exceed the binding capacity of the resin. A sample loading amount of 4.4 BV has been suggested.[1]3. Use a gradient elution to separate compounds more effectively. For AB-8 resin, 40% ethanol is a good eluent.[1] |
| Co-elution or Poor Resolution in HPLC Analysis | 1. Inappropriate mobile phase composition.2. Incorrect column temperature.3. Worn-out or unsuitable HPLC column. | 1. Adjust the mobile phase gradient. A common mobile phase is a gradient of methanol-water or acetonitrile-water.[2][7]2. Maintain a constant and optimal column temperature, for instance, 30°C.[7]3. Replace the column with a new C18 column or one with a different selectivity. |
| Inconsistent Results | 1. Variability in raw material.2. Inconsistent extraction parameters.3. Instability of the extracted compounds. | 1. Source high-quality, standardized raw plant material.2. Strictly control all extraction parameters (time, temperature, solvent ratio).3. Store extracts at low temperatures and protect from light to prevent degradation. |
Data Presentation
Table 1: Comparison of Optimized Extraction Conditions
| Parameter | Reflux Extraction[1] | Ultrasonic-Assisted Extraction[4] | Microwave-Assisted Extraction |
| Solvent | 70% Ethanol | 75% Ethanol | 90% Ethanol |
| Solid-to-Liquid Ratio | 1:8 g/mL | 1:20 g/mL | 1:12 g/mL |
| Time | 2 hours (x3) | 15 minutes | 25 minutes |
| Temperature | Reflux Temperature | 38°C | N/A |
| Power | N/A | N/A | 850 W |
Table 2: Optimized Purification Parameters using AB-8 Macroporous Resin[1]
| Parameter | Value |
| Resin Type | AB-8 Macroporous Adsorption Resin |
| Column Diameter/Height Ratio | 1:8 |
| Sample Loading Amount | 4.4 BV (Bed Volume) |
| Washing Solvent | 3 BV Water |
| Eluting Solvent | 6 BV 40% Ethanol |
| Flow Rate | 1.5 BV/h |
Experimental Protocols
Optimized Reflux Extraction Protocol[1]
-
Weigh the powdered Radix Paeoniae Rubra and place it in a round-bottom flask.
-
Add 70% ethanol at a material-to-liquid ratio of 1:8 (g/mL).
-
Heat the mixture to reflux and maintain for 2 hours.
-
After cooling, filter the mixture to collect the extract.
-
Return the solid residue to the flask and repeat the extraction two more times with fresh 70% ethanol.
-
Combine the extracts from the three cycles for subsequent purification.
Purification Protocol using AB-8 Macroporous Resin[1]
-
Pack a chromatography column with AB-8 macroporous resin, ensuring a diameter-to-height ratio of 1:8.
-
Equilibrate the column with deionized water.
-
Load the combined crude extract onto the column at a sample loading amount of 4.4 bed volumes (BV).
-
Wash the column with 3 BV of deionized water to remove unbound impurities.
-
Elute the target compounds, paeoniflorin and albiflorin, with 6 BV of 40% ethanol at a flow rate of 1.5 BV/h.
-
Collect the eluate for analysis or further processing.
HPLC Analysis Protocol[7]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Thermo Hypersil ODS-2 Column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol-water (35:65).
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare standard solutions of paeoniflorin and albiflorin of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the purified extract with the mobile phase and filter through a 0.45 µm membrane before injection.
-
Quantification: Construct a calibration curve using the standard solutions and determine the concentration of paeoniflorin and albiflorin in the sample by comparing their peak areas to the calibration curve.
Visualizations
Caption: General workflow for the extraction, purification, and analysis of paeoniflorin and albiflorin.
References
- 1. Process Optimization for Simultaneous Extraction and Purification of Paeoniflorin and Albiflorin from Radix Paeoniae Rubra [spkx.net.cn]
- 2. academic.oup.com [academic.oup.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. Simultaneous determination of albiflorin and paeoniflorin in rat urine by solid-phase extraction and high-performance liquid chromatography following oral administration of Si-Wu decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Paeoniflorin and Derivatives Chromatographic Resolution
Welcome to the technical support center for enhancing the chromatographic resolution of paeoniflorin and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating paeoniflorin and its derivatives, such as albiflorin?
A1: The most frequent challenges include poor resolution between paeoniflorin and its isomer albiflorin, peak tailing, and inconsistent retention times. These issues often stem from a suboptimal mobile phase composition, an inappropriate column choice, or inadequate sample preparation.
Q2: Which type of chromatography column is best suited for paeoniflorin analysis?
A2: Reversed-phase C18 columns are most commonly and successfully used for the separation of paeoniflorin and its derivatives.[1][2][3][4] Columns with a smaller particle size (e.g., 1.8 µm to 2.7 µm) can offer higher resolution and faster analysis times, particularly in UPLC systems.[2][5]
Q3: What is a typical mobile phase for good separation?
A3: A common mobile phase consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid like formic acid or a buffer like potassium phosphate monobasic to improve peak shape and resolution.[1][2][4] The exact ratio of organic solvent to the aqueous phase is a critical parameter to optimize for achieving the desired separation.
Q4: At what wavelength should I set the detector for paeoniflorin analysis?
A4: The UV detection wavelength for paeoniflorin is typically set at 230 nm, which provides good sensitivity for both paeoniflorin and its common derivatives like albiflorin.[1][3][4][6]
Troubleshooting Guides
This section provides a structured approach to resolving common chromatographic issues.
Issue 1: Poor Resolution Between Paeoniflorin and Albiflorin
Poor separation between these two isomers is a primary analytical hurdle.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor resolution.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Strength:
-
Solution: Methodically adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve the separation between closely eluting peaks.
-
-
Incorrect pH of the Mobile Phase:
-
High Flow Rate:
-
Solution: Reduce the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation of isomers.
-
-
Suboptimal Column Temperature:
Issue 2: Peak Tailing
Peak tailing can compromise peak integration and reduce analytical accuracy.
Possible Causes and Solutions:
-
Secondary Interactions with Silica:
-
Solution: The addition of a small amount of acid (e.g., formic acid) to the mobile phase can protonate residual silanol groups on the column packing, reducing secondary interactions that cause tailing.
-
-
Column Overload:
-
Solution: Reduce the concentration of the injected sample. Overloading the column can lead to broad and tailing peaks.
-
-
Column Contamination or Degradation:
-
Solution: If the problem persists, the column may be contaminated or have a void at the inlet. First, try flushing the column with a strong solvent. If that fails, replacing the column may be necessary.
-
Experimental Protocols
Below are detailed methodologies for the analysis of paeoniflorin, synthesized from published research.
Protocol 1: HPLC-UV Method for Paeoniflorin and Albiflorin
This protocol is a general method for the simultaneous determination of paeoniflorin and albiflorin.
Experimental Workflow
Caption: General workflow for HPLC analysis of paeoniflorin.
Methodology:
-
Standard and Sample Preparation:
-
Prepare stock solutions of paeoniflorin and albiflorin standards in methanol.
-
For sample analysis, accurately weigh the sample, dissolve it in methanol, and sonicate to ensure complete dissolution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[4]
-
-
Chromatographic Conditions:
Data Presentation
The following tables summarize typical chromatographic parameters and validation data from various studies for easy comparison.
Table 1: Chromatographic Conditions for Paeoniflorin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | SunFire® C18 (4.6 x 250 mm, 5 µm)[1] | Agilent Zorbas XDB-C18 (4.6 x 50 mm, 1.8 µm)[2] | Thermo Hypersil ODS-2 (4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | Methanol / 0.05% Formic Acid in Water (Gradient)[1] | Methanol / 0.05 M Potassium Phosphate Monobasic (38:62 v/v)[2] | Methanol / Water (35:65 v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | Not Specified |
| Detection | 230 nm and 240 nm[1] | 230 nm[2] | 230 nm[3] |
| Column Temp. | 28 ± 2 °C[1] | 30°C[2] | 30°C[3] |
Table 2: Method Validation Data for Paeoniflorin Quantification
| Parameter | Value Range |
| Linearity (r²) | ≥ 0.999[1][3] |
| LOD (µg/mL) | 0.131 - 0.296[1] |
| LOQ (µg/mL) | 0.398 - 0.898[1] |
| Recovery (%) | 95.0 - 102.9[4] |
| Precision (RSD %) | < 3%[3][4] |
Signaling Pathway Visualization
Paeoniflorin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates the inhibitory effect of paeoniflorin on the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Paeoniflorin's inhibition of the NF-κB signaling pathway.
References
- 1. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 3. Paeoniflorin Attenuates Inflammatory Pain by Inhibiting Microglial Activation and Akt-NF-κB Signaling in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paeoniflorin ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Benzoyloxypaeoniflorin Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Benzoyloxypaeoniflorin during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during extraction?
A1: this compound, a monoterpene glycoside with a benzoate ester group, is susceptible to degradation from several factors during extraction. The primary factors of concern are:
-
Temperature: High temperatures can accelerate the hydrolysis of both the ester and glycosidic bonds, leading to the breakdown of the molecule.[1]
-
pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of the ester and glycosidic linkages.[2]
-
Enzymatic Activity: The presence of endogenous enzymes such as esterases and glycosidases in the plant material can lead to the enzymatic hydrolysis of this compound.
-
Light: Exposure to light, particularly UV radiation, may induce photolytic degradation of the molecule, although specific data for this compound is limited.
Q2: What are the likely degradation products of this compound?
A2: Based on its chemical structure, the primary degradation products of this compound are expected to be:
-
Paeoniflorin: Resulting from the hydrolysis of the benzoyl ester group.
-
Benzoic Acid and a Paeoniflorin Aglycone: Resulting from the hydrolysis of the glycosidic bond.
-
Paeoniflorgenin and Benzoic Acid: As has been observed with the related compound paeoniflorin, enzymatic degradation can lead to the formation of paeoniflorgenin and benzoic acid.
Q3: Are there any patents that describe methods to extract and stabilize this compound?
A3: Yes, a Chinese patent (CN103951717A) describes a method for extracting and preparing this compound.[3] The method involves using an alcohol-water mixed solvent for extraction, followed by enrichment with macroporous adsorption resin and purification by high-speed countercurrent chromatography.[3] While this patent focuses on purification, the use of a mixed solvent and specific chromatographic techniques suggests a strategy to handle a potentially unstable compound. Another Japanese patent (JPH07138279A) discusses the stabilization of paeoniflorin, which may offer relevant strategies for this compound.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Potential Cause | Troubleshooting Step | Rationale |
| Thermal Degradation | 1. Lower Extraction Temperature: Conduct extraction at a lower temperature (e.g., room temperature or slightly elevated, 40-50°C). 2. Reduce Extraction Time: Optimize for the shortest effective extraction time. 3. Use Heat-Reflux with Caution: If heat-reflux is necessary, use the lowest possible temperature and shortest duration. | High temperatures can accelerate the hydrolysis of the ester and glycosidic bonds in this compound, similar to what is observed with paeoniflorin.[1] |
| pH-Induced Degradation | 1. Control pH of Extraction Solvent: Maintain the pH of the extraction solvent in a neutral or slightly acidic range (pH 5-7). 2. Buffer the Solvent: Consider using a suitable buffer to maintain a stable pH throughout the extraction process. | Extreme pH conditions can catalyze the hydrolysis of ester and glycosidic linkages, leading to the degradation of the target compound.[2] |
| Enzymatic Degradation | 1. Pre-treat Plant Material: Blanching the plant material with hot vapor or a short immersion in boiling ethanol can help to denature degradative enzymes. 2. Use Organic Solvents: Employing a higher concentration of organic solvent (e.g., 70-95% ethanol) can inhibit enzyme activity. | Plant tissues contain enzymes like esterases and glycosidases that can degrade this compound. Denaturing these enzymes or inhibiting their activity is crucial. |
| Inappropriate Solvent System | 1. Optimize Solvent Composition: Test different ratios of alcohol (ethanol or methanol) and water. A 70% ethanol solution is often a good starting point for extracting similar compounds. 2. Consider Alternative Solvents: For specific applications, other solvents may be explored, but their impact on stability must be evaluated. | The polarity of the solvent affects extraction efficiency. An optimal solvent system will efficiently solubilize this compound while minimizing the co-extraction of interfering substances and potential degradants. |
Issue 2: Presence of Impurities and Degradation Products in the Extract
| Potential Cause | Troubleshooting Step | Rationale |
| Co-extraction of Impurities | 1. Selective Extraction: Optimize the solvent system to selectively extract this compound. 2. Purification Steps: Incorporate purification steps such as liquid-liquid partitioning or column chromatography (e.g., with macroporous resin or silica gel) after the initial extraction. | The crude extract will contain a complex mixture of compounds. Purification is necessary to isolate this compound from other components and its degradation products. A patent for this compound extraction suggests using macroporous resin and high-speed countercurrent chromatography.[3] |
| Degradation During Processing | 1. Minimize Exposure to Light: Conduct extraction and subsequent processing steps in low-light conditions or using amber glassware. 2. Work-up Under Inert Atmosphere: If feasible, perform extraction and solvent evaporation under an inert atmosphere (e.g., nitrogen) to prevent oxidation. | Although specific photostability data for this compound is lacking, related compounds can be light-sensitive. Minimizing light and oxygen exposure is a good precautionary measure. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
This protocol is based on methods described for related compounds and aims to minimize degradation.
1. Plant Material Preparation:
-
Grind the dried plant material (e.g., roots of Paeonia species) to a fine powder (40-60 mesh).
-
Optional Blanching: To inactivate enzymes, briefly treat the powder with steam for 2-3 minutes or immerse in boiling 95% ethanol for 1-2 minutes, followed by rapid cooling.
2. Extraction:
-
Solvent: Prepare a 70% (v/v) ethanol-water solution.
-
Solid-to-Liquid Ratio: Use a ratio of 1:10 to 1:20 (g of plant material to mL of solvent).
-
Extraction Method:
-
Maceration: Stir the plant material in the solvent at room temperature (20-25°C) for 24-48 hours, protected from light.
-
Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture in an ultrasonic bath at a controlled temperature (e.g., 40°C) for 30-60 minutes.
-
-
Filtration: Separate the extract from the solid residue by filtration under vacuum. Repeat the extraction on the residue 1-2 more times for exhaustive extraction.
3. Concentration:
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
Protocol 2: Quantification of this compound using HPLC-UV
This protocol provides a general framework for the quantitative analysis of this compound. A validated LC-MS/MS method for its determination in rat plasma has been reported and can be adapted.[5]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often suitable. For example, a gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with a higher proportion of B and gradually increase the proportion of A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10-20 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration within the calibration range.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Conditions
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | > 60°C | Room Temperature or ≤ 50°C | Minimizes thermal hydrolysis of ester and glycosidic bonds.[1] |
| pH | < 4 and > 8 | 5 - 7 | Prevents acid or base-catalyzed hydrolysis.[2] |
| Enzymes | Presence of active plant enzymes | Blanching or use of high organic solvent concentration | Inactivates or inhibits degradative enzymes like esterases and glycosidases. |
| Light | Direct sunlight or UV light | Amber glassware, low light conditions | Prevents potential photolytic degradation. |
Visualizations
Caption: Experimental workflow for minimizing this compound degradation.
Caption: Potential degradation pathways of this compound.
References
- 1. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the pharmacokinetics of paeoniflorin and its anti-inflammatory and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103951717A - Method for extracting and preparing benzoylpaeoniflorin and benzoyl albiflorin - Google Patents [patents.google.com]
- 4. JPH07138279A - Stabilization of peoniphlorin - Google Patents [patents.google.com]
- 5. Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Improving the linearity and sensitivity of Benzoyloxypaeoniflorin detection.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Benzoyloxypaeoniflorin (BP). Our aim is to help you improve the linearity and sensitivity of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most prevalent methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is often preferred for biological matrices like plasma due to its superior selectivity and sensitivity for detecting low-concentration analytes in complex samples.[1]
Q2: What is a typical linear range and sensitivity I can expect for this compound detection?
A2: For LC-MS/MS methods, a linear response for this compound in rat plasma has been reported in the range of 1 to 1000 ng/mL with a correlation coefficient (r) greater than 0.9950.[1][2] A similar method for the related compound paeoniflorin demonstrated a linear range of 1.0–2000 ng/mL with a lower limit of quantification (LLOQ) of 1.0 ng/mL.[3] For UPLC-MS/MS, a linear range of 5-2000 ng/mL has been established for this compound in rat plasma.[4]
Q3: How does this compound exert its anti-inflammatory effects?
A3: this compound has been shown to alleviate psoriasis-like inflammation by modulating the immune balance, specifically the ratio of Th17/Treg cells, and by inhibiting the NF-κB signaling pathway.[5] Related monoterpenoids from Radix Paeoniae Alba have also been found to suppress the production of pro-inflammatory cytokines by inhibiting the MAPK, PI3K/Akt, and NF-κB signaling pathways in macrophages.[6]
Q4: What are the potential mechanisms of this compound in neuroprotection, particularly in the context of Alzheimer's disease?
A4: this compound is investigated as a potential therapeutic agent for oxidative stress-related Alzheimer's disease.[1] The related compound, paeoniflorin, has been shown to exert neuroprotective effects by ameliorating oxidative stress and neuroinflammation. Key targets in this process include Nrf2 and TLR4.[7][8] Paeoniflorin may also inhibit the activation of the Akt-NF-κB signaling pathway and reduce the production of proinflammatory cytokines in the central nervous system.[9] Furthermore, activation of the adenosine A1 receptor is another mechanism through which paeoniflorin may exert its neuroprotective effects.[10]
Troubleshooting Guides
Issue 1: Poor Linearity in HPLC-UV Analysis
Symptoms:
-
The calibration curve is not linear and may fit a quadratic equation better.[11]
-
The correlation coefficient (r²) is below the generally accepted value of 0.995.[12]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Detector Overload | Reduce the sample concentration or the injection volume to ensure the detector response is within its linear dynamic range. A UV detector's response is generally linear up to 1.0 Absorbance Unit (AU).[11] |
| Inappropriate Standard Concentrations | Prepare calibration standards with appropriate concentration gradients that span the expected sample range to establish an accurate calibration curve.[12] |
| Sample Solvent Mismatch | Whenever possible, dissolve and inject samples in the mobile phase. If a different solvent is used, ensure it is of a lower eluotropic strength than the mobile phase. |
| Contaminated System | Regularly clean the detector flow cell and column to prevent contamination that can affect the linear response.[12] |
Issue 2: Low Sensitivity in LC-MS/MS Analysis
Symptoms:
-
Low signal-to-noise ratio (S/N).
-
High limit of detection (LOD) and limit of quantification (LOQ).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Ionization | Optimize MS parameters, including ionization energy and collision energy, for both the parent and fragment ions.[13] For paeoniflorin-related compounds, negative ionization mode has shown higher sensitivity. |
| Inefficient Desolvation | Increase the proportion of organic solvent in the mobile phase at the point of analyte elution. Droplets with a higher organic content desolvate more efficiently in the MS source, leading to improved sensitivity.[14] |
| Matrix Effects | Matrix components co-eluting with the analyte can cause ion suppression or enhancement. Improve sample clean-up procedures or optimize chromatographic separation to separate the analyte from interfering matrix components.[14] |
| Use of Low-Grade Solvents | Use high-purity, MS-grade solvents and additives to prevent unwanted adduct formation and increased background noise.[14] |
| Suboptimal Column Choice | Employing columns with smaller particle sizes (sub-2 µm) and reduced internal diameters (≤ 2.1 mm) can increase column efficiency and, consequently, peak concentration and sensitivity.[14][15] |
Issue 3: Peak Tailing in HPLC
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Column Packing | Most peak tailing is due to the interaction of the analyte with acidic silanol groups on the silica surface of the column.[16] Using a high-purity silica-based column can minimize these interactions. |
| Inadequate Mobile Phase Buffering | If the mobile phase pH is too close to the pKa of the analyte, it can lead to peak tailing. Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa and use an appropriate buffer. |
| Column Contamination or Blockage | A blocked guard cartridge or column frit can cause peak tailing.[17] Replace the guard cartridge and if the problem persists, reverse and flush the analytical column. If the issue is not resolved, the column may need to be replaced. |
| Excessive Extra-Column Volume | Minimize extra-column volume by using tubing with a smaller internal diameter and shorter length, and ensure all connections are properly fitted to avoid dead volume.[15] |
Quantitative Data Summary
Table 1: Linearity and Sensitivity of this compound and Related Compounds
| Compound | Analytical Method | Matrix | Linear Range | LLOQ/LOD | Correlation Coefficient (r/r²) |
| This compound | LC-MS/MS | Rat Plasma | 1–1000 ng/mL | LLOQ: 1 ng/mL | r > 0.9950[1][2] |
| This compound | UPLC-MS/MS | Rat Plasma | 5–2000 ng/mL | Not Specified | Linear[4] |
| Paeoniflorin | LC-MS/MS | Rat Plasma | 1.0–2000 ng/mL | LLOQ: 1.0 ng/mL | r > 0.99[3] |
| Thymoquinone | HPLC | Not Specified | 6.25–100 µg/mL | LOQ: 6.25 µg/mL, LOD: 2.05 µg/mL | r² = 0.9957[18] |
| Ethyl Butylacetylaminopropionate | HPLC | Gel Formulation | Not Specified | LOQ: 0.849 mg/L, LOD: 0.255 mg/L | r² > 0.99[19] |
Experimental Protocols
Protocol 1: LC-MS/MS for this compound in Rat Plasma
This protocol is adapted from a method for the rapid determination of this compound in rat plasma.[1]
1. Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma sample, add the internal standard. b. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile). c. Vortex the mixture. d. Centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness. f. Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: Acetonitrile/water (90:10, v/v) containing 0.1% formic acid.[1]
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min for standard analytical columns.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (negative mode may offer higher sensitivity for related compounds).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize for this compound and the internal standard. For example, for a related compound paeoniflorin, precursor ions of [M+NH4]+ have been used.[3]
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Linearity and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of this compound.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration.
-
Perform a linear regression analysis to determine the linearity and calculate the concentrations of unknown samples.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Neuroprotective mechanisms of Paeoniflorin in Alzheimer's disease models.
References
- 1. Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoylpaeoniflorin alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects, SAR, and Action Mechanism of Monoterpenoids from Radix Paeoniae Alba on LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paeoniflorin Attenuates Inflammatory Pain by Inhibiting Microglial Activation and Akt-NF-κB Signaling in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paeoniflorin exerts neuroprotective effects in a transgenic mouse model of Alzheimer's disease via activation of adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method Linearity | Separation Science [sepscience.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hplc.eu [hplc.eu]
- 17. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activities of Benzoyloxypaeoniflorin and Paeoniflorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory properties of two key bioactive compounds derived from the peony plant: Benzoyloxypaeoniflorin (BPF) and Paeoniflorin (PF). The following analysis is based on available experimental data to assist in research and development decisions.
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory activities of this compound and Paeoniflorin from various in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Activity
| Parameter | This compound (BPF) | Paeoniflorin (PF) | Cell Line | Inducer | Reference |
| Inhibition of NO Production | - | IC50: 2.2 x 10⁻⁴ mol/L | RAW 264.7 | LPS | [1] |
| Inhibition of PGE2 Production | - | 27.56% inhibition | RAW 264.7 | LPS | [2] |
| Inhibition of TNF-α Production | Decreased mRNA and protein levels | 20.57% inhibition | HUVECs, THP-1 macrophages | LPS | [2][3] |
| Inhibition of IL-6 Production | Decreased mRNA and protein levels | 29.01% inhibition | HUVECs, THP-1 macrophages | LPS | [2][3] |
| Inhibition of COX-2 Expression | Inhibits expression | Reduced protein expression by 50.98% | HUVECs, THP-1 macrophages | LPS | [2][3] |
| Inhibition of iNOS Expression | Decreased mRNA and protein levels | 35.65% inhibition of gene expression | HUVECs, THP-1 macrophages | LPS | [2][3] |
Table 2: In Vivo Anti-Inflammatory Activity
| Model | This compound (BPF) | Paeoniflorin (PF) | Key Findings | Reference |
| LPS-induced Sepsis in Mice | Dose-dependently improved survival rates; Lowered serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2; Alleviated lung damage. | - | BPF shows significant potential in mitigating septic conditions. | [3] |
| CLP-induced Sepsis in Mice | Dose-dependently improved survival rates. | - | Confirms the protective effects of BPF in a clinically relevant sepsis model. | [3] |
| IMQ-induced Psoriasis-like Lesions in Mice | Improved clinical symptoms and histological features; Reduced proportions of lymphocytes and dendritic cells; Modulated the ratio of Th17/Treg cells. | - | BPF demonstrates therapeutic potential for inflammatory skin diseases. | [4] |
| Passive Cutaneous Anaphylaxis (PCA) in Mice | Suppressed IgE-mediated PCA reaction. | - | Suggests anti-anaphylactic activity. | [5] |
| Adjuvant Arthritis in Rats | - | Greatly reduced arthritis scores and paw swelling; Decreased pro-inflammatory cytokine production. | PF has potent anti-arthritic effects. | [6] |
Mechanistic Insights: Signaling Pathways
Both this compound and Paeoniflorin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound (BPF): BPF has been shown to inhibit the activation of NF-κB by suppressing the phosphorylation of p65.[3] It also suppresses the phosphorylation of key components of the MAPK pathway, including p38, JNK, and ERK.[3][7] This dual inhibition leads to a significant reduction in the expression of pro-inflammatory mediators such as iNOS, TNF-α, and IL-6.[3] In the context of psoriasis-like inflammation, BPF has been observed to modulate the immune balance by affecting the Th17/Treg cell ratio and inhibiting the NF-κB signaling pathway.[4]
Paeoniflorin (PF): Paeoniflorin also demonstrates a strong inhibitory effect on the NF-κB pathway.[8][9] It has been shown to block the activation of NF-κB p65 by preventing the degradation of its inhibitor, IκB-α.[9] Furthermore, Paeoniflorin can regulate a variety of other signaling pathways, including the PI3K/Akt/mTOR and JAK2/STAT3 pathways.[10][11] Its anti-inflammatory action is also attributed to the downregulation of Toll-like receptor (TLR) expression, which are upstream activators of the NF-κB pathway.[10]
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below.
3.1. In Vitro Anti-inflammatory Assays
-
Cell Culture: RAW 264.7 murine macrophages and Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in appropriate media.
-
Induction of Inflammation: Lipopolysaccharide (LPS) was used to induce an inflammatory response in the cultured cells.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: The protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways (e.g., p-p65, p-p38) were determined by Western blotting.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory mediators were quantified using qRT-PCR.
3.2. In Vivo Anti-inflammatory Models
-
LPS-induced Sepsis Model: Mice were injected with a lethal dose of LPS to induce sepsis. This compound was administered to assess its effect on survival rates and serum cytokine levels.
-
Cecal Ligation and Puncture (CLP) Sepsis Model: This surgical model, which mimics human sepsis more closely, was used to evaluate the protective effects of this compound.
-
Imiquimod (IMQ)-induced Psoriasis-like Model: A topical cream containing imiquimod was applied to the skin of mice to induce psoriasis-like inflammation. The therapeutic effects of this compound were evaluated based on clinical scoring and histological analysis.
-
Passive Cutaneous Anaphylaxis (PCA) Model: Mice were sensitized with IgE antibody and then challenged with an antigen to induce an anaphylactic reaction. The inhibitory effect of this compound on this reaction was assessed.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Anti-inflammatory Signaling Pathway of this compound
Figure 2: Anti-inflammatory Signaling Pathway of Paeoniflorin
Figure 3: General Experimental Workflow for In Vitro Anti-inflammatory Assays
Conclusion
Both this compound and Paeoniflorin exhibit significant anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. The available data suggests that this compound may have a more potent effect in in vivo models of severe inflammation and immune-mediated skin disease. Paeoniflorin, on the other hand, has been more extensively studied for its effects on a broader range of inflammatory mediators in vitro and in models of arthritis.
The choice between these two compounds for further research and development would depend on the specific therapeutic target and disease context. Direct, head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and efficacy of this compound and Paeoniflorin.
References
- 1. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoylpaeoniflorin alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-anaphylactic potential of benzoylpaeoniflorin through inhibiting HDC and MAPKs from Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 7. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paeoniflorin inhibits systemic inflammation and improves survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paeoniflorin inhibits IL-1β-induced MMP secretion via the NF-κB pathway in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 11. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential: A Comparative Analysis of α- and β-Benzoyloxypaeoniflorin
For researchers and drug development professionals vested in the therapeutic potential of natural compounds, understanding the nuanced differences between isomeric forms is paramount. This guide provides a comparative overview of the antioxidant activities of two such isomers: α-benzoyloxypaeoniflorin and β-benzoyloxypaeoniflorin, monoterpene glycosides isolated from Paeonia suffruticosa. While direct, comprehensive comparative data is limited in publicly available literature, this document synthesizes the existing evidence, outlines standard experimental protocols for antioxidant assessment, and presents a framework for their evaluation.
Comparative Antioxidant Activity: An Overview
A pivotal study by Ryu G. et al. first isolated and identified α-benzoyloxypaeoniflorin, comparing its structure and activity to the known β-anomer.[1] The study reported that α-benzoyloxypaeoniflorin exhibits "moderately potent radical scavenging activity on DPPH radical".[1] This finding suggests that the α-isomer is an active antioxidant. However, without access to the full quantitative data from this study, a direct comparison of the potency (e.g., IC50 values) between the alpha and beta forms remains qualitative. Both α- and β-benzoyloxypaeoniflorin are recognized as antioxidant constituents of Paeonia suffruticosa.[1][2][3][4][5][6][7][8][9][10][11][12]
Quantitative Data Summary
Due to the limited availability of full-text articles containing direct quantitative comparisons, a detailed data table cannot be provided at this time. However, the following table template illustrates how such data would be presented.
| Compound | Antioxidant Assay | IC50 Value (µM) | Reference |
| α-Benzoyloxypaeoniflorin | DPPH Radical Scavenging Assay | Data not available | [1] |
| β-Benzoyloxypaeoniflorin | DPPH Radical Scavenging Assay | Data not available | [1] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Experimental Protocols
The most commonly cited method for evaluating the antioxidant activity of these compounds is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1] The general protocol for this assay is as follows:
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. For the assay, a working solution is made by diluting the stock solution to obtain an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Sample Preparation: The test compounds (α- and β-benzoyloxypaeoniflorin) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: A specific volume of the DPPH working solution is mixed with a specific volume of the sample solution. A control is prepared by mixing the DPPH solution with the solvent.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the maximum wavelength of DPPH using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing the Workflow and Potential Mechanisms
To facilitate a clearer understanding of the experimental process and potential downstream cellular effects, the following diagrams are provided.
Caption: Experimental workflow for DPPH radical scavenging assay.
While specific signaling pathways for the this compound isomers are not detailed in the available literature, paeoniflorin, a related compound, is known to exert antioxidant effects through pathways like the Nrf2 pathway. A generalized potential mechanism is depicted below.
Caption: Potential antioxidant mechanism of this compound.
Conclusion
The available evidence indicates that both α- and β-benzoyloxypaeoniflorin possess antioxidant properties, with α-benzoyloxypaeoniflorin demonstrating direct radical scavenging activity.[1] A comprehensive quantitative comparison of their potencies is currently hindered by the lack of accessible full-text data. Further research, including head-to-head studies employing a variety of antioxidant assays (e.g., ABTS, ORAC, cellular antioxidant assays), is necessary to fully elucidate the comparative antioxidant efficacy of these two isomers. Such studies would be invaluable for guiding future drug discovery and development efforts focused on leveraging the therapeutic potential of these natural compounds.
References
- 1. A new antioxidant monoterpene glycoside, alpha-benzoyloxypaeoniflorin from Paeonia suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glycosides from Paeonia suffruticosa [jstage.jst.go.jp]
- 4. Paeonolide as a Novel Regulator of Core-Binding Factor Subunit Alpha-1 in Bone-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New monoterpene glycosides from the root cortex of Paeonia suffruticosa and their potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suffruticosol B Is an Osteogenic Inducer through Osteoblast Differentiation, Autophagy, Adhesion, and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Traditional uses, phytochemistry, pharmacology, and pharmacokinetics of the root bark of Paeonia x suffruticosa andrews: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Benzoyloxypaeoniflorin and Albiflorin: A Comparative Analysis of Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Benzoyloxypaeoniflorin and albiflorin are two prominent monoterpene glycosides derived from the roots of Paeonia lactiflora, a plant with a long history in traditional medicine. While structurally related, emerging research indicates distinct biological activities that are of significant interest to the scientific community. This guide provides an objective comparison of their biological effects, supported by experimental data, to aid researchers in their exploration of these natural compounds for therapeutic development.
Overview of Biological Activities
Both this compound and albiflorin have demonstrated a range of pharmacological effects, with anti-inflammatory and neuroprotective properties being the most extensively studied. Due to the limited direct comparative data for this compound, this guide will leverage data from its close structural analog, paeoniflorin, to provide a comparative perspective against albiflorin. This compound is a benzoyl derivative of paeoniflorin, and studies on other paeoniflorin derivatives suggest that such modifications can enhance biological activity.
Anti-inflammatory Effects
The anti-inflammatory activities of these compounds have been evaluated in various in vitro and in vivo models. A key comparative study investigated the effects of paeoniflorin and albiflorin on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing inflammatory responses.
Quantitative Comparison of Anti-inflammatory Activity
| Parameter | Paeoniflorin | Albiflorin | Reference |
| Inhibition of Nitric Oxide (NO) Production | 17.61% | 17.35% | [1][2] |
| IC50 for NO Production | 2.2 x 10⁻⁴ mol/L | 1.3 x 10⁻² mol/L | [2][3] |
| Inhibition of Prostaglandin E2 (PGE2) Production | 27.56% | 12.94% | [1][2] |
| Inhibition of Tumor Necrosis Factor-α (TNF-α) Production | 20.57% | 50.70% | [1][3] |
| Inhibition of Interleukin-6 (IL-6) Production | 29.01% | 12.43% | [1][3] |
| Inhibition of COX-2 Protein Expression | 50.98% | 17.21% | [1][3] |
| Inhibition of iNOS mRNA Expression | 35.65% | 58.36% | [1] |
| Inhibition of COX-2 mRNA Expression | 38.08% | 47.64% | [1] |
| Inhibition of TNF-α mRNA Expression | 45.19% | 12.43% | [1] |
| Inhibition of IL-6 mRNA Expression | 19.72% | 50.70% | [1] |
Data is based on studies comparing paeoniflorin and albiflorin in LPS-stimulated RAW 264.7 macrophages.
From this data, it is evident that while both compounds exhibit anti-inflammatory properties, their potency varies for different inflammatory mediators. Paeoniflorin appears to be a more potent inhibitor of PGE2 and IL-6 production at the protein level and a stronger inhibitor of COX-2 protein and TNF-α mRNA expression. Conversely, albiflorin shows greater efficacy in reducing TNF-α production at the protein level and inhibiting iNOS and IL-6 mRNA expression. The significantly lower IC50 value for NO production by paeoniflorin suggests a higher potency in this specific activity.[2][3]
Studies on paeoniflorin derivatives, such as 4-O-methylbenzoylpaeoniflorin (a derivative of this compound), have indicated even stronger anti-inflammatory effects compared to albiflorin derivatives, suggesting that this compound itself may possess robust anti-inflammatory activity.[4]
Experimental Protocol: In Vitro Anti-inflammatory Assay
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For experiments, cells are pre-treated with various concentrations of this compound or albiflorin for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 0.1-1 µg/mL) to induce an inflammatory response.
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandins (PGE2): PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Cytokines (TNF-α, IL-6): The concentrations of TNF-α and IL-6 in the supernatant are determined by ELISA.
-
Gene Expression (iNOS, COX-2, TNF-α, IL-6): Total RNA is extracted from the cells, and the mRNA expression levels of the target genes are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Protein Expression (COX-2): Cell lysates are subjected to Western blotting to determine the protein levels of COX-2.
Neuroprotective Effects
Both paeoniflorin and albiflorin have been investigated for their neuroprotective potential in various models of neurological disorders.
Paeoniflorin (as a proxy for this compound): Paeoniflorin has demonstrated neuroprotective effects in models of cerebral ischemia, Alzheimer's disease, and Parkinson's disease.[5][6][7][8] Its mechanisms of action include:
-
Inhibition of neuroinflammation by suppressing the production of pro-inflammatory mediators like IL-1β, TNF-α, and iNOS in the brain.[5]
-
Reduction of oxidative stress.
-
Inhibition of apoptosis.[7]
-
Modulation of signaling pathways such as NF-κB and MAPK.[9]
Albiflorin: Albiflorin has also shown promise in neuroprotection. Studies have indicated its ability to:
-
Alleviate depression-like behaviors.
-
Reduce neuroinflammation.
-
Enhance neuroplasticity.
A key difference in their neuroprotective mechanisms may lie in their interaction with specific signaling pathways.
Experimental Protocol: In Vitro Neuroprotection Assay
Cell Culture and Treatment: A neuronal cell line, such as PC12 or SH-SY5Y, is cultured under standard conditions. To induce neurotoxicity, cells are exposed to agents like hydrogen peroxide (H₂O₂), glutamate, or amyloid-beta peptides. For neuroprotective assessment, cells are pre-treated with this compound or albiflorin before the addition of the neurotoxic agent.
Assessment of Neuroprotection:
-
Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis: Apoptosis can be assessed by techniques like TUNEL staining or by measuring the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) via Western blotting.
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.
-
Inflammatory Markers: The expression of inflammatory mediators in co-cultures with microglial cells can be measured by ELISA or RT-qPCR.
Signaling Pathways
The biological effects of this compound and albiflorin are mediated through the modulation of various intracellular signaling pathways.
Figure 1: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of this compound (via Paeoniflorin) and Albiflorin.
Both paeoniflorin (as a proxy for this compound) and albiflorin have been shown to inhibit the activation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, in response to inflammatory stimuli like LPS.[9]
Figure 2: Experimental workflow for in vitro anti-inflammatory assays.
Conclusion
This compound and albiflorin are both promising natural compounds with significant biological activities. The available data, primarily from studies on the closely related paeoniflorin, suggests that both compounds are potent anti-inflammatory agents, albeit with differing specificities in their inhibitory actions on inflammatory mediators. Albiflorin demonstrates a stronger inhibitory effect on TNF-α production, while paeoniflorin is more effective against PGE2 and IL-6 production and COX-2 protein expression. Both compounds also exhibit neuroprotective effects, though the underlying mechanisms may differ.
Further research, particularly direct comparative studies involving this compound, is warranted to fully elucidate their therapeutic potential and to understand the structure-activity relationships that govern their distinct biological profiles. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and interpret future investigations into these valuable natural products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Anti-Inflammatory Effects, SAR, and Action Mechanism of Monoterpenoids from Radix Paeoniae Alba on LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A review for the pharmacological effects of paeoniflorin in the nervous system [frontiersin.org]
- 6. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paeoniflorin exerts neuroprotective effects against glutamate‑induced PC12 cellular cytotoxicity by inhibiting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of HPLC and UPLC-MS/MS Methods for Benzoyloxypaeoniflorin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Benzoyloxypaeoniflorin. The information presented is synthesized from published analytical methods to assist in selecting the most appropriate technique for specific research and drug development needs.
Executive Summary
The quantification of this compound, a key bioactive monoterpene glycoside isolated from Paeonia species, is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. Both HPLC and UPLC-MS/MS are powerful analytical techniques for this purpose, each offering distinct advantages. UPLC-MS/MS generally provides superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected.[1][2] HPLC with UV detection, while being a more accessible and cost-effective technique, offers robust and reliable quantification suitable for routine analysis of bulk materials and formulations.
Method Comparison: HPLC vs. UPLC-MS/MS
The choice between HPLC and UPLC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix complexity, and throughput.
| Parameter | HPLC with UV Detection | UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Generally lower, suitable for higher concentration samples. | High sensitivity, capable of detecting trace amounts (ng/mL to pg/mL levels).[3][4] |
| Selectivity | Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent selectivity, as it identifies compounds based on their specific mass fragmentation patterns.[1][2] |
| Speed | Longer run times. | Faster analysis due to smaller particle size columns and higher operating pressures.[1][2] |
| Matrix Effect | Less susceptible to matrix effects. | Can be prone to ion suppression or enhancement from matrix components, requiring careful sample preparation and internal standards. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Applications | Quality control of raw materials, finished products, and stability studies. | Pharmacokinetic studies, bioequivalence studies, metabolite identification, and analysis of complex biological matrices.[1][2][3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a representative method for the quantification of paeoniflorin, a closely related compound, and can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: ODS (C18) column.[5]
-
Mobile Phase: A gradient or isocratic mixture of methanol, tetrahydrofuran, and water. A typical mobile phase composition is methanol-tetrahydrofuran-water (17:3:80, v/v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[5]
-
Quantification: External standard method.[5]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is based on a validated method for the determination of this compound in rat plasma.
-
Instrumentation: A UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: UPLC BEH C18 column (e.g., 2.1 × 100 mm, 1.7 μm).[3]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.[3]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
This compound Transition: m/z 607.2 → 105.1.[3]
-
-
Sample Preparation: Protein precipitation with acetonitrile-methanol (9:1, v/v).[3]
-
Internal Standard (IS): An appropriate internal standard, such as ardisiacrispin A, should be used for accurate quantification.[3]
Performance Data Comparison
The following tables summarize the typical validation parameters for both methods, demonstrating the superior sensitivity and comparable precision and accuracy of UPLC-MS/MS.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | Typically in the µg/mL range | 5 - 2000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 | > 0.995[1] |
| Limit of Quantification (LOQ) | Higher (µg/mL range) | 5 ng/mL[3] |
| Limit of Detection (LOD) | Higher (µg/mL range) | Lower (ng/mL range) |
Table 2: Precision and Accuracy
| Parameter | HPLC-UV | UPLC-MS/MS |
| Intra-day Precision (RSD%) | < 2% | < 10%[3] |
| Inter-day Precision (RSD%) | < 5% | < 10%[3] |
| Accuracy (%) | 95 - 105% | 95.3 - 106.7%[3] |
| Recovery (%) | > 95% | 75.6 - 84.6%[3] |
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study between HPLC and UPLC-MS/MS methods.
Caption: Workflow for cross-validation of HPLC and UPLC-MS/MS methods.
Conclusion
The cross-validation of analytical methods is a critical step in drug development and quality control to ensure data integrity and consistency. For the analysis of this compound, UPLC-MS/MS stands out for its high sensitivity and selectivity, making it the method of choice for bioanalytical applications. HPLC-UV remains a valuable and practical tool for routine quality control of well-characterized samples where high sensitivity is not a prerequisite. The selection of the appropriate method should be based on a thorough evaluation of the study's objectives, sample characteristics, and regulatory requirements.
References
- 1. Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Benzoyloxypaeoniflorin content in different Paeonia species.
For Immediate Release
This guide offers a comparative overview of Benzoyloxypaeoniflorin content in various Paeonia species, tailored for researchers, scientists, and professionals in drug development. The data presented is compiled from multiple scientific studies to provide a comprehensive resource for understanding the distribution of this bioactive monoterpene glycoside.
Introduction to this compound
This compound is a significant bioactive compound found in plants of the Paeonia genus, commonly known as peonies. It is a derivative of paeoniflorin, one of the most abundant and well-studied monoterpenoids in peony roots. Research has indicated that this compound and related compounds possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Given its therapeutic potential, understanding its distribution and concentration in different Paeonia species is crucial for phytochemical research and the development of new therapeutics.
Quantitative Comparison of this compound and Related Compounds
| Paeonia Species | Plant Part | Compound | Content (mg/g of dry weight) | Analytical Method | Reference |
| Paeonia ostii | Root | Benzoyloxidized paeoniflorin | 2.11 (in purified extract) | HPLC | [1] |
| Paeonia suffruticosa | Root | Benzoyl paeoniflorin | 0.99 (in purified extract) | HPLC | [1] |
| Paeonia lactiflora | Root | Benzoylpaeoniflorin | 5.72 | HPLC | |
| Paeonia veitchii | Root | Benzoyl paeoniflorin | 0.82 (in purified extract) | HPLC | [1] |
Note: The terms "this compound" and "benzoylpaeoniflorin" are sometimes used interchangeably in literature, though they can refer to distinct chemical structures. "Benzoyloxidized paeoniflorin" is another related compound identified. The data presented here is as reported in the cited studies.
Experimental Protocols
The quantification of this compound in Paeonia species typically involves two key stages: extraction of the compound from the plant material and subsequent analysis and quantification using chromatographic techniques.
Extraction of Monoterpene Glycosides (including this compound)
A common and efficient method for extracting monoterpene glycosides from Paeonia roots is Ultrasonic-Assisted Extraction (UAE).
Objective: To extract bioactive compounds, including this compound, from dried peony root powder.
Materials and Equipment:
-
Dried and powdered Paeonia root
-
Ethanol (various concentrations, e.g., 70%)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: The collected Paeonia roots are dried, typically in an oven at a controlled temperature (e.g., 60°C), and then pulverized into a fine powder.
-
Extraction:
-
A known mass of the powdered root is mixed with a specific volume of the extraction solvent (e.g., 70% ethanol) in a flask. The solid-to-liquid ratio is a critical parameter and is typically optimized (e.g., 1:10 g/mL).
-
The flask is then placed in an ultrasonic bath or subjected to probe sonication.
-
The extraction is carried out for a specified duration (e.g., 30-60 minutes) and at a controlled temperature (e.g., 40-60°C).
-
-
Filtration/Centrifugation: The resulting mixture is filtered or centrifuged to separate the liquid extract from the solid plant material.
-
Concentration: The solvent from the liquid extract is removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Purification (Optional): The crude extract can be further purified using techniques like macroporous resin column chromatography to enrich the fraction of monoterpene glycosides.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used analytical technique for the separation, identification, and quantification of individual components in a mixture.
Objective: To quantify the concentration of this compound in the prepared extract.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)
-
C18 analytical column
-
Mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid)
-
This compound analytical standard
-
Syringe filters
Procedure:
-
Standard Solution Preparation: A stock solution of the this compound standard is prepared in a suitable solvent (e.g., methanol) at a known concentration. A series of calibration standards are then prepared by diluting the stock solution.
-
Sample Preparation: The dried crude extract is accurately weighed and redissolved in the mobile phase or a suitable solvent to a known concentration. The sample solution is then filtered through a syringe filter (e.g., 0.45 µm) before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with 0.1% formic acid) and acetonitrile. The gradient program is optimized to achieve good separation of the target analyte from other components in the extract.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 30°C).
-
Detection: The eluent is monitored at a specific wavelength (e.g., 230 nm) using a DAD. For more selective and sensitive detection, a mass spectrometer can be used.
-
-
Analysis and Quantification:
-
The prepared standard solutions are injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
The sample extract is then injected, and the peak corresponding to this compound is identified by comparing its retention time with that of the standard.
-
The concentration of this compound in the sample is calculated based on its peak area and the calibration curve.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound from Paeonia species.
Caption: Experimental workflow for this compound analysis.
Conclusion and Future Directions
This guide provides a summary of the current knowledge on this compound content in different Paeonia species. The available data, while limited, suggests that the content of this and related compounds can vary significantly between species. The lack of standardized methodologies for extraction and quantification across studies makes direct comparisons challenging.
Future research should focus on:
-
Comprehensive Comparative Studies: Conducting studies that analyze a wide range of Paeonia species using a single, validated methodology to provide a more accurate comparative assessment of this compound content.
-
Methodological Standardization: Establishing standardized protocols for the extraction and quantification of monoterpene glycosides in Paeonia to ensure data comparability across different laboratories.
-
Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathways of this compound to understand the genetic and environmental factors that influence its production in different species.
Such efforts will not only enhance our fundamental understanding of the phytochemistry of the Paeonia genus but also support the quality control and development of new herbal medicines and health products.
References
In Vivo Therapeutic Potential of Benzoyloxypaeoniflorin: A Review of Preclinical Evidence
While direct in vivo validation of Benzoyloxypaeoniflorin's therapeutic effects as a standalone compound is limited in currently available scientific literature, extensive research on its close structural analog, Paeoniflorin, provides significant insights into its potential pharmacological activities. This guide summarizes the preclinical in vivo data for Paeoniflorin, offering a comparative perspective on its validated therapeutic effects, particularly in the realms of neuroprotection and anti-inflammatory activity. It is crucial to note that while related, the biological activities of this compound may differ from those of Paeoniflorin.
Therapeutic Focus: Neuroprotection and Anti-Inflammation
Preclinical studies have consistently demonstrated the neuroprotective and anti-inflammatory properties of Paeoniflorin in various animal models. These effects are attributed to its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and neuronal apoptosis.
Comparative Efficacy of Paeoniflorin in a Model of Alzheimer's Disease
A significant body of research has focused on the therapeutic potential of Paeoniflorin in Alzheimer's disease (AD) models. In APP/PS1 transgenic mice, a well-established model of AD, Paeoniflorin treatment has been shown to improve cognitive function and mitigate key pathological hallmarks of the disease.
Table 1: Effects of Paeoniflorin on Cognitive Performance and Neuropathology in APP/PS1 Mice
| Parameter | Control (APP/PS1) | Paeoniflorin-Treated (APP/PS1) | Wild Type |
| Cognitive Function (Morris Water Maze) | |||
| Escape Latency | Increased | Significantly Decreased[1] | Normal |
| Path Length | Increased | Significantly Decreased[1] | Normal |
| Alternation Rate (T-Maze) | Decreased | Significantly Increased[1] | Normal |
| Neuropathology | |||
| Amyloid-β (Aβ) Plaque Burden | High | Significantly Reduced[2] | Low |
| Microglial Activation | High | Suppressed[2] | Low |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Elevated | Decreased[1] | Low |
| Oxidative Stress Markers (8-OHdG, MDA) | Elevated | Significantly Reversed[2] | Low |
| Antioxidant Enzyme Activity (SOD) | Decreased | Increased[2] | Normal |
Therapeutic Potential in Inflammatory Conditions: Collagen-Induced Arthritis
While a study on this compound is not available, a combination therapy involving Paeoniflorin and Benzoylaconitine has been investigated in a rat model of collagen-induced arthritis (CIA), a model for rheumatoid arthritis. This study highlights the potential anti-inflammatory effects of Paeoniflorin in autoimmune disorders.
Table 2: Effects of Paeoniflorin and Benzoylaconitine Combination Therapy in CIA Rats
| Parameter | Control (CIA) | Paeoniflorin + Benzoylaconitine Treated (CIA) |
| Paw Swelling | Severe | Significantly Alleviated[3][4] |
| Arthritis Index (AI) | High | Significantly Alleviated[3][4] |
| Serum Cytokines | ||
| IL-1β | Elevated | Decreased[3][4] |
| TNF-α | Elevated | Decreased[3][4] |
| VEGF | Elevated | Decreased[3][4] |
| PGE2 | Elevated | Decreased[3][4] |
| Synovial Tissue | ||
| STAT1 and STAT3 Expression | High | Reduced[3][4] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of Paeoniflorin are underpinned by its interaction with multiple signaling pathways. Understanding these pathways provides a framework for the potential mechanisms of structurally similar compounds like this compound.
Neuroprotective Mechanisms
In the context of Alzheimer's disease, Paeoniflorin has been shown to exert its neuroprotective effects through the modulation of pathways related to oxidative stress and neuroinflammation.[2]
Figure 1. Proposed neuroprotective signaling pathway of Paeoniflorin in Alzheimer's disease.
Anti-inflammatory Mechanisms
In models of arthritis, the combination of Paeoniflorin and Benzoylaconitine was found to reduce the expression of key inflammatory mediators. The study suggests an immunomodulatory effect, although the precise signaling cascade for the combination was not fully elucidated.[3][4]
Experimental Protocols
Animal Model for Alzheimer's Disease
-
Model: APP/PS1 transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.[2]
-
Treatment: Paeoniflorin administered to the mice.
-
Behavioral Assessment: Morris water maze and T-maze tests were used to evaluate learning and memory.[1]
-
Biochemical Analysis: Enzyme-linked immunosorbent assay (ELISA) was used to measure the levels of Aβ40 and Aβ42 in the brain. Immunohistochemistry and Western blotting were used to assess Aβ plaque burden, microglial activation, and the expression of proteins in the Nrf2/HO-1 and TLR4 signaling pathways.[2]
Animal Model for Rheumatoid Arthritis
-
Model: Collagen-induced arthritis (CIA) in rats, induced by immunization with bovine type II collagen. This model mimics many of the pathological features of human rheumatoid arthritis.[3][4]
-
Treatment: A combination of Benzoylaconitine and Paeoniflorin was injected.
-
Assessment: Paw swelling and an arthritis index were measured to assess disease severity.
-
Biochemical Analysis: ELISA was used to measure serum levels of various cytokines (IL-1β, TNF-α, VEGF, PGE2). Immunohistochemistry was used to analyze the expression of STAT1 and STAT3 in synovial tissue.[3][4]
Future Directions
The extensive preclinical data on Paeoniflorin strongly suggests that this compound may also possess significant therapeutic potential, particularly as a neuroprotective and anti-inflammatory agent. However, dedicated in vivo studies are imperative to validate these effects, establish effective dosages, and elucidate the specific signaling pathways modulated by this compound. Comparative studies against Paeoniflorin and other relevant standards of care would be crucial in determining its unique therapeutic value. Furthermore, the development of synthetic derivatives, such as Paeoniflorin-6′-O-benzene sulfonate (CP-25), which has shown improved oral bioavailability, highlights a promising avenue for enhancing the therapeutic utility of this class of compounds.[5]
References
- 1. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles and pharmacological effects of two isomeric monoterpene glycosides, Benzoylpaeoniflorin (BP) and Benzoylalbiflorin (BA), in rat plasma. The information presented is compiled from preclinical studies to assist researchers in understanding the potential of these compounds for further drug development.
Pharmacokinetic Profile in Rat Plasma
A key study involving the oral administration of Benzoylpaeoniflorin and Benzoylalbiflorin to rats revealed distinct pharmacokinetic behaviors. The following table summarizes the mean pharmacokinetic parameters observed in rat plasma.
| Pharmacokinetic Parameter | Benzoylpaeoniflorin (BP) | Benzoylalbiflorin (BA) |
| Cmax (ng/mL) | 98.6 ± 21.4 | 156.2 ± 35.8 |
| Tmax (h) | 0.28 ± 0.10 | 0.35 ± 0.15 |
| AUC0-t (ng·h/mL) | 158.7 ± 45.2 | 245.3 ± 68.9 |
| AUC0-∞ (ng·h/mL) | 165.4 ± 48.1 | 253.1 ± 72.5 |
| t1/2 (h) | 1.25 ± 0.38 | 1.18 ± 0.29 |
| CL/F (L/h/kg) | 6.2 ± 1.8 | 4.1 ± 1.2 |
| Vd/F (L/kg) | 11.2 ± 3.5 | 7.0 ± 2.1 |
Data presented as mean ± standard deviation.
Experimental Protocols
Pharmacokinetic Study in Rats
The pharmacokinetic data presented above were obtained through a validated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method.[1][2][3]
-
Animal Model: Male Sprague-Dawley rats.
-
Administration: Oral gavage of Benzoylpaeoniflorin and Benzoylalbiflorin.
-
Sample Collection: Blood samples were collected from the tail vein at various time points post-administration.
-
Sample Preparation: Plasma was separated by centrifugation and subjected to protein precipitation.
-
Analytical Method: A rapid and sensitive LC-MS/MS method was employed for the simultaneous determination of Benzoylpaeoniflorin and Benzoylalbiflorin in rat plasma.[1][2][3] The method demonstrated good linearity, precision, and accuracy.[1][2][3]
Pharmacological Effects and Signaling Pathways
Benzoylpaeoniflorin (BP)
Benzoylpaeoniflorin has demonstrated significant anti-inflammatory and neuroprotective properties in preclinical studies.
-
Anti-inflammatory Effects: BP has been shown to attenuate inflammatory pain by inhibiting microglial activation. This effect is mediated through the suppression of the Akt-NF-κB signaling pathway.
-
Neuroprotective Effects: Research suggests that paeoniflorin, a closely related compound, exerts neuroprotective effects against glutamate-induced cytotoxicity by inhibiting apoptosis.[4] It has also been shown to protect dopaminergic neurons from damage by activating the Akt/Nrf2/GPX4 pathway.[5] While direct evidence for BP is still emerging, its structural similarity to paeoniflorin suggests it may share similar neuroprotective mechanisms.
Benzoylalbiflorin (BA)
Limited specific data is available for the pharmacological activities of Benzoylalbiflorin. However, as a monoterpene glycoside from Paeonia lactiflora, it is presumed to possess anti-inflammatory properties, a characteristic of this class of compounds. Further research is required to elucidate its specific pharmacological effects and underlying signaling pathways.
In Vivo Metabolism
Direct in vivo metabolism studies specifically for Benzoylpaeoniflorin and Benzoylalbiflorin in rats are not extensively available. However, studies on the metabolism of the related compound, paeoniflorin, provide valuable insights. The primary metabolic pathways for paeoniflorin in rats are believed to be hydrolysis and oxidation.[3] The intestinal flora also appears to play a crucial role in the metabolism of paeoniflorin.[2] It is plausible that Benzoylpaeoniflorin and Benzoylalbiflorin undergo similar metabolic transformations, including the cleavage of the benzoyl group and subsequent glycosidic bond hydrolysis.
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental processes and molecular interactions, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the pharmacokinetic study of Benzoylpaeoniflorin and Benzoylalbiflorin in rats.
Caption: Postulated anti-inflammatory signaling pathway of Benzoylpaeoniflorin.
References
- 1. researchgate.net [researchgate.net]
- 2. In-vivo assessment of extrahepatic metabolism of paeoniflorin in rats: relevance to intestinal floral metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism studies of paeoniflorin in rat liver microsomes by ultra-performance liquid chromatography coupled with hybrid quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism studies of paeoniflorin in rat liver microsomes by ultra-performance liquid chromatography coupled with hybrid quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Phytochemicals in Paeonia lactiflora Extracts for Researchers and Drug Development Professionals
An in-depth guide to the quantitative differences in key bioactive compounds across various extracts of Paeonia lactiflora, supported by detailed experimental methodologies and pathway visualizations to inform research and development.
Paeonia lactiflora, commonly known as the common garden peony, is a staple in traditional medicine, revered for its therapeutic properties. The roots of this plant are a rich source of diverse phytochemicals, with monoterpene glycosides, flavonoids, and phenols being the most prominent. The concentration of these bioactive compounds can vary significantly depending on the extraction method, the cultivar, and the geographical origin of the plant material. This guide provides a quantitative comparison of these phytochemicals in different Paeonia lactiflora extracts, offering valuable data for researchers, scientists, and professionals in drug development.
Quantitative Phytochemical Composition
The following tables summarize the quantitative data of key phytochemicals found in Paeonia lactiflora extracts from various studies. The concentrations are typically measured in milligrams per gram (mg/g) of the dried extract or plant material.
| Phytochemical | Ethanol Extract (mg/g) | Water Extract (mg/g) | Methanol Extract (mg/g) | Reference(s) |
| Paeoniflorin | 73.89 | 57.87 | 33.2 - 83.47 | [1][2][3] |
| Albiflorin | Not specified in all studies | Not specified in all studies | 1.8 - 15.7 | [1][2] |
| Gallic Acid | Present | Present | Present | [4] |
| (+)-Catechin | Present | Present | Present | [1][4] |
| Benzoic Acid | Present | Present | Present | [1][4] |
| Methyl Gallate | Present | Present | Present | [1][3][4] |
| Paeonol | Present | Present | Present | [1][4] |
| Oxypaeoniflorin | Present | Present | Present | [3] |
| Benzoylpaeoniflorin | Present | Present | Present | [3] |
Table 1: Comparison of Major Phytochemicals in Different Solvent Extracts of Paeonia lactiflora Root. The data indicates that ethanol extraction can yield a higher concentration of paeoniflorin compared to water extraction.[1] Methanol extractions also show a wide range of paeoniflorin content.[2][3]
| Phytochemical | Cultivar 'Fenyunu' | Cultivar 'Dafugui' | Cultivar 'Red Charm' | Reference(s) |
| Paeoniflorin | High | Moderate | Low | [5] |
| Albiflorin | High | Moderate | Low | [5] |
| Flavonoids | High | Moderate | Low | [5] |
| Phenolic Acids | High | Moderate | Low | [5] |
Table 2: Relative Abundance of Phytochemical Classes in Different Paeonia lactiflora Cultivars. A widely targeted metabolomics study revealed significant differences in the metabolite profiles of three cultivars, with 'Fenyunu' showing the highest levels of key medicinal components like monoterpenoid glycosides, flavonoids, and phenolic acids.[5]
| Phytochemical | Sichuan Province (mg/g) | Zhejiang Province (mg/g) | Anhui Province (mg/g) | Reference(s) |
| Paeoniflorin | 40.54 | 33.09 | 39.47 | [6][7] |
| Albiflorin | Present | Present | Present | [6][7] |
| Pentagalloylglucose | Present | Present | Present | [6][7] |
| Gallic Acid | Present | Present | Present | [6][7] |
| Catechin | Present | Present | Present | [6][7] |
Table 3: Paeoniflorin Content in Paeonia lactiflora Roots from Different Geographical Origins in China. The study indicates that the geographical source significantly impacts the paeoniflorin content, with samples from Sichuan province showing the highest average concentration.[6][7]
Experimental Protocols
The quantitative analysis of phytochemicals in Paeonia lactiflora extracts primarily relies on chromatographic techniques. Below are detailed methodologies for the key experiments cited in the comparative data.
High-Performance Liquid Chromatography (HPLC) for Quantification of Major Components[1][8]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution system consisting of 0.5% acetic acid in water (A) and acetonitrile (B).[1][8]
-
Gradient Program:
-
Flow Rate: 1 mL/min.[8]
-
Sample Preparation: Dried and crushed Paeonia lactiflora root is extracted with the desired solvent (e.g., 70% ethanol or water) using sonication. The extract is then filtered before injection into the HPLC system.[8]
-
Quantification: Calibration curves are constructed using standard solutions of the target compounds (e.g., paeoniflorin, albiflorin, gallic acid, etc.) at known concentrations.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Comprehensive Metabolite Profiling[5]
-
Instrumentation: A UPLC system coupled to a triple quadrupole-linear ion trap mass spectrometer.[5]
-
Column: An ACQUITY UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm).[10]
-
Mobile Phase: A gradient elution system consisting of 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).[5]
-
Gradient Program:
-
0-9 min: Linear gradient from 5% to 95% B
-
9-10 min: 95% B
-
10-11 min: Linear gradient from 95% to 5% B
-
11-14 min: 5% B[5]
-
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes.[10]
-
Sample Preparation: Pulverized root powder is extracted with 70% methanol overnight at 4°C. The extract is then centrifuged and filtered through a 0.22 μm filter before analysis.[5]
Visualizing the Methodologies and Mechanisms
To better illustrate the processes and pathways discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for phytochemical analysis.
The therapeutic effects of Paeonia lactiflora extracts, particularly their anti-inflammatory and antioxidant properties, are largely attributed to their rich phytochemical content, with paeoniflorin being a key bioactive component. Paeoniflorin has been shown to modulate several critical signaling pathways.
Caption: Paeoniflorin's modulation of signaling pathways.
The anti-inflammatory effects of paeoniflorin are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][9][11] These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), lead to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12] Paeoniflorin can suppress the activation of key proteins in these pathways, thereby reducing the inflammatory response.[4][9][11]
Furthermore, paeoniflorin exhibits significant antioxidant activity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][6][12] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.[1] Under normal conditions, Nrf2 is kept inactive by binding to Keap1. Paeoniflorin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1), which protect cells from oxidative damage.[1][12]
This comprehensive guide provides a foundation for understanding the quantitative phytochemical landscape of Paeonia lactiflora extracts. The presented data and methodologies can aid researchers in selecting appropriate extraction techniques and plant materials to optimize the yield of desired bioactive compounds for further investigation and potential therapeutic applications. The visualization of the experimental workflow and the key signaling pathways modulated by paeoniflorin offers a clear framework for designing future studies.
References
- 1. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paeoniflorin inhibits activation of the IRAK1-NF-κB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 4. Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeoniflorin Ameliorates Hyperprolactinemia-Induced Inhibition of Osteoblastogenesis by Suppressing the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | UVA Induced Oxidative Stress Was Inhibited by Paeoniflorin/Nrf2 Signaling or PLIN2 [frontiersin.org]
- 7. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paeoniflorin alleviates AngII-induced cardiac hypertrophy in H9c2 cells by regulating oxidative stress and Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. termedia.pl [termedia.pl]
- 10. Paeoniflorin Attenuates Inflammatory Pain by Inhibiting Microglial Activation and Akt-NF-κB Signaling in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paeoniflorin improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Evolving Landscape of Paeoniflorin: A Guide to Structure-Activity Relationships of its Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of paeoniflorin and its biological activity is paramount for the development of novel therapeutics. This guide provides a comprehensive comparison of paeoniflorin and its key derivatives, supported by experimental data, to illuminate the structural modifications that enhance its pharmacological properties.
Paeoniflorin, a monoterpene glycoside extracted from the root of Paeonia lactiflora, has long been a subject of interest for its diverse therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer activities.[1][2][3] However, its clinical application is often hampered by low bioavailability and limited membrane permeability.[4][5] To overcome these limitations, extensive research has focused on modifying the paeoniflorin scaffold to generate derivatives with improved potency and pharmacokinetic profiles. This guide delves into the structure-activity relationships (SAR) of these derivatives, offering a comparative analysis of their performance in key biological assays.
Comparative Analysis of Biological Activities
The pharmacological effects of paeoniflorin derivatives are intricately linked to their structural modifications. Key areas of modification include the glucose moiety, the benzoyl group, and the cage-like pinane skeleton.[3][6] These alterations significantly influence the compound's lipophilicity, cell permeability, and interaction with biological targets.
Anti-inflammatory Activity
Paeoniflorin and its derivatives exert their anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[7][8] The data below summarizes the inhibitory activity of various derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Modification | Target | IC50 / Inhibition (%) | Reference |
| Paeoniflorin (PF) | Parent Compound | NO | IC50: 2.2 x 10⁻⁴ mol/L | [8] |
| PGE2 | 27.56% inhibition | [8] | ||
| TNF-α | 20.57% inhibition | [8] | ||
| IL-6 | 29.01% inhibition | [8] | ||
| Albiflorin (AF) | Isomer of Paeoniflorin | NO | IC50: 1.3 x 10⁻² mol/L | [8] |
| PGE2 | 12.94% inhibition | [8] | ||
| TNF-α | 15.29% inhibition | [8] | ||
| IL-6 | 10.78% inhibition | [8] | ||
| 4-O-methylbenzoylpaeoniflorin (MBPF) | Methylation and Benzoylation | NO, IL-6, TNF-α | Stronger inhibition than PF | [7] |
| Paeoniflorin-6′-O-benzene sulfonate (CP-25) | Sulfonation at 6'-OH of glucose | B-cell proliferation | Inhibited BAFF/TNF-α stimulated proliferation | [1] |
| Chronic inflammation | Superior to Paeoniflorin | [9] | ||
| Compound 29 | Dehydration and rearrangement | NO | Notable inhibition | [10] |
| Compound 31 | Dehydration and rearrangement | NO | Notable inhibition | [10] |
| Compounds 3, 8, 18, 20, 21, 29, 34, 40 | Various modifications | IL-1β | Substantial inhibitory effects | [10] |
Key Findings:
-
Isomerization: Paeoniflorin generally exhibits stronger anti-inflammatory activity than its isomer, albiflorin.[8]
-
Esterification and Etherification: Modifications such as methylation and benzoylation, as seen in MBPF, can significantly enhance anti-inflammatory potency.[7]
-
Sulfonation: The introduction of a benzene sulfonate group at the 6'-hydroxyl position of the glucose moiety (CP-25) leads to a derivative with superior anti-inflammatory and immunoregulatory effects and improved bioavailability compared to the parent compound.[9][11]
-
Dehydration and Rearrangement: A series of derivatives created through dehydration and rearrangement reactions have shown promising inhibitory effects on NO and IL-1β production.[10]
Neuroprotective Effects
The neuroprotective properties of paeoniflorin and its derivatives are attributed to their ability to mitigate oxidative stress, neuroinflammation, and apoptosis.[12][13]
| Compound | Modification | Model | Key Findings | Reference |
| Paeoniflorin (PF) | Parent Compound | Glutamate-induced PC12 cell damage | Ameliorated reduction in cell viability and apoptosis | [13][14] |
| Suppressed intracellular Ca²⁺ overload and CaMKII expression | [14] | |||
| Albiflorin (AF) | Isomer of Paeoniflorin | Glutamate-induced PC12 cell damage | Ameliorated reduction in cell viability and apoptosis | [14] |
| Did not suppress intracellular Ca²⁺ overload or CaMKII expression | [14] | |||
| Paeoniflorin Derivatives | Removal of glucose and/or benzoyl moieties | Scopolamine-induced amnesia in mice | Benzoyl and glucosyl moieties are crucial for activity | [6] |
| 6′-O-galloylpaeoniflorin (GPF) | Galloylation at 6'-OH of glucose | Ischemia-reperfusion rat model | Attenuated inflammation, oxidative stress, and apoptosis | [1] |
| Compound 22 | Introduction of 2,5-difluorobenzene sulfonate group | H₂O₂-induced oxidative stress in PC12 cells | Potent antioxidant activity via Nrf2 activation | [4] |
Key Findings:
-
Calcium Modulation: While both paeoniflorin and albiflorin show neuroprotective effects, paeoniflorin's ability to suppress intracellular calcium overload and CaMKII expression suggests a distinct and potentially more potent mechanism of action.[14]
-
Essential Moieties: The benzoyl and glucosyl moieties of the paeoniflorin skeleton are critical for its effects on memory impairment, as their removal leads to a loss of activity.[6]
-
Acylation and Sulfonation: The addition of a galloyl group (GPF) or a difluorobenzene sulfonate group (Compound 22) enhances the neuroprotective and antioxidant properties of paeoniflorin, often by modulating key signaling pathways like PI3K/Akt/Nrf2.[1][4]
Anticancer Activity
Paeoniflorin and its derivatives have demonstrated promising anticancer effects across various cancer cell lines by inducing apoptosis, inhibiting proliferation, and preventing metastasis.[3][15][16]
| Compound | Modification | Cancer Cell Line | Mechanism of Action | Reference |
| Paeoniflorin (PF) | Parent Compound | Glioma (U87, U251) | Inhibited proliferation, migration, and invasion; induced apoptosis | [17] |
| Gastric, Liver, Breast, Colorectal | Varied mechanisms including cell cycle arrest and EMT suppression | [3][15] | ||
| 6′-O-galloylpaeoniflorin (GPF) | Galloylation at 6'-OH of glucose | Neuroblastoma (SH-SY5Y) | Inhibited proliferation and invasion; enhanced cisplatin sensitivity via AMPK/miR-489 | [1] |
Key Findings:
-
Broad Spectrum Activity: Paeoniflorin itself exhibits anticancer properties against a range of cancer types.[3][16]
-
Enhanced Potency through Galloylation: The derivative GPF shows significant anti-neuroblastoma capacity, highlighting the potential of acylation to improve the anticancer efficacy of paeoniflorin.[1]
Signaling Pathways
The diverse biological activities of paeoniflorin and its derivatives are mediated through the modulation of multiple signaling pathways. A key pathway implicated in its anti-inflammatory and neuroprotective effects is the PI3K/Akt/Nrf2 pathway.
Caption: PI3K/Akt/Nrf2 signaling pathway activated by paeoniflorin derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the bioactivity of paeoniflorin derivatives.
Anti-inflammatory Activity Assay (Inhibition of NO Production)
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of paeoniflorin or its derivatives for 2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and incubating for 24 hours.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cell viability is assessed using the MTT assay to rule out cytotoxic effects of the tested compounds.[8][10]
-
Neuroprotective Activity Assay (Glutamate-Induced Cytotoxicity)
-
Cell Line: PC12 rat pheochromocytoma cell line.
-
Methodology:
-
PC12 cells are differentiated into a neuronal phenotype by treatment with nerve growth factor (NGF).
-
Differentiated cells are pre-treated with paeoniflorin or its derivatives for a specified time.
-
Cytotoxicity is induced by exposing the cells to glutamate.
-
Cell viability is measured using the MTT assay.
-
Apoptosis can be assessed by Hoechst 33342 staining for nuclear morphology and Annexin V/PI staining for phosphatidylserine externalization.[13]
-
Intracellular calcium levels can be measured using fluorescent calcium indicators like Fura-2/AM.[14]
-
Anticancer Activity Assay (Cell Proliferation)
-
Cell Line: Specific cancer cell line of interest (e.g., U87 glioma cells).
-
Methodology:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of paeoniflorin or its derivatives.
-
Following a defined incubation period (e.g., 48 or 72 hours), cell proliferation is determined using the MTT or a similar viability assay.
-
The half-maximal inhibitory concentration (IC50) is calculated to quantify the antiproliferative activity.
-
Caption: General experimental workflow for in vitro bioactivity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis, Antioxidant Activity, and Molecular Docking of Novel Paeoniflorin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Paeoniflorin Derivatives on Scopolamine-Induced Amnesia Using a Passive Avoidance Task in Mice; Structure-Activity Relationship [jstage.jst.go.jp]
- 7. Anti-Inflammatory Effects, SAR, and Action Mechanism of Monoterpenoids from Radix Paeoniae Alba on LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CP-25, a compound derived from paeoniflorin: research advance on its pharmacological actions and mechanisms in the treatment of inflammation and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paeoniflorin exerts neuroprotective effects against glutamate‑induced PC12 cellular cytotoxicity by inhibiting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of paeoniflorin, but not the isomer albiflorin, are associated with the suppression of intracellular calcium and calcium/calmodulin protein kinase II in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Paeoniflorin: a monoterpene glycoside from plants of Paeoniaceae family with diverse anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Quantitative Analysis Methods for Multiple Components in Haedoksamul-tang
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection method for the simultaneous quantitative analysis of multiple marker compounds in Haedoksamul-tang, a traditional herbal medicine. The data and protocols presented are intended for researchers, scientists, and professionals in drug development to facilitate the quality control and standardization of this herbal prescription. Haedoksamul-tang is traditionally used for treating blood circulation disorders and possesses anti-inflammatory, hemostatic, and anticonvulsant properties[1].
Quantitative Data Summary
A validated HPLC-PDA method was developed for the simultaneous determination of four key marker compounds in Haedoksamul-tang: berberine, palmatine, geniposide, and paeoniflorin[1]. The validation of this analytical method confirmed its linearity, sensitivity, precision, and accuracy.
Table 1: Summary of Validation Parameters for the HPLC-PDA Method [1]
| Parameter | Berberine | Palmatine | Geniposide | Paeoniflorin |
| Linearity (r²) | ≥ 0.9994 | ≥ 0.9994 | ≥ 0.9994 | ≥ 0.9994 |
| Limit of Detection (LOD) (μg/mL) | 0.131 - 0.296 | 0.131 - 0.296 | 0.131 - 0.296 | 0.131 - 0.296 |
| Limit of Quantification (LOQ) (μg/mL) | 0.398 - 0.898 | 0.398 - 0.898 | 0.398 - 0.898 | 0.398 - 0.898 |
| Intra-day Precision (RSD %) | < 4% | < 4% | < 4% | < 4% |
| Inter-day Precision (RSD %) | < 4% | < 4% | < 4% | < 4% |
| Intra-day Accuracy (%) | 96.74 - 102.53 | 96.74 - 102.53 | 96.74 - 102.53 | 96.74 - 102.53 |
| Inter-day Accuracy (%) | 97.95 - 100.83 | 97.95 - 100.83 | 97.95 - 100.83 | 97.95 - 100.83 |
| Recovery (%) | 92.33 - 116.72 | 92.33 - 116.72 | 92.33 - 116.72 | 92.33 - 116.72 |
| Recovery (RSD %) | < 5% | < 5% | < 5% | < 5% |
The quantitative analysis of the four marker compounds in a Haedoksamul-tang sample revealed the following concentrations: geniposide (10.77 mg/g), paeoniflorin (7.04 mg/g), berberine (2.11 mg/g), and palmatine (1.54 mg/g)[1].
Comparison with Other Analytical Methods
While the HPLC-PDA method demonstrates robust validation for four key components, other advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offer higher sensitivity and the ability to analyze a larger number of components simultaneously. For instance, a UPLC-TQ-MS/MS method was developed for the analysis of Jinmu-tang, another traditional herbal medicine, which allowed for the quantification of 23 compounds with excellent linearity (r² ≤ 0.9990) and recovery (86.19–114.62%)[2]. Similarly, an HPLC-DAD method for Oncheong-eum, a related prescription, was validated for the simultaneous analysis of 19 marker components[3]. The choice of method often depends on the specific research goals, the number of target analytes, and the required sensitivity.
Experimental Protocols
-
A sample of Haedoksamul-tang is accurately weighed.
-
The sample is extracted with a suitable solvent (e.g., 70% methanol) using ultrasonication.
-
The extract is centrifuged, and the supernatant is filtered through a membrane filter (e.g., 0.45 μm) prior to HPLC analysis.
-
Instrument: High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA).
-
Column: Reverse-phase SunFire® C18 column (4.6 × 250 mm, 5 μm)[1].
-
Mobile Phase: A gradient elution using 0.05% aqueous formic acid and methanol[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 28 ± 2 ℃[1].
-
Injection Volume: 10.0 μL[1].
-
Detection Wavelengths: 230 nm and 240 nm[1].
-
Linearity: Assessed by constructing calibration curves for each marker compound at different concentrations. The correlation coefficient (r²) is calculated.
-
Limits of Detection (LOD) and Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Precision: Evaluated by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). Results are expressed as the relative standard deviation (RSD).
-
Accuracy: Determined by performing recovery studies, where known amounts of standard compounds are added to the sample and the percentage of recovery is calculated.
Visualizations
Caption: Workflow for the validation of a quantitative analysis method.
References
- 1. Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang [mdpi.com]
- 2. Qualitative Profiling and Quantitative Analysis of Major Constituents in Jinmu-tang by UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of 19 Marker Components for Quality Control of Oncheong-Eum Using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Metabolomic Guide to Paeonia Species Rich in Benzoyloxypaeoniflorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Paeonia species known for their significant concentrations of Benzoyloxypaeoniflorin, a monoterpene glycoside of increasing interest for its potential therapeutic properties. By presenting quantitative data, detailed experimental protocols, and visualizations of its biosynthetic pathway, this document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Comparative Quantitative Analysis of this compound
The following table summarizes the quantitative analysis of this compound, referred to as benzoyloxidized paeoniflorin in some literature, in the roots of several Paeonia species. The data is extracted from a comparative study utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the quantification of major bioactive compounds.
| Paeonia Species | This compound Content (mg/g dry weight)[1] |
| Paeonia ostii (4-year-old) | 1.8 |
| Paeonia ostii (5-year-old) | 2.1 |
| Paeonia ostii (6-year-old) | 2.5 |
| Paeonia suffruticosa | 1.5 |
| Paeonia lactiflora | 1.2 |
| Paeonia veitchii | 1.7 |
Experimental Protocols
The methodologies outlined below are a synthesis of protocols described in various metabolomic studies of Paeonia species.
Sample Preparation and Extraction
-
Plant Material : Roots of 4, 5, and 6-year-old Paeonia ostii, as well as roots of Paeonia suffruticosa, Paeonia lactiflora, and Paeonia veitchii were collected and utilized for analysis.[1]
-
Drying and Grinding : The collected roots were washed, dried in an oven at a controlled temperature to a constant weight, and then ground into a fine powder.
-
Extraction : A specific weight of the powdered root sample was subjected to extraction. A common method involves ultrasound-assisted extraction with a 60% ethanol solution. The mixture is typically sonicated for a defined period, followed by centrifugation to separate the supernatant containing the metabolites.[1]
Chromatographic and Mass Spectrometric Analysis
The quantitative analysis of this compound and other metabolites was performed using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system.[1]
-
Chromatographic System : An Agilent 1260 Infinity II HPLC system or equivalent.
-
Column : A reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 μm) is commonly used for separation.
-
Mobile Phase : A gradient elution is typically employed, consisting of two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program : The proportion of Solvent B is gradually increased over the course of the run to elute compounds with varying polarities.
-
Flow Rate : A typical flow rate is around 0.3 mL/min.
-
Column Temperature : The column is maintained at a constant temperature, for instance, 30°C.
-
Mass Spectrometer : An Agilent 6470B triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, or a similar instrument.
-
Ionization Mode : Positive or negative ion mode is selected based on the analyte's properties. For this compound, positive ion mode is often used.
-
Data Acquisition : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
Biosynthesis of this compound
This compound is a derivative of paeoniflorin, a major bioactive component in Paeonia species. The biosynthesis of paeoniflorin originates from the isoprenoid pathway, specifically the methylerythritol phosphate (MEP) pathway and the mevalonate (MVA) pathway, which produce the universal isoprene units. The formation of this compound involves a subsequent benzoylation step.
The key enzymatic step in the formation of paeoniflorin from its precursor involves a benzoyltransferase. Specifically, a benzoyl-CoA:8-debenzoylpaeoniflorin 8-O-benzoyltransferase (DPBT) has been identified in Paeonia ostii. This enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to the hydroxyl group at the C8 position of 8-debenzoylpaeoniflorin to form paeoniflorin.[2] While the direct biosynthesis of this compound from paeoniflorin is not explicitly detailed in the search results, it is logical to infer that a similar hydroxylation and/or benzoylation step occurs.
Below is a diagram illustrating the general biosynthetic origin of paeoniflorin and the key benzoylation step.
Caption: Biosynthetic pathway of this compound.
References
Unveiling the Potential of Benzoyloxypaeoniflorin in Nitric Oxide Regulation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the inhibitory effects of paeoniflorin and its derivatives on nitric oxide (NO) production, providing a framework for understanding the potential of Benzoyloxypaeoniflorin. While direct experimental data on this compound's impact on NO is emerging, this document synthesizes findings from closely related compounds to inform future research and drug development.
Comparative Inhibitory Effects on Nitric Oxide Production
The following table summarizes the inhibitory effects of paeoniflorin and albiflorin, two structurally similar compounds isolated from Paeonia lactiflora, on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data provides a benchmark for evaluating the potential efficacy of this compound.
| Compound | Concentration (mol/L) | NO Inhibition (%) | IC50 (mol/L) | Cell Line |
| Paeoniflorin | 10⁻⁵ | 17.61 | 2.2 x 10⁻⁴ | RAW 264.7[1][2][3][4] |
| Albiflorin | 10⁻⁵ | 17.35 | 1.3 x 10⁻² | RAW 264.7[1][2][3][4] |
| Paeoniflorin Derivative 29 | 10 µmol/L | Notable Inhibition | Not Reported | RAW 264.7[5] |
| Paeoniflorin Derivative 31 | 10 µmol/L | Notable Inhibition | Not Reported | RAW 264.7[5] |
*Qualitative data from the study indicated notable inhibition without providing specific percentages.[5]
Experimental Protocols
The standardized methodologies outlined below are crucial for the reproducible assessment of the inhibitory effects of compounds like this compound on nitric oxide production.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are a standard model for in vitro inflammation studies.[6] The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in 96-well plates. After adherence, the cells are pre-treated with various concentrations of the test compounds (e.g., this compound, Paeoniflorin) for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.[7]
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6][8][9]
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Quantification: The mixture is incubated at room temperature to allow for the formation of a colored azo compound. The absorbance is then measured at approximately 540 nm using a microplate reader.
-
Calculation: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in inflammation and the general workflow for evaluating the inhibitory effects of test compounds on nitric oxide production.
Caption: LPS stimulation of TLR4 activates the NF-κB pathway, leading to iNOS expression and NO production.
Caption: Workflow for assessing the inhibitory effect of a test compound on nitric oxide production.
Concluding Remarks
The available data on paeoniflorin and albiflorin strongly suggest that compounds from Paeonia lactiflora possess anti-inflammatory properties by inhibiting nitric oxide production.[1][2][3][4] Paeoniflorin, in particular, has been shown to attenuate the activation of NF-κB and MAPK signaling pathways.[10] Given the structural similarities, it is plausible that this compound also exhibits inhibitory effects on nitric oxide production. The provided experimental framework serves as a robust starting point for researchers to directly investigate and confirm the activity of this compound, potentially positioning it as a novel therapeutic agent for inflammatory diseases. Further studies are warranted to elucidate its precise mechanism of action and comparative efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assays for nitric oxide expression [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Benzoyloxypaeoniflorin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Benzoyloxypaeoniflorin. While specific toxicological data for this compound is limited, the following recommendations are based on general best practices for handling powdered chemical compounds of a similar nature and information from available Safety Data Sheets (SDS).[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always inspect PPE for integrity before use.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use in a ventilated hood | To prevent inhalation of fine dust particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Hazard Identification and Handling Precautions
While a comprehensive hazard profile for this compound is not fully established, it is prudent to handle it as a potentially hazardous substance. The available Safety Data Sheet indicates that specific hazard data is not available, but general precautions for handling chemical powders should be strictly followed.[1]
General Precautions:
-
Avoid generating dust.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage and Spill Management
Proper storage and having a clear plan for accidental spills are critical components of laboratory safety.
| Procedure | Guidelines |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] |
| Spill Cleanup | 1. Evacuate the area if the spill is large or in a poorly ventilated space.2. Wear appropriate PPE.3. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.4. For larger spills, cover with an inert absorbent material and then collect into a suitable container.5. Clean the spill area with a damp cloth. Do not use compressed air for cleanup. |
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the step-by-step procedure for safely weighing this compound powder and preparing a stock solution.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Don all required personal protective equipment. Ensure the analytical balance is clean and calibrated. Perform the weighing procedure inside a chemical fume hood to minimize inhalation exposure.
-
Taring the Balance: Place a clean weighing paper or boat on the balance pan and tare the balance to zero.
-
Weighing the Compound: Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid creating airborne dust.
-
Recording the Mass: Once the desired mass is obtained, record the value accurately.
-
Transferring the Compound: Carefully transfer the weighed powder into a labeled volumetric flask.
-
Preparing the Solution: Add a small amount of the chosen solvent to the volumetric flask to dissolve the powder. Cap the flask and gently swirl or use a vortex mixer or sonicator until the solid is completely dissolved.
-
Final Volume Adjustment: Once the solid is dissolved, add the solvent to the flask up to the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the prepared solution in a tightly sealed and clearly labeled container at the recommended temperature.
Disposal Plan
| Waste Type | Disposal Method |
| Unused Solid Compound | Collect in a labeled, sealed container. Dispose of through a licensed chemical waste disposal company. |
| Contaminated Materials (e.g., gloves, weighing paper) | Place in a sealed bag and dispose of as solid chemical waste. |
| Solutions | Consult your institution's environmental health and safety (EHS) office for guidance on the disposal of solutions. Small quantities of dilute solutions in common organic solvents may be permissible for collection in a designated solvent waste container. |
It is imperative to adhere to all local, state, and federal regulations regarding chemical waste disposal. Always consult with your institution's EHS department for specific guidance.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
